molecular formula C17H36N2O7 B611217 NH2-PEG5-C2-NH-Boc CAS No. 189209-27-6

NH2-PEG5-C2-NH-Boc

Cat. No.: B611217
CAS No.: 189209-27-6
M. Wt: 380.5 g/mol
InChI Key: ASGHPQVHGBCLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-boc-N-amido-PEG5-Amine (CAS 189209-27-6) is a heterobifunctional polyethylene glycol (PEG) linker featuring a tert-butyloxycarbonyl (t-Boc) protecting group and a free amino group, separated by a spacer of five PEG units . This compound is a versatile tool in bioconjugation and drug research. The free amine group is reactive with carboxylic acids and activated NHS esters, allowing for the conjugation of the linker to drugs, proteins, or other molecules . The stable amide group within its structure provides robustness to the resulting linkage . The key feature of this reagent is its orthogonally protected amine; the t-Boc group can be cleanly removed under mild acidic conditions to reveal a second, reactive primary amine, enabling sequential and controlled conjugation strategies for building complex biomolecules . The integrated PEG5 spacer is central to its function, as the hydrophilic PEG chain significantly increases the solubility of conjugate compounds in aqueous media, which is crucial for biological applications . Furthermore, this spacer reduces steric hindrance and provides optimal flexibility, improving the efficiency and accessibility of conjugation reactions . In application, t-boc-N-amido-PEG5-Amine is primarily used as a spacer or linker in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various drug delivery systems . Its design supports stepwise bioconjugation, making it an invaluable reagent for advanced research and development in pharmaceuticals and diagnostics. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGHPQVHGBCLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733820
Record name tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189209-27-6
Record name tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of NH2-PEG5-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of NH2-PEG5-C2-NH-Boc, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.

Molecular Structure and Components

This compound is a molecule with a defined architecture, consisting of a polyethylene (B3416737) glycol (PEG) chain, an ethylenediamine (B42938) spacer, and distinct terminal functional groups. Its systematic name is 1-amino-17-(tert-butoxycarbonylamino)-3,6,9,12,15-pentaoxa-18-azaheptadecane. The molecular formula is C17H36N2O7, and it has a molecular weight of approximately 380.48 g/mol .[1]

The key structural components are:

  • Amino Terminus (NH2): A primary amine group that serves as a reactive site for conjugation to a protein-of-interest (POI) ligand.

  • PEG5 Linker: A chain of five repeating ethylene (B1197577) glycol units. The PEG linker is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.

  • C2 Spacer: A two-carbon (ethyl) spacer derived from ethylenediamine, which connects the PEG chain to the Boc-protected amine.

  • Boc-Protected Amine (NH-Boc): A primary amine group that is protected by a tert-butoxycarbonyl (Boc) group. This protecting group can be removed under acidic conditions to reveal the amine, allowing for subsequent conjugation to an E3 ligase-recruiting ligand.

The linear representation of the structure is: NH2 - (CH2CH2O)5 - CH2CH2 - NH - Boc

Structural Visualization

The following diagram illustrates the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Applications in Research and Drug Development

This compound is a valuable tool in chemical biology and drug discovery, primarily for the synthesis of PROTACs. The bifunctional nature of this linker allows for the sequential and controlled conjugation of two different ligands.

Experimental Workflow for PROTAC Synthesis:

The general workflow for utilizing this compound in PROTAC synthesis involves the following key steps:

  • Conjugation to the POI Ligand: The terminal primary amine (NH2) is reacted with an activated form of the ligand that targets the protein of interest.

  • Deprotection: The Boc protecting group is removed from the other end of the linker, typically using an acid such as trifluoroacetic acid (TFA), to expose the second primary amine.

  • Conjugation to the E3 Ligase Ligand: The newly exposed amine is then reacted with an activated E3 ligase ligand to complete the synthesis of the PROTAC molecule.

The following diagram illustrates this experimental workflow.

PROTAC_Synthesis_Workflow start This compound step1 Couple POI Ligand to NH2 terminus start->step1 intermediate POI-Ligand-NH-PEG5-C2-NH-Boc step1->intermediate step2 Remove Boc protecting group (e.g., with TFA) intermediate->step2 deprotected POI-Ligand-NH-PEG5-C2-NH2 step2->deprotected step3 Couple E3 Ligase Ligand to new NH2 terminus deprotected->step3 final_protac PROTAC Molecule (POI-Linker-E3 Ligase) step3->final_protac

Figure 2: PROTAC synthesis workflow.

Physicochemical Properties

The physicochemical properties of this compound and the resulting PROTACs are significantly influenced by the PEG linker.

PropertyContribution of the PEG5 Linker
Solubility The hydrophilic nature of the PEG chain generally enhances the aqueous solubility of the molecule.
Permeability The flexible and hydrophilic nature of the PEG linker can influence the cell permeability of the final PROTAC.
Pharmacokinetics PEGylation is a well-established strategy to improve the in vivo half-life and reduce the immunogenicity of therapeutic molecules.

Experimental Protocols

While specific reaction conditions will vary depending on the nature of the ligands being conjugated, a general protocol for each step is outlined below.

Protocol 1: Coupling of a POI Ligand with a Carboxylic Acid Moiety

  • Activate the POI Ligand: Dissolve the POI ligand in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HBTU) and an amine base (e.g., DIPEA). Stir at room temperature for 15-30 minutes.

  • Conjugation: Add a solution of this compound in the same solvent to the activated POI ligand.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by flash chromatography or preparative HPLC.

Protocol 2: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting amine is often obtained as a TFA salt.

Protocol 3: Coupling of the E3 Ligase Ligand

  • Activation and Conjugation: Follow a similar procedure to Protocol 1, using the deprotected intermediate and an activated E3 ligase ligand.

  • Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.

References

A Comprehensive Technical Guide to NH2-PEG5-C2-NH-Boc: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH2-PEG5-C2-NH-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, is a critical tool in modern drug discovery and bioconjugation. Its unique structure, featuring a terminal amine and a Boc-protected amine separated by a five-unit PEG spacer, allows for the controlled and sequential linkage of different molecular entities. This guide provides an in-depth overview of the chemical properties, key applications, and detailed experimental protocols for this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Characteristics

This compound is a versatile linker molecule designed for use in bioconjugation and drug development.[1][2] The presence of a free primary amine and a tert-butyloxycarbonyl (Boc) protected primary amine allows for selective, stepwise reactions. The hydrophilic 5-unit PEG chain enhances the solubility and bioavailability of the resulting conjugates while providing spatial separation between the conjugated molecules.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data is aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C17H36N2O7[4][5][6]
Molecular Weight 380.48 g/mol [4][5][6]
CAS Number 189209-27-6[1][4][5]
Appearance Liquid or Colorless Powder[1][4]
Purity Typically ≥95% - 97.0%[5]
Solubility Soluble in organic solvents such as DMSO and DMF.[3]
Storage Conditions Long-term storage at -20°C, protected from light. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[7]
IUPAC Name tert-butyl (17-amino-3,6,9,12,15-pentaoxaheptadec-1-yl)carbamate[4]
InChI Key ASGHPQVHGBCLDZ-UHFFFAOYSA-N[4][6]
SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN[6]
Computational Data
PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 96.48 Ų[8]
Number of Rotatable Bonds 20[8]
Number of H-bond Acceptors 8[8]
Number of H-bond Donors 2[8]

Key Applications in Drug Development

The heterobifunctional nature of this compound makes it an invaluable linker in several advanced drug development applications.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[7] These bifunctional molecules consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[7] this compound is frequently used as a PEG-based linker in the synthesis of PROTACs.[7][9] The PEG spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein and the E3 ligase.

PROTAC_Mechanism

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The terminal amine of this compound can be reacted with various functional groups on biomolecules, such as proteins, peptides, and oligonucleotides, to form stable conjugates. This is particularly relevant in the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-associated antigens. The PEG linker can enhance the solubility and pharmacokinetic profile of the resulting ADC.

Surface Functionalization of Nanoparticles

The surface of nanoparticles can be modified with this compound to improve their biocompatibility and stability in biological fluids. The PEG chains create a hydrophilic layer that minimizes non-specific protein adsorption, thereby prolonging circulation time. The terminal amines (one free and one protected) provide handles for the subsequent attachment of targeting ligands or therapeutic agents.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in common applications. Optimization of reaction conditions may be necessary for specific substrates.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a sequential, two-step amide coupling process.

PROTAC_Synthesis_Workflow Start Starting Materials: - this compound - Ligand A-COOH - Ligand B-COOH Step1 Step 1: First Amide Coupling (e.g., HATU, DIPEA in DMF) Start->Step1 Intermediate1 Intermediate: Boc-NH-Linker-Ligand A Step1->Intermediate1 Purification1 Purification (Flash Chromatography) Intermediate1->Purification1 Step2 Step 2: Boc Deprotection (TFA in DCM) Purification1->Step2 Intermediate2 Intermediate: NH2-Linker-Ligand A Step2->Intermediate2 Step3 Step 3: Second Amide Coupling (e.g., HATU, DIPEA in DMF) Intermediate2->Step3 CrudePROTAC Crude PROTAC: Ligand B-Linker-Ligand A Step3->CrudePROTAC Purification2 Final Purification (Preparative HPLC) CrudePROTAC->Purification2 FinalProduct Final PROTAC Purification2->FinalProduct Characterization Characterization (LC-MS, NMR) FinalProduct->Characterization

Protocol for First Amide Coupling

This protocol describes the coupling of the free amine of this compound with a carboxylic acid-containing molecule (Ligand A-COOH).

  • Materials:

    • Ligand A-COOH (1.0 equivalent)

    • This compound (1.1 equivalents)

    • HATU (1.2 equivalents)

    • DIPEA (3.0 equivalents)

    • Anhydrous DMF

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve Ligand A-COOH in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[10]

    • In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.

    • Add the linker solution to the activated Ligand A-COOH mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.[10]

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the second primary amine.

  • Materials:

    • Boc-protected intermediate (from section 3.2)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Inert atmosphere

  • Procedure:

    • Dissolve the Boc-protected intermediate in anhydrous DCM in a dry flask under an inert atmosphere.[10][11]

    • Cool the solution to 0°C using an ice bath.

    • Slowly add TFA to the solution (typically 20-50% v/v).[10][11]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.[10]

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.[10][11] The resulting TFA salt can often be used directly in the next step.

Protocol for Second Amide Coupling

This protocol describes the coupling of the newly deprotected amine with a second carboxylic acid-containing molecule (Ligand B-COOH) to form the final PROTAC.

  • Materials:

    • Deprotected intermediate (from section 3.3) (1.0 equivalent)

    • Ligand B-COOH (1.1 equivalents)

    • HATU (1.2 equivalents)

    • DIPEA (4.0 equivalents - an extra equivalent may be needed to neutralize the TFA salt)

    • Anhydrous DMF

    • Inert atmosphere

  • Procedure:

    • Follow the procedure outlined in section 3.2, using the deprotected intermediate as the amine component and Ligand B-COOH as the carboxylic acid component.

    • After the reaction is complete, purify the final PROTAC using preparative HPLC.[12]

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Safety Information

This compound should be handled in accordance with good laboratory practices. The following is a summary of the hazard information.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute toxicity, OralGHS07WarningH302: Harmful if swallowed
Skin corrosion/irritationGHS07WarningH315: Causes skin irritation
Serious eye damage/eye irritationGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposureGHS07WarningH335: May cause respiratory irritation

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[4]

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker that plays a pivotal role in the development of sophisticated drug delivery systems and targeted therapeutics like PROTACs. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, allows for the precise and controlled assembly of complex biomolecular constructs. The experimental protocols provided in this guide offer a solid foundation for researchers to utilize this powerful tool in their drug discovery and development endeavors.

References

The Strategic Role of NH2-PEG5-C2-NH-Boc in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[2]

Among the various linker archetypes, polyethylene (B3416737) glycol (PEG)-based linkers have gained prominence for their ability to favorably modulate these properties. This guide provides an in-depth technical overview of a specific PEGylated linker, NH2-PEG5-C2-NH-Boc , and its role in the synthesis and development of potent PROTACs.

Core Attributes of the this compound Linker

This compound is a heterobifunctional linker that offers several distinct advantages in the modular construction of PROTACs. Its structure comprises a five-unit PEG chain, which imparts hydrophilicity and flexibility, flanked by a free amine and a Boc-protected amine.

  • Controlled, Sequential Synthesis: The tert-butyloxycarbonyl (Boc) protecting group on one of the terminal amines allows for a directional and controlled synthetic strategy. This enables the sequential coupling of the POI and E3 ligase ligands, minimizing the formation of undesired homodimers and simplifying purification.

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG5 chain can significantly improve the aqueous solubility of the resulting PROTAC molecule. This is a crucial attribute, as the often large and hydrophobic nature of PROTACs can lead to poor solubility and limited cell permeability.[5]

  • Optimal Length and Flexibility: The length of the linker is a critical determinant of the stability and productivity of the ternary complex. The PEG5 chain provides a defined length and inherent flexibility that can facilitate the optimal orientation of the POI and E3 ligase for efficient ubiquitination.

Quantitative Analysis of PROTAC Performance with PEG Linkers

The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific quantitative data for PROTACs utilizing the exact this compound linker is not extensively available in the public domain, the following tables present representative data from the literature for PROTACs employing PEG5 and other similar length linkers. This data illustrates the critical impact of linker length and composition on degradation activity.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)

PROTAC CandidateTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC-1BRD4CRBNPEG38085HeLa
PROTAC-2 BRD4 CRBN PEG5 25 >90 HeLa
PROTAC-3BRD4CRBNPEG810075HeLa
PROTAC-4BTKVHLPEG-containing (12 atoms)>1000<20MOLM-14
PROTAC-5 BTK VHL PEG-containing (21 atoms) 3 96 MOLM-14
PROTAC-6BTKVHLPEG-containing (29 atoms)29276MOLM-14

Data is illustrative and compiled from general trends reported in the literature to demonstrate the concept of linker optimization. DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following protocols are generalized from published studies and provide a framework for the use of Boc-protected amine-PEG linkers in PROTAC construction.

Protocol 1: Solution-Phase Synthesis of a PROTAC using a Boc-Protected PEG5 Linker

This protocol describes a three-step solution-phase synthesis for a BET-degrading PROTAC, coupling a JQ1 derivative (POI ligand) and pomalidomide (B1683931) (E3 ligase ligand) via a PEG5 linker.

Step 1: Coupling of the E3 Ligase Ligand to the Linker

  • Reaction Setup: To a solution of Boc-NH-PEG5-C2-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add an amine-functionalized pomalidomide derivative (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297). Wash the organic layer sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected pomalidomide-linker intermediate.

Step 2: Boc Deprotection

  • Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in a 20-50% solution of TFA in DCM (v/v).

  • Reaction Conditions: Stir the solution at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x). The resulting amine salt is often used directly in the next step.

Step 3: Coupling of the POI Warhead

  • Reaction Setup: To a solution of a carboxylic acid-functionalized JQ1 derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes to pre-activate.

  • Add the deprotected pomalidomide-linker intermediate from Step 2 (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to obtain the final PROTAC.

Protocol 2: Western Blotting for Determination of DC50 and Dmax
  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex biological and chemical processes involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary recruits Ternary->POI release Ternary->PROTAC recycled Ternary->E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start Materials: - POI Ligand - E3 Ligase Ligand - this compound step1 Step 1: Couple E3 Ligand to Boc-protected Linker start->step1 step2 Step 2: Boc Deprotection step1->step2 step3 Step 3: Couple POI Ligand step2->step3 purification Purification (HPLC) step3->purification characterization Characterization (LC-MS, NMR) purification->characterization in_vitro_assays In Vitro Assays (Western Blot) characterization->in_vitro_assays data_analysis Data Analysis (DC50, Dmax) in_vitro_assays->data_analysis

General workflow for PROTAC synthesis and evaluation.

Conclusion

The this compound linker is a valuable and versatile tool for the modular synthesis of PROTACs. Its inherent properties, including the Boc-protected amine for controlled, sequential synthesis and the hydrophilic PEG5 spacer, address key challenges in PROTAC design, namely enhancing solubility and providing the necessary flexibility for optimal ternary complex formation. By enabling a systematic approach to linkerology, this and similar PEG-based linkers facilitate the rapid generation and optimization of PROTAC libraries, accelerating the discovery of novel protein degraders for therapeutic applications. The provided protocols and conceptual frameworks serve as a guide for researchers to effectively utilize this class of linkers in their drug discovery endeavors.

References

applications of NH2-PEG5-C2-NH-Boc in antibody-drug conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Application of Heterobifunctional PEG Linkers in Antibody-Drug Conjugates

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a leading class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[][2] The linker, a chemical bridge connecting these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics (PK), and payload delivery mechanism.[3][4] This guide focuses on the application of a specific class of linkers represented by NH2-PEG5-C2-NH-Boc , a heterobifunctional linker featuring a polyethylene (B3416737) glycol (PEG) spacer and a Boc-protected amine.

While direct, extensive literature on this specific molecule's use in clinical ADCs is sparse, its structural components are archetypal of modern linker design. This guide will, therefore, explore its role as a representative of hydrophilic, heterobifunctional PEG linkers. We will delve into the quantitative impact of PEGylation on ADC performance, provide detailed experimental protocols for ADC synthesis and characterization, and use visualizations to illustrate key mechanisms and workflows relevant to researchers, scientists, and drug development professionals.

Core Concepts: The Role of PEGylated Linkers in ADC Design

The conjugation of highly potent, and often hydrophobic, cytotoxic drugs to a large antibody molecule can present significant challenges, including aggregation, poor solubility, and rapid clearance from circulation.[2][4] Hydrophilic linkers, particularly those incorporating PEG chains, have emerged as a powerful strategy to mitigate these issues.[4][5]

The molecule This compound is a bifunctional linker containing a five-unit PEG chain.[6][7] One terminus has a free primary amine (-NH2) ready for conjugation, while the other has a tert-butyloxycarbonyl (Boc) protected amine (-NH-Boc).[8] The Boc group is a stable protecting group that can be removed under acidic conditions, allowing for controlled, sequential conjugation reactions—a critical feature for complex multi-step ADC synthesis.[8][9]

Key Advantages of PEG Linkers in ADCs:

  • Enhanced Hydrophilicity and Solubility: The primary benefit of PEG linkers is the significant improvement in the aqueous solubility of the ADC.[2] The PEG chain forms a hydrophilic "shield" around the hydrophobic payload, which mitigates the risk of aggregation, even at higher drug-to-antibody ratios (DARs).[4][]

  • Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life.[11][12][13] This extended exposure can lead to greater tumor accumulation and improved efficacy.[13]

  • Increased Drug Loading (Higher DAR): By improving solubility and preventing aggregation, PEG linkers enable the development of ADCs with higher, more homogeneous DARs (e.g., 8), allowing for the delivery of a greater concentration of the payload to target cells.[2][14]

  • Reduced Immunogenicity: The hydrophilic PEG chain can mask potential epitopes on the linker-payload complex, reducing the risk of an immune response.[11][15]

Quantitative Data on the Impact of PEG Linkers

The length of the PEG chain is a critical parameter that must be optimized for each ADC, representing a trade-off between improving pharmacokinetics and potentially reducing cytotoxic potency due to steric hindrance.[2][4] The following tables summarize synthesized data from preclinical studies that illustrate the impact of PEG linker length on key ADC performance metrics.

(Note: The data presented is compiled from multiple studies using different antibodies, payloads, and experimental models. The optimal PEG length is context-dependent and requires empirical validation for each specific ADC candidate.[2][16])

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

PEG Length ADC Example Animal Model Half-Life (t½) vs. No PEG Clearance Rate vs. No PEG Reference(s)
No PEG ZHER2-SMCC-MMAE Animal Model Baseline Baseline [16][17]
PEG8 IgG-mDPR-PEG8-MMAE Rat Significantly longer Significantly lower [16]
PEG24 RS7-mPEG24-MMAE Animal Model Prolonged Slower [16]
4 kDa ZHER2-PEG4K-MMAE Animal Model 2.5-fold increase Not Reported [16][17]

| 10 kDa | ZHER2-PEG10K-MMAE | Animal Model | 11.2-fold increase | Not Reported |[16][17] |

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

PEG Length ADC Example Cell Line IC50 / EC50 Fold Change in Potency vs. No PEG Reference(s)
No PEG ZHER2-SMCC-MMAE NCI-N87 Baseline (0.8 nM) - [13]
PEG8 αCD30-mDPR-PEG8-MMAE CD30+ Lymphoma Comparable to other PEGs No significant effect [16]
4 kDa ZHER2-PEG4K-MMAE NCI-N87 3.6 nM 4.5-fold decrease [13]

| 10 kDa | ZHER2-PEG10K-MMAE | NCI-N87 | 17.6 nM | 22-fold decrease |[13] |

These data illustrate a consistent trend: increasing PEG linker length generally leads to a longer plasma half-life and, consequently, enhanced in vivo antitumor efficacy.[13] However, this is often accompanied by a decrease in direct in vitro cytotoxicity, a trade-off that underscores the importance of optimizing the linker for each ADC to achieve the desired therapeutic window.[13]

Visualizing Key Processes and Relationships

Diagrams created using Graphviz provide a clear visual representation of complex biological and chemical processes.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular Trafficking cluster_effect Cytotoxic Effect ADC 1. ADC Administration & Circulation Binding 2. Target Binding (Tumor Antigen) ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release PayloadAction 6. Payload Action (e.g., DNA Damage) Release->PayloadAction Bystander Bystander Effect (Neighboring Cells) Release->Bystander Apoptosis 7. Apoptosis PayloadAction->Apoptosis

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).[18][19]

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_ab_prep Antibody Preparation cluster_conjugation Final ADC Synthesis & Purification cluster_characterization Characterization BocLinker Boc-NH-PEG-NH2 Linker Deprotection Step 1: Boc Deprotection (TFA in DCM) BocLinker->Deprotection ActivatedLinker H2N-PEG-NH2 Linker Deprotection->ActivatedLinker PayloadLinker Step 2: Payload Conjugation (Payload-Linker) ActivatedLinker->PayloadLinker Payload Cytotoxic Payload (with reactive group) Payload->PayloadLinker Conjugation Step 3: ADC Conjugation (mAb + Payload-Linker) PayloadLinker->Conjugation Antibody Monoclonal Antibody (mAb) Activation Optional: Antibody Activation (e.g., disulfide reduction) Antibody->Activation Activation->Conjugation Purification Step 4: Purification (e.g., SEC, TFF) Conjugation->Purification ADC_Final Purified ADC Purification->ADC_Final Characterization Step 5: Characterization - DAR (HIC/MS) - Aggregation (SEC) - Potency (In Vitro Assay) ADC_Final->Characterization Linker_Properties_Relationship cluster_attributes Linker Structural Attributes cluster_properties ADC Physicochemical Properties cluster_performance Overall ADC Performance Hydrophilicity Hydrophilicity (PEG Chain) Solubility Solubility & Aggregation Hydrophilicity->Solubility improves PK Pharmacokinetics (PK) Hydrophilicity->PK improves Length Linker Length Length->PK modulates Efficacy Therapeutic Efficacy Length->Efficacy impacts Stability Chemical Stability Stability->PK improves Safety Safety & Tolerability Stability->Safety enhances DAR Drug-to-Antibody Ratio (DAR) Solubility->DAR enables higher Solubility->Efficacy enhances PK->Efficacy improves PK->Safety improves DAR->Efficacy increases DAR->Safety can decrease

References

A-Technical-Guide-to-the-Boc-Protecting-Group-in-PEG-Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the chemical modification of molecules, particularly in bioconjugation and drug development.[1] When applied to polyethylene (B3416737) glycol (PEG) linkers, Boc protection provides a reversible and highly selective method for masking amine functionalities.[1][2] This strategy is instrumental in multi-step synthetic pathways where precise control over reactive groups is paramount.[1] This technical guide provides a comprehensive overview of the chemistry, experimental protocols, and applications of Boc-protected PEG linkers, tailored for professionals in the field.

The Core Chemistry of Boc Protection and Deprotection

The Boc group is favored for its stability under a wide range of conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions.[1][2][3] This allows for the selective deprotection of the amine without compromising other sensitive functional groups within a molecule.[1]

Boc Protection of Amines

The most common method for introducing a Boc group onto a primary or secondary amine of a PEG linker is through the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1] The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable organic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[1][4] The amine acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The subsequent collapse of the tetrahedral intermediate results in the formation of a carbamate (B1207046), carbon dioxide, and tert-butanol.[4][5]

Boc Deprotection

The removal of the Boc group is achieved by treating the protected PEG linker with a strong acid.[1] Trifluoroacetic acid (TFA) in DCM is the most frequently employed reagent for this purpose.[1][6] The reaction proceeds via protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the carbamate bond to release the free amine, carbon dioxide, and a stable tert-butyl cation.[6] The volatile byproducts make for a straightforward work-up.[1]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is crucial for the successful synthesis of complex biomolecules. The following tables summarize typical reaction conditions and outcomes.

Table 1: Typical Conditions for Boc Protection of Amine-Terminated PEG Linkers

ReagentBase (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
(Boc)₂O (1.1 eq)Triethylamine (1.5 eq)Dichloromethane (DCM)Room Temp2 - 12>95
(Boc)₂O (1.1 eq)Sodium Bicarbonate (2.0 eq)THF/Water (1:1)Room Temp4 - 16>90
(Boc)₂O (1.2 eq)DMAP (cat.)AcetonitrileRoom Temp1 - 4>95

Note: Reaction times and yields can vary depending on the specific PEG linker and substrate.

Table 2: Common Reagents and Conditions for Boc Deprotection

ReagentConcentrationSolventTemperature (°C)TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)[7]Dichloromethane (DCM)[7]Room Temp[7]0.5 - 2 h[6]The most common and efficient method.[1]
Hydrochloric Acid (HCl)4 MDioxane or MethanolRoom Temp1 - 4 hEffective, but the acid is less volatile than TFA.
Formic Acid88-95%-40 - 508 - 24 hMilder alternative to TFA and HCl.
Zinc Bromide (ZnBr₂)2-3 eqDichloromethane (DCM)Room Temp12 - 24 hA mild Lewis acid condition.[8][9]

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducibility in research and development. Below are step-by-step methodologies for the Boc protection and deprotection of PEG linkers.

Protocol 1: Mono-Boc Protection of a Diamine-Terminated PEG Linker

This protocol describes the mono-protection of a diamine-terminated PEG linker.

Materials:

  • Diamine-terminated PEG (1 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Triethylamine (TEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the diamine-terminated PEG in anhydrous DCM in a round-bottom flask.

  • Add TEA to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of (Boc)₂O in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting mono-Boc-protected PEG linker by column chromatography if necessary.

Protocol 2: Boc Deprotection of a PEG-Conjugate[10]

This protocol outlines the removal of the Boc group from a PEG-conjugate using TFA.

Materials:

  • Boc-protected PEG-conjugate

  • Anhydrous Dichloromethane (DCM)[7]

  • Trifluoroacetic Acid (TFA)[7]

  • Toluene[7]

  • Nitrogen or Argon gas supply

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG-conjugate in anhydrous DCM (10-20 mg/mL) in a glass vial.[10]

  • Under a nitrogen or argon atmosphere, add TFA to the solution to a final concentration of 20-50% (v/v).[7][10] For a 50% concentration, add an equal volume of TFA to the DCM solution.[10]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[10]

  • Monitor the reaction progress by LC-MS or TLC to confirm the disappearance of the starting material.[10]

  • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

  • To ensure complete removal of residual TFA, add toluene (B28343) to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[7]

  • The resulting product is the TFA salt of the deprotected amine, which can be used directly in the next step or neutralized if required.

Applications in Drug Development

Boc-protected PEG linkers are indispensable in the synthesis of advanced therapeutics.[2] Their use allows for a modular and controlled approach to constructing complex molecules.

  • Antibody-Drug Conjugates (ADCs): In ADC synthesis, a Boc-protected PEG linker can be conjugated to a cytotoxic drug.[2] After deprotection, the newly revealed amine on the linker is then coupled to the antibody, ensuring a specific and controlled drug-to-antibody ratio.[2] The PEG linker enhances the hydrophilicity and pharmacokinetic properties of the ADC.[1]

  • PROTACs (Proteolysis Targeting Chimeras): For PROTACs, which consist of two ligands joined by a linker, a heterobifunctional PEG linker with a Boc-protected amine at one end is often used.[2][11] This allows for the sequential attachment of the target protein binder and the E3 ligase ligand.[1]

  • Peptide Synthesis: Boc chemistry is a well-established strategy in solid-phase peptide synthesis (SPPS).[1] The acid-labile nature of the Boc group allows for its removal without cleaving the peptide from the solid support.[3][6]

Visualizing Workflows and Mechanisms

Diagrams are essential for understanding the logical flow of synthetic procedures and reaction mechanisms.

G Mechanism of Boc Protection Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->Intermediate ProtectedAmine Boc-Protected Amine (R-NH-Boc) Intermediate->ProtectedAmine Collapse Byproducts CO2 + t-Butanol Intermediate->Byproducts Elimination

Caption: Mechanism of Amine Protection with (Boc)₂O.

G Mechanism of Acid-Catalyzed Boc Deprotection ProtectedAmine Boc-Protected Amine Protonation Protonation ProtectedAmine->Protonation TFA (H+) CarbamicAcid Carbamic Acid Intermediate Protonation->CarbamicAcid Cleavage Byproducts CO2 + t-Butyl Cation Protonation->Byproducts DeprotectedAmine Deprotected Amine (R-NH3+) CarbamicAcid->DeprotectedAmine Decarboxylation

Caption: Acid-Catalyzed Deprotection of a Boc-Protected Amine.

G General Workflow for ADC Synthesis using a Boc-PEG Linker cluster_drug_linker Drug-Linker Conjugation cluster_deprotection Boc Deprotection cluster_antibody_conjugation Antibody Conjugation Drug Cytotoxic Drug DrugLinker Drug-Linker-Boc Drug->DrugLinker BocPEG Boc-PEG-Linker BocPEG->DrugLinker Deprotection Acidic Deprotection (e.g., TFA) DrugLinker->Deprotection DrugLinkerAmine Drug-Linker-NH2 Deprotection->DrugLinkerAmine ADC Antibody-Drug Conjugate (ADC) DrugLinkerAmine->ADC Antibody Antibody Antibody->ADC

Caption: Workflow for ADC Synthesis.

Conclusion

The use of Boc protection on PEG linkers is a versatile and powerful tool in modern drug development and bioconjugation.[1] A thorough understanding of the underlying chemistry, coupled with robust experimental protocols, enables researchers and scientists to design and synthesize complex molecular architectures with high precision and efficiency.[1]

References

molecular weight and formula of NH2-PEG5-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical and physical properties of NH2-PEG5-C2-NH-Boc, a heterobifunctional PROTAC linker. It is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Core Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

PropertyValueSource
Molecular Formula C₁₇H₃₆N₂O₇[1][2]
Molecular Weight 380.48 g/mol [1]
CAS Number 189209-27-6[1][2]
Purity ≥95% - 97.0%[1][2]

Experimental Protocols

The characterization and quality control of this compound typically involve a combination of analytical techniques to confirm its structure and purity. Below are detailed methodologies for key experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the molecule by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy Protocol:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign protons to the structure. Key expected signals include those for the Boc protecting group, the PEG chain, and the terminal amine groups.

  • ¹³C NMR Spectroscopy Protocol:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled sequence.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Analyze the chemical shifts to identify the different carbon environments.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compound and confirm its elemental composition.

  • Technique: Electrospray ionization (ESI) mass spectrometry is commonly used for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Protocol:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The expected m/z value for [M+H]⁺ would be approximately 381.49.

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental formula.

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the compound.

  • Technique: Reversed-phase HPLC is a standard method.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid (0.1%), is typically used.

  • Stationary Phase: A C18 column is a common choice.

  • Protocol:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Run a gradient elution, for example, starting from 95% water/5% acetonitrile and ramping to 5% water/95% acetonitrile over 20-30 minutes.

    • Monitor the elution profile using a UV detector (e.g., at 210-220 nm) or an evaporative light scattering detector (ELSD).

    • The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Workflow and Diagrams

General Synthesis and Deprotection Workflow

The following diagram illustrates a typical workflow for the utilization of this compound in the synthesis of a PROTAC molecule, followed by the deprotection of the Boc group.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_deprotection Deprotection NH2_PEG5_NHBoc This compound Coupling1 Coupling Reaction 1 NH2_PEG5_NHBoc->Coupling1 Warhead Warhead Ligand (with reactive group) Warhead->Coupling1 E3_Ligase_Ligand E3 Ligase Ligand (with reactive group) Coupling2 Coupling Reaction 2 E3_Ligase_Ligand->Coupling2 Intermediate Intermediate (Warhead-Linker) Coupling1->Intermediate Intermediate->Coupling2 PROTAC_Boc Boc-Protected PROTAC Coupling2->PROTAC_Boc Deprotection Acidic Condition (e.g., TFA) PROTAC_Boc->Deprotection Final_PROTAC Final Active PROTAC Deprotection->Final_PROTAC

Caption: Synthetic workflow for PROTAC assembly using the this compound linker.

Characterization Workflow

This diagram outlines the logical flow of experiments to verify the identity and purity of the synthesized or purchased this compound.

Characterization_Workflow cluster_characterization Compound Characterization Start This compound Sample Structure_Verification Structural Verification Start->Structure_Verification Purity_Assessment Purity Assessment Start->Purity_Assessment NMR 1H and 13C NMR Structure_Verification->NMR MS Mass Spectrometry (ESI-MS) Structure_Verification->MS HPLC Reversed-Phase HPLC Purity_Assessment->HPLC Final Verified Compound NMR->Final MS->Final HPLC->Final

Caption: Analytical workflow for the characterization of this compound.

References

A Technical Guide to the Bifunctional Linker NH2-PEG5-C2-NH-Boc for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the heterobifunctional linker, NH2-PEG5-C2-NH-Boc, a critical component in the development of advanced therapeutics. This document details its chemical properties, commercial availability, and core applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Included are detailed experimental protocols, quantitative data summaries, and visual diagrams of key workflows and mechanisms to support researchers in their drug discovery and development endeavors.

Introduction to this compound

This compound, also known by its alternative name PROTAC Linker 17, is a polyethylene (B3416737) glycol (PEG)-based linker molecule.[1] Its structure features a five-unit PEG chain that imparts hydrophilicity, which can enhance the solubility and permeability of the resulting conjugate molecules.[2] The molecule is heterobifunctional, possessing a free primary amine (-NH2) at one terminus and a Boc-protected amine (-NH-Boc) at the other, separated by a C2 alkyl spacer. This differential protection allows for controlled, sequential conjugation reactions, a crucial aspect in the precise assembly of complex molecules like PROTACs.

The free amine group is readily reactive with entities such as carboxylic acids and activated NHS esters. The tert-butyloxycarbonyl (Boc) protecting group on the other amine is stable under various reaction conditions but can be easily removed under mild acidic conditions to reveal a free amine for subsequent conjugation steps.

Commercial Suppliers and Physicochemical Properties

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following tables summarize the key physicochemical properties and a list of commercial suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 189209-27-6[1]
Molecular Formula C17H36N2O7[1]
Molecular Weight 380.48 g/mol [1][3]
Appearance Colorless to light yellow liquid[3]
Purity Typically ≥95%
Storage Conditions 4°C, protected from light. For long-term storage in solvent, -80°C is recommended.[3]
Solubility Soluble in DMSO (≥ 100 mg/mL)[3]

Table 2: Commercial Suppliers of this compound

SupplierProduct Name/Number
MedChemExpressHY-W022240[1][3]
Cambridge BioscienceHY-W022240[1]
AmsbioAMS.T16661[2]
Sigma-AldrichCIAH987EB442 (from ChemScene)
TargetMolT16661[4]
Biopharma PEGN/A[5]
BroadPharmN/A[6]
SINOPEGN/A[7]
GlycomindsynthN/A[8]

Core Application: Synthesis of PROTACs

The primary application of this compound is in the construction of PROTACs. PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[9]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The PEG component of this compound enhances the solubility and provides flexibility to the PROTAC molecule.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of a PROTAC involves several key steps that lead to the degradation of the target protein.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are detailed methodologies for the synthesis of a PROTAC using this compound. These protocols are generalized and may require optimization for specific ligands and reaction conditions.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a sequential, two-step conjugation process.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling Ligand1 Ligand 1 (with -COOH) Coupling1 Amide Coupling (e.g., HATU, DIPEA) Ligand1->Coupling1 Linker This compound Linker->Coupling1 Intermediate Ligand1-Linker-NH-Boc Coupling1->Intermediate Deprotection Boc Deprotection (e.g., TFA in DCM) Intermediate->Deprotection Deprotected_Intermediate Ligand1-Linker-NH2 Deprotection->Deprotected_Intermediate Coupling2 Amide Coupling (e.g., HATU, DIPEA) Deprotected_Intermediate->Coupling2 Ligand2 Ligand 2 (with -COOH) Ligand2->Coupling2 Final_PROTAC Final PROTAC (Ligand1-Linker-Ligand2) Coupling2->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Detailed Protocol for PROTAC Synthesis

Step 1: First Amide Coupling

  • Activation of Ligand 1: Dissolve the first ligand containing a carboxylic acid moiety (1.0 equivalent) in anhydrous dimethylformamide (DMF). Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: To the activated Ligand 1 solution, add a solution of this compound (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the progress by liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Purification: Upon completion, purify the resulting Boc-protected intermediate (Ligand1-Linker-NH-Boc) by flash column chromatography or preparative HPLC.

Step 2: Boc Deprotection

  • Deprotection Reaction: Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA v/v). Stir the mixture at room temperature for 1-2 hours.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure. To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene (B28343) or DCM multiple times. The resulting amine-TFA salt (Ligand1-Linker-NH2) is often used directly in the next step.

Step 3: Second Amide Coupling

  • Activation of Ligand 2: In a separate flask, dissolve the second ligand containing a carboxylic acid moiety (1.2 equivalents) in anhydrous DMF. Add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and DIPEA (3-4 equivalents).

  • Coupling Reaction: Add the deprotected intermediate (Ligand1-Linker-NH2) to the activated Ligand 2 solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Final Purification: Upon completion, purify the final PROTAC product by preparative HPLC to obtain a product with high purity.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals, particularly in the rapidly advancing field of targeted protein degradation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and efficient synthesis of complex molecules like PROTACs. The detailed protocols and information provided in this guide are intended to support the successful application of this linker in the development of novel therapeutics.

References

Safety and Handling of NH2-PEG5-C2-NH-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for NH2-PEG5-C2-NH-Boc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound, also known as tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate, is a polyethylene (B3416737) glycol (PEG)-based linker.[1] It features a terminal primary amine and a Boc-protected amine, separated by a five-unit PEG spacer. This structure imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 189209-27-6[1][2]
Molecular Formula C17H36N2O7[1][2]
Molecular Weight 380.48 g/mol [2]
Purity ≥95% or ≥97.0%[1][2]
Appearance Varies; can be a viscous liquid or solid[3] (for a similar compound)
Solubility Soluble in organic solvents such as DMSO and DMF[4] (for a similar compound)

Hazard Identification and Safety Precautions

While specific hazard classification under Regulation (EC) No. 1272/2008 may not be available for this compound itself, related compounds are often not classified as hazardous.[5] However, as with any chemical reagent, it is prudent to handle it with care. The chemical, physical, and toxicological properties have not been thoroughly investigated.[5]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling the compound:

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesShould provide a complete seal around the eyes.[6]
Hand Protection Chemically resistant glovesNitrile gloves are commonly recommended.[6]
Body Protection Laboratory coatShould be fully buttoned to protect from spills.[6]
Respiratory Protection Dust mask (e.g., N95)Recommended when handling the solid powder form to avoid inhalation.[6]

All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

First Aid Measures

In the event of exposure, the following first aid measures should be taken. These are general recommendations for laboratory chemicals and similar compounds.

Table 3: First Aid Measures

ScenarioProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[5][7]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[5][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7]

Handling and Storage

Proper handling and storage are critical to prevent the degradation of this compound and ensure its performance in experimental applications.

Stability Considerations

The stability of the molecule is primarily influenced by its two functional ends: the Boc-protected amine and the PEG chain.

  • Boc Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[3] It is readily cleaved under acidic conditions. Care should be taken to avoid acidic environments during storage and handling unless deprotection is intended. The Boc group is generally stable under neutral and basic conditions.[3]

  • PEG Chain: The polyethylene glycol chain is hygroscopic, meaning it can absorb moisture from the air.[3] The ether linkages in the PEG backbone can also be susceptible to oxidation, particularly in the presence of metal ions, oxygen, and light.[4]

Recommended Storage Conditions

To maintain the integrity of the compound, the following storage conditions are recommended:

Table 4: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Pure (Neat) -20°CUp to 3 yearsStore in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure. Protect from light.[1][3][4]
4°CUp to 2 yearsFor shorter-term storage, refrigeration is acceptable. Ensure the container is well-sealed.[3]
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvents like DMSO.[3]
-20°CUp to 1 monthSuitable for working solutions that will be used in the near future.[3]

Experimental Protocols

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area (fume hood) A->B C Allow compound to reach room temperature before opening B->C D Weigh the required amount C->D E Dissolve in an appropriate anahydrous solvent (e.g., DMSO) D->E F Store remaining compound under recommended conditions E->F G Dispose of waste according to institutional guidelines F->G H Clean work area G->H G cluster_spill Spill Response A Evacuate the immediate area if necessary B Alert supervisor and lab personnel A->B C Contain the spill with an inert absorbent material (e.g., vermiculite, sand) B->C D Collect absorbed material into a labeled chemical waste container C->D E Clean the spill area thoroughly D->E F Dispose of waste through institutional hazardous waste program E->F

References

The Strategic Application of NH2-PEG5-C2-NH-Boc in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery. The linker connecting the two active ends of a PROTAC is a critical determinant of its efficacy. This technical guide provides an in-depth analysis of NH2-PEG5-C2-NH-Boc, a versatile polyethylene (B3416737) glycol (PEG)-based linker, and its mechanism of action in PROTAC-mediated protein degradation. We will delve into its role in facilitating the formation of the key ternary complex, present quantitative data on the performance of PEGylated PROTACs, and provide detailed experimental protocols for their evaluation.

Introduction to Targeted Protein Degradation and PROTACs

PROTACs are bifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins them.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This event-driven, catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3]

The linker is not a mere spacer; its length, flexibility, and chemical composition are critical for the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which directly impacts the efficiency and selectivity of protein degradation.[4]

This compound: A Versatile Linker for PROTAC Synthesis

This compound, also known as PROTAC Linker 17, is a popular choice in PROTAC design. Its key features include:

  • Polyethylene Glycol (PEG) Core: The five-unit PEG chain imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule, addressing a common challenge with these relatively large molecules. The flexibility of the PEG chain is also crucial for allowing the PROTAC to adopt an optimal conformation for ternary complex formation.[5]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on one of the terminal amines allows for a controlled, sequential synthesis of the PROTAC. This enables the directional coupling of the POI and E3 ligase ligands.[4]

  • Terminal Amines: The two terminal amine groups provide versatile handles for conjugation to the respective ligands, typically through amide bond formation.

Mechanism of Action: Facilitating Ternary Complex Formation

The primary role of the this compound linker is to bridge the POI and E3 ligase, enabling the formation of a productive ternary complex. The length of the PEG5 chain provides an optimal distance for many POI-E3 ligase pairs, minimizing steric hindrance and promoting favorable protein-protein interactions.

The general mechanism of action for a PROTAC employing a PEG-based linker is depicted below:

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 Ligase Recycling Recycling PROTAC->Recycling POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proximity PolyUb_POI Polyubiquitinated POI Ubiquitination->PolyUb_POI Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Diagram 1: General mechanism of action of a PROTAC.

Quantitative Data on PEGylated PROTACs

The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair.

Case Study: VHL Homo-PROTAC with a PEG5 Linker

A notable example of a PROTAC utilizing a PEG5 linker is the von Hippel-Lindau (VHL) E3 ligase-targeting homo-PROTAC, CM11. This molecule consists of two VHL ligands joined by a PEG5 linker, which induces the dimerization and subsequent self-degradation of the VHL protein.[6]

PROTACLinker CompositionTarget ProteinDC50 (nM)Dmax (%)Cell Line
CM11 PEG5pVHL30< 100> 90 (inferred)HeLa
Analog 1PEG3pVHL30Less PotentLowerNot Specified
Analog 2PEG4pVHL30Less PotentLowerNot Specified
Table 1: Comparative performance of VHL homo-PROTACs with varying PEG linker lengths. Data is based on a study highlighting CM11 as the most effective at inducing VHL self-degradation.[6]
Illustrative Data: BET-Targeting PROTACs

The Bromodomain and Extra-Terminal (BET) family of proteins are important cancer targets. Studies on BET-targeting PROTACs have demonstrated the "Goldilocks" principle of linker length, where a linker that is too short or too long can be detrimental to activity.

PROTACE3 Ligase LigandLinker CompositionTarget ProteinDC50 (nM)Dmax (%)Cell Line
ARV-771 VHLOptimized Alkyl/PEG-likeBRD2/3/4< 5> 9022Rv1
MZ1 VHL3-unit PEGBRD4 > BRD2/3< 100> 90HeLa
CRBN-PROTAC CRBN4-5 PEG unitsBRD4< 500Not SpecifiedH661
Table 2: Representative data for BET-targeting PROTACs with PEG-containing linkers. This data illustrates the impact of linker composition and length on degradation potency.[6]

Experimental Protocols

A systematic evaluation of a PROTAC's activity is crucial for its development. The following are key experimental protocols for characterizing a novel PROTAC synthesized with the this compound linker.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a two-step process involving sequential amide couplings.

PROTAC_Synthesis POI_Ligand POI Ligand (with COOH) Step1 Amide Coupling 1 POI_Ligand->Step1 Linker This compound Linker->Step1 Intermediate POI-Linker-NH-Boc Step1->Intermediate Boc_Deprotection Boc Deprotection (e.g., TFA) Intermediate->Boc_Deprotection Deprotected_Intermediate POI-Linker-NH2 Boc_Deprotection->Deprotected_Intermediate Step2 Amide Coupling 2 Deprotected_Intermediate->Step2 E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Step2 Final_PROTAC Final PROTAC (POI-Linker-E3 Ligand) Step2->Final_PROTAC

Diagram 2: General workflow for the synthesis of a PROTAC.
Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[6]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound (stock in DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Materials from the Western Blot protocol

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibody against ubiquitin

  • Proteasome inhibitor (e.g., MG132)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132), for a shorter duration (e.g., 4-6 hours).

  • Cell Lysis and Immunoprecipitation (IP): Lyse the cells and incubate the lysate with an antibody against the target protein, followed by incubation with Protein A/G beads to pull down the target protein.

  • Elution and Western Blot: Elute the protein from the beads and perform a Western blot.

  • Detection: Probe the membrane with an antibody against ubiquitin.

  • Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced with MG132 co-treatment, indicates successful ubiquitination of the target protein.

Experimental_Workflow Start Synthesized PROTAC Degradation_Assay Assess Protein Degradation (Western Blot) Start->Degradation_Assay Viability_Assay Assess Cell Viability (e.g., MTT, CTG) Start->Viability_Assay Ubiquitination_Assay Confirm Target Ubiquitination (IP-Western) Degradation_Assay->Ubiquitination_Assay If degradation is observed Ternary_Complex_Assay Verify Ternary Complex Formation (e.g., Co-IP, FRET) Ubiquitination_Assay->Ternary_Complex_Assay Proteomics Assess Selectivity (Proteomics) Ternary_Complex_Assay->Proteomics Candidate_Selection Candidate Selection Proteomics->Candidate_Selection

Diagram 3: A general experimental workflow for evaluating a PROTAC candidate.

Conclusion

This compound is a highly valuable and versatile linker in the medicinal chemist's toolkit for the construction of PROTACs. Its inherent properties, including the ability to enhance solubility and provide a flexible yet defined linker length, address key challenges in PROTAC design. By enabling a modular and controlled synthetic approach, this linker facilitates the rapid generation and optimization of PROTAC libraries. The systematic evaluation of PROTACs containing this linker, using the protocols outlined in this guide, is essential for the rational design of the next generation of potent and selective protein degraders.

References

PEGylation Strategies for Enhanced Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG), a process known as PEGylation, has become a cornerstone in drug development, significantly enhancing the therapeutic efficacy of various molecules, including proteins, peptides, and small-molecule drugs. This guide provides an in-depth exploration of PEGylation strategies, offering researchers and drug development professionals a comprehensive overview of the core principles, methodologies, and applications.

The Fundamentals of PEGylation

PEGylation is a bioconjugation technique that involves the covalent attachment of PEG chains to a drug molecule. This process can profoundly alter the physicochemical and biological properties of the parent molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.

Key Advantages of PEGylation:

  • Prolonged Plasma Half-Life: The hydrophilic and flexible nature of the PEG chain creates a hydrodynamic shell around the drug, increasing its effective size and reducing renal clearance.

  • Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on the drug's surface, diminishing its recognition by the immune system and subsequent antibody formation.

  • Enhanced Solubility and Stability: PEGylation can improve the solubility of hydrophobic drugs in aqueous environments and protect them from enzymatic degradation.

  • Improved Pharmacokinetics: By decreasing clearance and increasing the circulation time, PEGylation allows for less frequent dosing, which can improve patient compliance.

Evolution of PEGylation Strategies

PEGylation technology has evolved significantly since its inception, moving from random, first-generation approaches to more controlled and sophisticated second-generation and site-specific methods.

2.1. First-Generation PEGylation: Random Conjugation

The initial approaches to PEGylation involved the random attachment of PEG chains to multiple reactive sites on the drug molecule, typically targeting amine groups on lysine (B10760008) residues. While successful in demonstrating the potential of the technology, this method often resulted in a heterogeneous mixture of PEGylated isomers with varying biological activity and clearance rates.

2.2. Second-Generation PEGylation: Controlled and Releasable Systems

To overcome the limitations of the first-generation techniques, second-generation PEGylation focuses on more controlled and specific conjugation. This includes the use of larger PEG chains to reduce the number of attachment sites and the development of cleavable or hydrolyzable linkers that allow for the controlled release of the active drug at the target site.

2.3. Site-Specific PEGylation

The gold standard in modern PEGylation is site-specific conjugation, which ensures the attachment of a single PEG chain at a predetermined location on the drug molecule. This approach yields a homogeneous product with a well-defined structure and preserved biological activity. Common strategies for site-specific PEGylation include:

  • N-terminal PEGylation: Targeting the unique alpha-amine group at the N-terminus of a protein.

  • Cysteine PEGylation: Utilizing the thiol group of a cysteine residue, which is often introduced at a specific site through genetic engineering.

  • GlycoPEGylation: Attaching PEG to a carbohydrate moiety on a glycoprotein.

The following diagram illustrates the progression of these strategies:

PEGylation_Evolution cluster_0 First Generation cluster_1 Second Generation cluster_2 Site-Specific Random Random Conjugation (e.g., Lysine targeting) Controlled Controlled Number of PEGs Random->Controlled Improved Homogeneity Cleavable Cleavable Linkers Random->Cleavable Releasable Drug N_Terminal N-terminal Controlled->N_Terminal Precise Control Cysteine Cysteine Controlled->Cysteine Precise Control GlycoPEGylation GlycoPEGylation Controlled->GlycoPEGylation Precise Control

Evolution of PEGylation Strategies.

Quantitative Impact of PEGylation on Pharmacokinetics

The following table summarizes the typical quantitative improvements observed in the pharmacokinetic parameters of various drugs after PEGylation.

ParameterUnmodified DrugPEGylated DrugFold Change
Plasma Half-Life (t½) Minutes to HoursHours to Days10 - 100x
Clearance (CL) HighLow10 - 100x ↓
Volume of Distribution (Vd) LargeSmaller2 - 10x ↓
Area Under the Curve (AUC) LowHigh10 - 100x ↑

Note: The exact fold change is highly dependent on the specific drug, the size and type of PEG, and the conjugation chemistry.

Experimental Protocols for PEGylation

This section provides a generalized methodology for the key steps involved in a typical PEGylation experiment.

4.1. Materials and Reagents

  • Drug molecule (protein, peptide, etc.)

  • Activated PEG reagent (e.g., PEG-NHS ester, PEG-maleimide)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching reagent (e.g., Tris buffer, glycine)

  • Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

  • Analytical instruments (e.g., SDS-PAGE, mass spectrometry, HPLC)

4.2. General PEGylation Workflow

The following diagram outlines the typical workflow for developing a PEGylated drug.

PEGylation_Workflow Start Start Drug_Selection 1. Drug Candidate Selection Start->Drug_Selection PEG_Selection 2. PEG Reagent Selection (Size, Linker, Geometry) Drug_Selection->PEG_Selection Reaction_Optimization 3. Reaction Condition Optimization (pH, Temp, Molar Ratio) PEG_Selection->Reaction_Optimization Conjugation 4. PEGylation Reaction Reaction_Optimization->Conjugation Purification 5. Purification of Conjugate (e.g., SEC, IEX) Conjugation->Purification Characterization 6. Characterization (e.g., SDS-PAGE, MS, HPLC) Purification->Characterization In_Vitro 7. In Vitro Activity Assays Characterization->In_Vitro In_Vivo 8. In Vivo Pharmacokinetic/ Pharmacodynamic Studies In_Vitro->In_Vivo End End In_Vivo->End

General workflow for PEGylated drug development.

4.3. Detailed Experimental Steps

  • Preparation of Reactants:

    • Dissolve the drug molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the activated PEG reagent in the same buffer immediately before use.

  • Conjugation Reaction:

    • Add the activated PEG reagent to the drug solution at a specific molar ratio (e.g., 1:1, 1:5, 1:10 drug:PEG).

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 1-24 hours) with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent to the reaction mixture to consume any unreacted PEG reagent.

  • Purification of the PEGylated Conjugate:

    • Employ a suitable chromatography technique to separate the PEGylated drug from unreacted drug, free PEG, and other byproducts. Size-exclusion chromatography (SEC) is commonly used to separate based on size, while ion-exchange chromatography (IEX) can separate based on charge differences.

  • Characterization of the Conjugate:

    • SDS-PAGE: To visualize the increase in molecular weight and assess the purity of the conjugate.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight and confirm the number of attached PEG chains.

    • HPLC (Reversed-Phase or Size-Exclusion): To quantify the purity of the conjugate and analyze the distribution of PEGylated species.

    • In Vitro Bioassay: To measure the biological activity of the PEGylated drug compared to the unmodified parent molecule.

Signaling Pathways and PEGylation

While PEG itself is considered biologically inert, the altered pharmacokinetic and biodistribution profile of a PEGylated drug can influence its interaction with various signaling pathways. For instance, a PEGylated growth factor might exhibit prolonged activation of its corresponding receptor tyrosine kinase pathway due to its extended presence in the circulation.

The following diagram illustrates a simplified signaling pathway that can be influenced by a PEGylated ligand.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular PEG_Ligand PEGylated Ligand Receptor Receptor PEG_Ligand->Receptor Binding & Activation Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Influence of a PEGylated ligand on a signaling pathway.

Conclusion

PEGylation remains a powerful and versatile tool in drug delivery, offering significant advantages in improving the therapeutic index of a wide range of drug molecules. The continued development of site-specific conjugation techniques and novel PEG architectures promises to further refine this technology, leading to the creation of next-generation biotherapeutics with enhanced efficacy and safety profiles. A thorough understanding of the principles and methodologies outlined in this guide is crucial for researchers and developers aiming to harness the full potential of PEGylation in their drug development endeavors.

Theoretical Modeling of NH2-PEG5-C2-NH-Boc Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical modeling of the bifunctional linker molecule, NH2-PEG5-C2-NH-Boc. Given the specific and novel nature of this molecule, this document outlines the necessary steps to generate robust computational models for studying its intramolecular and intermolecular interactions. The guide details the process of parameterization using quantum mechanics, the subsequent application in molecular dynamics simulations, and the experimental protocols for model validation.

Introduction to Theoretical Modeling of PEGylated Molecules

Polyethylene glycol (PEG) and its derivatives are extensively used in drug delivery and bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of therapeutic agents.[1] Theoretical modeling, particularly molecular dynamics (MD) simulations, offers atomic-level insights into the conformational dynamics of PEGylated molecules and their interactions with biological targets.[2][3] For novel molecules like this compound, which features a free amine and a Boc-protected amine, a bespoke modeling approach is essential due to the absence of standard force field parameters for these specific end groups in this arrangement.[4]

Computational Methodology: A Step-by-Step Guide

The theoretical modeling of this compound requires a multi-step approach, beginning with the generation of accurate force field parameters derived from quantum mechanical (QM) calculations, followed by classical molecular dynamics simulations.

Quantum Mechanical Calculations for Parameter Derivation

For novel molecular entities, QM calculations are crucial for deriving accurate parameters that describe the molecule's electronic structure and energetics.[5] This process involves determining partial atomic charges, bond lengths, bond angles, and dihedral angles.

Protocol for Quantum Mechanical Parameter Derivation:

  • Initial Structure Generation:

    • Construct the 3D structure of this compound using molecular building software (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a low-level computational method (e.g., semi-empirical PM7 or a small basis set DFT).

  • Conformational Analysis:

    • Due to the flexibility of the PEG chain, a thorough conformational search is necessary to identify low-energy conformers.

    • Perform a systematic or stochastic conformational search. For each identified unique conformer, perform a geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*.

  • Partial Atomic Charge Calculation:

    • For the lowest energy conformer, calculate the electrostatic potential (ESP) on a grid of points around the molecule.

    • Fit the partial atomic charges to this ESP using a method like Restrained Electrostatic Potential (RESP).[6][7] This is critical for accurately representing the electrostatic interactions, especially around the polar amine and Boc-protected amine groups.

  • Bonded Parameter Derivation:

    • Bond and Angle Parameters: These can be extracted from the optimized geometry of the lowest energy conformer. The force constants can be derived from a Hessian calculation at the same level of theory.

    • Dihedral Parameters: To parameterize the rotatable bonds (especially the C-C and C-O bonds in the PEG backbone and the C-N bonds of the linkers), perform relaxed scans of the dihedral angles.[8][9] This involves rotating the dihedral angle in small increments (e.g., 10-15 degrees) and performing a geometry optimization at each step. The resulting energy profile is then used to fit the torsional parameters of the force field.

The following diagram illustrates the workflow for deriving force field parameters from quantum mechanics:

QM_Parameterization_Workflow cluster_QM Quantum Mechanics (QM) Calculations cluster_FF Force Field Parameter Derivation A Initial 3D Structure Generation B Conformational Search & Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Electrostatic Potential (ESP) Calculation B->C D Hessian Calculation B->D E Dihedral Angle Scans B->E F RESP Charge Fitting C->F G Bond and Angle Parameter Extraction D->G H Dihedral Parameter Fitting E->H I Final Force Field Parameters F->I G->I H->I MD_Simulation_Workflow A System Setup (Solvation, Ionization) B Energy Minimization A->B C NVT Equilibration (Heating) B->C D NPT Equilibration (Density Adjustment) C->D E Production MD Run D->E F Trajectory Analysis E->F Drug_Development_Workflow cluster_Design Design & Synthesis cluster_Modeling Theoretical Modeling cluster_Validation Experimental Validation A Identify Target Protein & Ligand B Synthesize this compound A->B C Conjugate Ligand to NH2 end B->C D Deprotect Boc group C->D E Conjugate E3 Ligase Ligand (for PROTAC) D->E F Model Ternary Complex (Target-PROTAC-E3 Ligase) E->F G MD Simulations of Complex F->G H Analyze Interactions & Stability G->H I In vitro Binding Assays (e.g., ITC) H->I Model informs experiment J Cell-based Degredation Assays I->J K In vivo Efficacy Studies J->K

References

Methodological & Application

Application Notes and Protocols for the Conjugation of NH2-PEG5-C2-NH-Boc to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely established bioconjugation technique used to enhance the therapeutic properties of proteins, peptides, and other molecules.[1] The covalent attachment of PEG chains can improve solubility, increase stability, and reduce the immunogenicity of the conjugated molecule.[2][3] The NH2-PEG5-C2-NH-Boc linker is a heterobifunctional PEG reagent that possesses a free primary amine at one terminus and a tert-butyloxycarbonyl (Boc) protected primary amine at the other, separated by a 5-unit PEG spacer. This configuration allows for a controlled and sequential conjugation strategy.

This document provides a detailed protocol for the conjugation of the free primary amine of the this compound linker to a target molecule containing a primary amine. This process typically involves the activation of a functional group on the target molecule, such as a carboxylic acid, to make it reactive towards the amine on the PEG linker. A common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.[4]

Reaction Principle

The conjugation of the this compound to a primary amine on a target molecule is generally achieved through a two-step process. First, a carboxyl group on the target molecule is activated with EDC and NHS to create a more stable amine-reactive NHS ester.[4] Subsequently, the free primary amine of the this compound linker nucleophilically attacks the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[5] The Boc-protected amine on the other end of the PEG linker remains intact for potential future deprotection and further conjugation.[6]

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several key parameters, which should be optimized for each specific application.

ParameterRecommended RangeNotes
Reaction pH 7.2 - 8.5Optimal for the reaction between an NHS ester and a primary amine. Lower pH reduces amine nucleophilicity, while higher pH increases NHS ester hydrolysis.[5][7]
Temperature 4°C - 25°C (Room Temp)Lower temperatures can minimize hydrolysis of the NHS ester and are often preferred for sensitive proteins.[2]
Molar Ratio (PEG:Target) 5:1 to 50:1A molar excess of the PEG linker is generally used to drive the reaction to completion. The optimal ratio should be determined empirically.[2][8]
Reaction Time 1 - 4 hours at RT, or overnight at 4°CReaction progress should be monitored to determine the optimal time.[8]
Buffer Selection Phosphate-buffered saline (PBS), Borate buffer, Carbonate/Bicarbonate bufferAmine-free buffers are crucial to avoid competing reactions. Avoid buffers like Tris or glycine.[1][7]

Experimental Protocols

Protocol 1: Activation of a Carboxyl Group on the Target Molecule and Conjugation with this compound

This protocol describes the activation of a carboxyl group on a protein with EDC and NHS, followed by conjugation to the primary amine of the this compound linker.

Materials:

  • Target molecule with a primary amine (e.g., protein)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Solutions:

    • Dissolve the target molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[8]

    • Prepare a stock solution of this compound in DMF or DMSO.

    • Immediately before use, prepare solutions of EDC and NHS in the Activation Buffer.

  • Activation of the Target Molecule:

    • In a reaction tube, mix the target molecule solution with a 2 to 5-fold molar excess of both EDC and NHS.[4]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.[4]

  • Conjugation Reaction:

    • Add a 10 to 50-fold molar excess of the this compound solution to the activated target molecule.[8]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[4]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts by purifying the conjugate using size-exclusion chromatography or another suitable method.

Protocol 2: Optional Boc-Deprotection

This protocol describes the removal of the Boc protecting group to expose a free primary amine for subsequent conjugation steps.

Materials:

  • Purified Boc-protected PEG conjugate

  • Deprotection Reagent: 20-50% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM)[6]

  • Anhydrous organic solvent (e.g., DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Preparation:

    • Ensure the purified conjugate is free of water, for example, by lyophilization.

    • Dissolve the dry conjugate in the TFA/DCM deprotection reagent.

  • Deprotection Reaction:

    • Stir the reaction at room temperature for 30-60 minutes.[6]

  • Work-up:

    • Remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[8]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the deprotected conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_optional Optional Deprotection prep_target Dissolve Target Molecule in Conjugation Buffer activation Activate Target Molecule with EDC and NHS prep_target->activation prep_peg Prepare this compound Stock Solution conjugation Add PEG Linker and Incubate prep_peg->conjugation prep_edc_nhs Prepare EDC and NHS Solutions prep_edc_nhs->activation activation->conjugation quenching Quench Reaction conjugation->quenching purify Purify Conjugate (e.g., SEC) quenching->purify analyze Characterize Conjugate purify->analyze deprotection Boc Deprotection with TFA purify->deprotection

Caption: Experimental workflow for the conjugation of this compound.

signaling_pathway Target_Molecule Target Molecule (-COOH) Activated_Intermediate Amine-Reactive NHS Ester Intermediate Target_Molecule->Activated_Intermediate + EDC_NHS EDC / NHS Conjugate PEGylated Target Molecule (Stable Amide Bond) Activated_Intermediate->Conjugate + PEG_Linker This compound PEG_Linker->Conjugate NHS_byproduct NHS (byproduct) Conjugate->NHS_byproduct

Caption: Reaction scheme for EDC/NHS mediated PEGylation.

References

Application Notes and Protocols for Boc Deprotection of NH2-PEG5-C2-NH-Boc using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex biomolecules and drug delivery systems.[1] Its popularity is due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is a common and highly effective reagent for the cleavage of the Boc group.[2]

These application notes provide a detailed protocol for the deprotection of the Boc group from NH2-PEG5-C2-NH-Boc, yielding the corresponding primary amine as a trifluoroacetate (B77799) salt. This process is a critical step in synthetic pathways where the exposed amine is required for subsequent conjugation or modification. The protocol includes methods for reaction monitoring, work-up, and characterization of the final product.

Data Presentation

The efficiency of Boc deprotection is crucial for maximizing the yield and purity of the final product. The choice of acid, its concentration, reaction time, and temperature are critical parameters that influence the outcome.[3]

ParameterConditionNotes
Substrate Concentration 0.1–0.5 M in DCMHigher concentrations can be used, but solubility may be an issue.[4]
TFA Concentration 20%–50% (v/v) in DCM25-50% is common. Neat TFA can also be used for difficult substrates.[3][4]
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at 0 °C to control any exotherm and then allowed to warm to room temperature.[2][4]
Reaction Time 30 minutes–4 hoursReaction progress should be monitored. For many substrates, the reaction is complete in under an hour.[4][5]
Typical Yield >95% (as TFA salt)The crude product is often used directly in the next step.[2]
Purity >95%Purity can be assessed by LC-MS and ¹H NMR after removal of residual TFA.[2]

Experimental Protocols

This section provides a detailed methodology for the deprotection of Boc-NH2-PEG5-C2-NH-Boc using trifluoroacetic acid (TFA) in a solution phase.

Materials
  • Boc-NH2-PEG5-C2-NH-Boc

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM), anhydrous[4]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene (B28343) (for azeotropic removal of TFA)[3]

  • Cold diethyl ether[5]

Boc Deprotection Protocol
  • Preparation : In a clean, dry round-bottom flask, dissolve Boc-NH2-PEG5-C2-NH-Boc in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[2]

  • Cooling : Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0°C.[2]

  • TFA Addition : Slowly add an equal volume of trifluoroacetic acid (TFA) to the cooled, stirred solution. For example, to 10 mL of the substrate solution, add 10 mL of TFA, resulting in a 50% TFA/DCM (v/v) solution.[1]

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1] The progress of the deprotection can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up and Isolation :

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5]

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[3]

    • The resulting product is the TFA salt of the deprotected amine and is often a viscous oil or solid.[1] Dry the product under high vacuum to remove any remaining solvent.[1]

    • The crude product as the TFA salt can often be used directly in the next step.[2]

Optional Neutralization of the TFA Salt

If the free amine is required for subsequent steps, the TFA salt can be neutralized.

  • Dissolve the crude TFA salt in a minimal amount of water or a suitable organic solvent.[1]

  • Slowly add a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.[1]

  • Extract the aqueous layer with a suitable organic solvent such as DCM or ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.[1]

Signaling Pathways and Experimental Workflows

Reaction Mechanism

The deprotection of the Boc group with TFA proceeds through an acid-catalyzed elimination mechanism.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc Protonation of Carbonyl Oxygen TFA TFA (H⁺) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Protonated_Boc->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Release of Carbon Dioxide Amine_Salt Amine TFA Salt Free_Amine->Amine_Salt Protonation Free_Amine->Amine_Salt Excess_TFA Excess TFA (TFA⁻)

Caption: Mechanism of TFA-mediated Boc deprotection.

The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA.[5] This is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5] The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[5] The resulting free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the Boc deprotection of this compound.

experimental_workflow start Start: Boc-NH2-PEG5-C2-NH-Boc dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C in an ice bath dissolve->cool add_tfa Slowly add TFA (20-50% v/v) cool->add_tfa react Stir at room temperature for 1-4 hours add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Work-up: Evaporate solvent and excess TFA monitor->workup Reaction Complete azeotrope Azeotropic removal of residual TFA with toluene workup->azeotrope product Product: NH2-PEG5-C2-NH2 • TFA Salt azeotrope->product neutralize Optional: Neutralize with NaHCO₃ product->neutralize neutralize->product No, use as salt extract Extract with organic solvent neutralize->extract Yes dry Dry and concentrate extract->dry free_amine Final Product: Free Amine dry->free_amine

Caption: Experimental workflow for Boc deprotection.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient TFA concentration or equivalents.[5]- Insufficient reaction time or temperature.[5]- Steric hindrance from the PEG chain.[2]- Increase the concentration of TFA.[5]- Extend the reaction time or gently warm the reaction (if the substrate is stable).[5]- Consider using a stronger acidic system like 4M HCl in dioxane.[2]
Side Product Formation - Alkylation of sensitive residues by the tert-butyl cation.[5]- Add appropriate scavengers to the reaction mixture, such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[3]
Difficulty in Isolating the Product - The amine salt is highly soluble in the work-up solvents.- Emulsion formation during aqueous work-up.[6]- After evaporation of the reaction mixture, triturate the residue with a non-polar solvent like cold diethyl ether to precipitate the amine salt.[5][6]- Use brine to break emulsions during extraction.[6]
Product Degradation - Overexposure to harsh acidic conditions.[6]- Substrate instability to the chosen acid.- Carefully monitor the reaction and work up as soon as it is complete.[6]- Switch to a milder deprotection method if the substrate is acid-sensitive.[6]

Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5]

  • In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[5]

  • The reaction produces carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[5]

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][2][3] This targeted delivery system enhances the therapeutic window of the cytotoxic payload by minimizing systemic toxicity and improving its efficacy against tumor cells.[1][4] An ADC is comprised of three primary components: a tumor-specific antibody, a cytotoxic payload, and a chemical linker that connects the two.[5][6] The design and synthesis of a stable and effective ADC is a complex process that requires careful optimization of each component and the conjugation strategy.

The linker is a critical element, influencing the ADC's stability, pharmacokinetics, and mechanism of payload release.[7][8] Linkers can be broadly categorized as cleavable or non-cleavable.[6][] Cleavable linkers are designed to release the payload under specific conditions within the target cell (e.g., enzymatic cleavage or acidic pH), while non-cleavable linkers release the drug upon lysosomal degradation of the antibody.[6][8]

The conjugation chemistry determines how the linker-payload is attached to the antibody, which in turn affects the homogeneity and consistency of the final product.[10][11] Common strategies target the side chains of naturally occurring amino acids, such as lysine (B10760008) and cysteine.[2][10] While traditional methods often result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), newer site-specific conjugation techniques aim to produce more homogeneous ADCs with a precisely controlled DAR.[][13][14]

This document provides detailed protocols for two of the most common ADC synthesis methods: lysine-based amide conjugation and cysteine-based thiol-maleimide conjugation. Additionally, it outlines the key analytical techniques for the characterization and quality control of the resulting ADC.

Key Experimental Workflows

The synthesis of an ADC follows a multi-step process that includes antibody modification, conjugation with the linker-payload, and subsequent purification and characterization of the final product.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis mAb Monoclonal Antibody (mAb) Modification Antibody Modification (e.g., Reduction) mAb->Modification LinkerPayload Linker-Payload Construct Conjugation Conjugation Reaction LinkerPayload->Conjugation Modification->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (DAR, Purity, Potency) Purification->Characterization FinalADC Final ADC Product Characterization->FinalADC

Caption: General workflow for the synthesis and characterization of an Antibody-Drug Conjugate.

Conjugation Strategies

The choice of conjugation strategy is critical to the final properties of the ADC. Lysine and cysteine conjugations are two of the most established methods.

Conjugation_Strategies cluster_lysine Lysine-Based Conjugation cluster_cysteine Cysteine-Based Conjugation Lysine mAb with accessible Lysine residues (-NH2) AmideBond Stable Amide Bond (Heterogeneous DAR) Lysine->AmideBond Amine Acylation NHSEster NHS-Ester Linker-Payload NHSEster->AmideBond Disulfide mAb with interchain disulfide bonds (-S-S-) Reduction Reduction (TCEP/DTT) (-SH) Disulfide->Reduction ThioetherBond Thioether Bond (More Homogeneous DAR) Reduction->ThioetherBond Thiol Alkylation Maleimide (B117702) Maleimide Linker-Payload Maleimide->ThioetherBond

Caption: Comparison of lysine-based and cysteine-based ADC conjugation chemistries.

Experimental Protocols

Protocol 1: Lysine-Based Conjugation via NHS Ester Chemistry

This protocol describes the conjugation of a linker-payload containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody. This method is straightforward but typically yields a heterogeneous mixture of ADCs.[15][]

Materials:

  • Monoclonal Antibody (mAb)

  • NHS-ester functionalized linker-payload

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL using a desalting column.

  • Linker-Payload Preparation:

    • Dissolve the NHS-ester linker-payload in DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 5-10 molar excess of the dissolved linker-payload to the antibody solution while gently stirring. The final DMSO concentration should not exceed 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or SEC.[]

    • For separation of different DAR species, Hydrophobic Interaction Chromatography (HIC) can be employed.[][18]

  • Characterization:

    • Determine the average DAR, purity, and aggregation state of the final ADC product using techniques outlined in the "ADC Characterization" section.

Protocol 2: Cysteine-Based Conjugation via Thiol-Maleimide Chemistry

This protocol details the conjugation of a maleimide-functionalized linker-payload to the thiol groups of a mAb, which are generated by the reduction of interchain disulfide bonds. This method generally produces a more homogeneous ADC compared to lysine-based conjugation.[19][20]

Materials:

  • Monoclonal Antibody (mAb)

  • Maleimide-functionalized linker-payload

  • Reduction Buffer: PBS with 1 mM EDTA, pH 7.0

  • Conjugation Buffer: PBS, pH 7.0

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., SEC, HIC)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reduction Buffer to a final concentration of 5-10 mg/mL.

  • Antibody Reduction:

    • Add a 2.5-fold molar excess of TCEP to the antibody solution.

    • Incubate for 1-3 hours at 37°C to reduce the interchain disulfide bonds.[19][21]

  • Removal of Reducing Agent:

    • Immediately remove the excess TCEP using a desalting column equilibrated with ice-cold Conjugation Buffer.

  • Conjugation Reaction:

    • Dissolve the maleimide-linker-payload in DMSO to a 10 mM stock solution.

    • Add a 5-10 molar excess of the linker-payload to the reduced antibody solution.[22]

    • Incubate for 1-2 hours at room temperature.

  • Quenching the Reaction:

    • Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.[23]

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC using SEC to remove unreacted linker-payload and quenching reagent.[18][24]

    • HIC can be used to separate ADC species with different DARs.[25]

  • Characterization:

    • Analyze the final ADC product for average DAR, purity, and aggregation as described in the "ADC Characterization" section.

Data Presentation: ADC Characterization

The successful synthesis of an ADC must be confirmed through a suite of analytical techniques to determine its critical quality attributes (CQAs).[1][26]

Critical Quality Attribute (CQA)Primary Analytical MethodOrthogonal/Confirmatory MethodsKey Performance Aspects
Drug-to-Antibody Ratio (DAR) & Drug Distribution Hydrophobic Interaction Chromatography (HIC-HPLC)[26]Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)[26][27]HIC provides a robust separation of different drug-loaded species under native conditions, revealing the distribution profile. RP-HPLC, often performed after ADC reduction, gives information on the drug load on the light and heavy chains. MS provides accurate mass for DAR calculation.[26]
Aggregation & Fragmentation Size-Exclusion Chromatography (SEC-HPLC)[5]Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS), Dynamic Light Scattering (DLS)[26]SEC is the standard method for quantifying high molecular weight species (aggregates) and fragments.[26]
Purity & Identity Mass Spectrometry (MS)[2]Peptide Mapping, Amino Acid Analysis[26]Intact mass analysis by MS confirms the molecular weight of the ADC and its various drug-loaded forms. Peptide mapping after enzymatic digestion confirms the amino acid sequence and can identify conjugation sites.[26]
Potency & Biological Activity Cell-Based Cytotoxicity Assays (e.g., MTT, XTT)[26]Binding Assays (ELISA, SPR), Internalization Assays[1]Cytotoxicity assays are essential for determining the in vitro potency (IC50) of the ADC. Binding assays confirm that the antibody's affinity for its target antigen is retained post-conjugation.[26]
Free Drug Level Reversed-Phase HPLC (RP-HPLC)[27]Enzyme-Linked Immunosorbent Assay (ELISA)[27]Quantifies the amount of unconjugated cytotoxic payload, which is a critical impurity that can contribute to systemic toxicity.[27]

In Vitro Cytotoxicity Assay Protocol

This protocol outlines a general procedure for assessing the potency of a newly synthesized ADC using a cell-based cytotoxicity assay.

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized ADC, unconjugated antibody, and free drug

  • Cell viability reagent (e.g., MTT, XTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.

  • Incubation:

    • Incubate the plates for 72-96 hours.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 2-4 hours).

  • Absorbance Measurement:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).[26]

References

Application Notes and Protocols for NH2-PEG5-C2-NH-Boc in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG5-C2-NH-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is instrumental in the field of bioconjugation and drug development.[1][2][3] Its structure, featuring a terminal primary amine, a five-unit PEG spacer, and a Boc-protected primary amine, allows for the sequential and controlled conjugation of two different molecules.[4][5] The PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, making it a valuable tool for developing advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][6][7]

These application notes provide a comprehensive guide to utilizing molecules conjugated with this compound in cell culture experiments. Detailed protocols for key assays, data presentation guidelines, and visualizations of experimental workflows are included to facilitate the successful implementation of this versatile linker in research and development settings.

Core Principles and Applications

The strategic design of the this compound linker enables a two-step conjugation process. First, the free primary amine can be reacted with a molecule of interest. Subsequently, the Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions to expose the second primary amine for conjugation to another molecule.[4] This allows for the precise assembly of complex biomolecular structures.

Key Applications in Cell Culture Experiments:

  • Targeted Drug Delivery: Conjugating a targeting ligand (e.g., an antibody or small molecule) to a cytotoxic drug via the PEG linker allows for specific delivery to cancer cells, which can be evaluated in cell culture.[1]

  • PROTAC Development: The linker is critical in connecting a target protein ligand to an E3 ligase ligand in a PROTAC, leading to the degradation of the target protein.[1][6] The efficacy of such PROTACs is assessed using cell-based degradation and viability assays.[6][8]

  • Cell Surface Modification: The linker can be used to attach molecules to the cell surface to study cell adhesion, signaling, or other cellular processes.[9][10]

  • Improving Compound Properties: PEGylation can enhance the solubility and stability of hydrophobic compounds in cell culture media, leading to more reliable and reproducible experimental results.[11]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for utilizing a molecule conjugated with this compound in cell culture experiments and the mechanism of action for a PROTAC synthesized with this linker.

G cluster_0 Bioconjugation cluster_1 Cell Culture Experiments A Molecule 1 (e.g., Targeting Ligand) C Conjugation Step 1 A->C B This compound B->C D Boc Deprotection C->D F Conjugation Step 2 D->F E Molecule 2 (e.g., Drug/E3 Ligase Ligand) E->F G Purified Conjugate F->G H Prepare Conjugate Stock & Working Solutions G->H J Treat Cells with Conjugate H->J I Cell Seeding I->J K Incubation J->K L Cell-Based Assays (Cytotoxicity, Uptake, Functional) K->L M Data Analysis L->M

Caption: General workflow from bioconjugation to cell-based assays.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG5 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data Summary

The following tables provide representative quantitative data for cell-based assays involving PEGylated compounds. These values are illustrative and should be determined experimentally for each specific conjugate and cell line.

Table 1: In Vitro Cytotoxicity of a PEGylated Anticancer Drug

Compound Cell Line Incubation Time (h) IC50 (nM)
Free Drug A549 (Lung Cancer) 72 15.8
PEGylated Drug A549 (Lung Cancer) 72 25.3
Free Drug HT-29 (Colon Cancer) 72 22.4

| PEGylated Drug | HT-29 (Colon Cancer) | 72 | 38.9 |

Note: While in vitro potency (IC50) may sometimes decrease with PEGylation due to steric hindrance, the in vivo efficacy is often enhanced due to improved pharmacokinetics.[12][13]

Table 2: Cellular Uptake of a Fluorescently Labeled PEGylated Ligand

Time (h) Cell Line Uptake Method Mean Fluorescence Intensity (Arbitrary Units)
1 HeLa Flow Cytometry 150 ± 18
4 HeLa Flow Cytometry 480 ± 45

| 24 | HeLa | Flow Cytometry | 1250 ± 110 |

Note: PEGylation can influence cellular uptake mechanisms and rates.[14][15][16]

Table 3: Target Protein Degradation by a PROTAC with a PEG Linker

PROTAC Linker Cell Line Treatment Time (h) DC50 (nM) Dmax (%)
PEG4 MV-4-11 24 300 65
PEG5 MV-4-11 24 150 85

| PEG6 | MV-4-11 | 24 | 220 | 70 |

Note: The length of the PEG linker is a critical parameter for optimizing PROTAC efficiency.[1][6]

Experimental Protocols

Protocol 1: Preparation of Conjugate for Cell Culture
  • Stock Solution Preparation: Dissolve the purified and lyophilized conjugate (from the bioconjugation reaction with this compound) in an appropriate sterile solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in sterile, serum-free cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture does not exceed a non-toxic level (typically <0.5%).

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][13][17]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.[4]

  • Compound Treatment: Prepare serial dilutions of the conjugate in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the results to the untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

Protocol 3: Cellular Uptake Assay by Flow Cytometry

This protocol is for a fluorescently labeled conjugate. For unlabeled conjugates, LC-MS/MS can be used to quantify intracellular concentrations.[18]

  • Cell Seeding: Seed cells in a 12-well plate at a density of 2 x 10^5 cells/well and incubate overnight.[18]

  • Conjugate Incubation: Treat cells with various concentrations of the fluorescently labeled conjugate for different time points (e.g., 1, 4, 24 hours). Include an unstained control.[18]

  • Cell Harvesting: Wash the cells twice with ice-cold PBS. Detach the cells using a non-enzymatic cell dissociation solution.[18]

  • Staining and Analysis: Transfer the cells to flow cytometry tubes. Centrifuge at 300 x g for 5 minutes and resuspend in 500 µL of flow cytometry buffer (e.g., PBS with 1% BSA). Analyze the fluorescence intensity of the cells using a flow cytometer.[14][19]

Protocol 4: Target Protein Degradation Assay (Western Blot)

This assay is used to evaluate the efficacy of PROTACs synthesized using the PEG linker.[6][8]

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and incubate on ice for 15 minutes. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]

Conclusion

The this compound linker is a powerful tool for the development of sophisticated bioconjugates for cell culture-based research. By leveraging its properties, researchers can create targeted therapies, protein degraders, and other novel molecules with enhanced characteristics. The protocols and data presented in these application notes provide a solid foundation for the successful application of these conjugates in a variety of cell culture experiments, ultimately advancing drug discovery and our understanding of cellular biology.

References

Application Note: Comprehensive Characterization of NH2-PEG5-C2-NH-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NH2-PEG5-C2-NH-Boc (tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate) is a discrete polyethylene (B3416737) glycol (dPEG®) linker, which is a critical component in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its heterobifunctional nature, featuring a terminal primary amine and a Boc-protected amine, allows for sequential and controlled conjugation strategies. The PEG5 spacer enhances solubility and optimizes pharmacokinetic properties. Therefore, the precise and comprehensive characterization of this linker is paramount to ensure the identity, purity, and stability, which are critical for the efficacy and safety of the final therapeutic agent.

This document provides a detailed guide to a multi-technique analytical approach for the robust characterization of this compound, including protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Overall Analytical Workflow

A multi-faceted analytical strategy is essential for the unambiguous characterization of the this compound conjugate. This workflow ensures confirmation of the chemical structure, precise molecular weight, purity, and the presence of key functional groups. Each technique provides complementary information, leading to a comprehensive quality assessment.

Analytical_Workflow cluster_0 Characterization of this compound Start Sample: this compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry (ESI or MALDI) Start->MS HPLC RP-HPLC Start->HPLC FTIR FTIR Spectroscopy Start->FTIR Result_NMR Structural Elucidation & Confirmation NMR->Result_NMR Result_MS Molecular Weight Confirmation MS->Result_MS Result_HPLC Purity Assessment & Quantification HPLC->Result_HPLC Result_FTIR Functional Group Identification FTIR->Result_FTIR Final Comprehensive Characterization Report Result_NMR->Final Result_MS->Final Result_HPLC->Final Result_FTIR->Final

Caption: Overall characterization workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural elucidation and confirm the atomic connectivity of the conjugate. ¹H NMR is used to identify and quantify the different types of protons, while ¹³C NMR confirms the carbon skeleton.[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[2] Dissolve the sample in ~0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that has been dried over molecular sieves.[1][3] Transfer the solution to a 5 mm NMR tube.[2]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[1][4]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.[3]

    • Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.[2][3]

    • Relaxation Delay: 5 seconds for accurate integration, especially for quantitative analysis.[3]

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm.[3]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard single-pulse with proton decoupling.[3]

    • Number of Scans: Acquire a sufficient number of scans to obtain a high-quality spectrum, which may range from several hundred to thousands depending on concentration.

Expected Data and Interpretation

The spectra should confirm the presence of the Boc protecting group, the PEG backbone, and the terminal amine functionalities.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
-C(CH₃ )₃ (Boc) ~1.44 (s, 9H)[3] ~28.4
-C (CH₃)₃ (Boc) - ~79.1
-NH-C =O (Boc) - ~156.0
PEG Backbone (-O-CH₂ -CH₂ -) ~3.64 (s, 20H) ~70.5
-CH₂ -NH-Boc ~3.53 (t, 2H) ~70.2
-CH₂ -CH₂-NH-Boc ~3.31 (q, 2H) ~40.3
-CH₂ -NH₂ ~2.87 (t, 2H) ~41.7
-O-CH₂ -CH₂-NH₂ ~3.55 (t, 2H) ~73.3
-NH -Boc ~5.2 (br s, 1H)[3] -

| -NH₂ | ~1.8 (br s, 2H) | - |

(Note: 's' = singlet, 't' = triplet, 'q' = quartet, 'br s' = broad singlet. Chemical shifts are approximate and can vary based on solvent and concentration.)

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the conjugate, providing unequivocal confirmation of its identity and assessing its purity.[1][5] High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.[1]

Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway Parent [M+H]⁺ This compound m/z ≈ 371.26 Frag1 [M - C₄H₈ + H]⁺ m/z ≈ 315.20 Parent->Frag1 - C₄H₈ (56 Da) (Isobutylene loss) Frag2 [M - C₅H₉O₂ + H]⁺ m/z ≈ 271.21 Parent->Frag2 - C₅H₉O₂ (100 Da) (Boc group loss)

Caption: Common fragmentation pathways for Boc-protected amines in MS.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol, acetonitrile, or water to a final concentration of 1-10 µg/mL.[6] For LC-MS, use the mobile phase as the solvent.[7]

  • Instrumentation: Couple an HPLC/UPLC system to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[1]

  • LC-MS Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[1][4]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1][4]

    • Gradient: A suitable linear gradient, e.g., 5% to 95% B over 15 minutes.[1]

    • Flow Rate: 0.2-0.5 mL/min.[4]

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[1][6]

    • Scan Mode: Full scan over a range of m/z 100-1000.[6]

    • Fragmentation Analysis: Perform MS/MS on the parent ion [M+H]⁺ to confirm fragmentation patterns.[6]

Experimental Protocol: MALDI-TOF MS
  • Sample Preparation:

    • Matrix: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% TFA.[6]

    • Cationizing Agent (Recommended for PEGs): Prepare a 10 mg/mL solution of sodium trifluoroacetate (B77799) (NaTFA) in water.[6][8]

    • Mixing: Mix the sample (1 mg/mL), matrix, and cationizing agent in a 1:10:1 ratio.[6]

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and let it air dry completely.[6]

  • MS Parameters (Positive Ion Reflector Mode):

    • Laser: Nitrogen laser (337 nm).[6]

    • Accelerating Voltage: 20-25 kV.[6]

Expected Data and Interpretation

The primary observation will be the molecular ion. Sodium and potassium adducts are also common for PEG compounds.[5]

Table 2: Expected m/z Values for this compound (Monoisotopic Mass ≈ 370.25 g/mol )

Ion Formula Expected m/z Notes
[M+H]⁺ C₁₇H₃₇N₂O₇⁺ 371.26 Primary molecular ion in ESI (+)
[M+Na]⁺ C₁₇H₃₆N₂O₇Na⁺ 393.24 Common adduct in ESI and MALDI
[M+K]⁺ C₁₇H₃₆N₂O₇K⁺ 409.22 Common adduct in ESI and MALDI
[M-C₄H₈+H]⁺ C₁₃H₂₉N₂O₇⁺ 315.20 Loss of isobutylene (B52900) (56 Da) from Boc group[5][9]

| [M-C₅H₉O₂+H]⁺ | C₁₂H₂₈N₂O₅⁺ | 271.21 | Loss of the entire Boc group (100 Da)[5] |

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the conjugate and quantify any impurities.[1] Reversed-phase HPLC (RP-HPLC) is the standard method for this purpose.[1]

HPLC Separation Principle

HPLC_Principle cluster_column RP-HPLC Column (e.g., C18) Stationary Stationary Phase Non-Polar (Hydrophobic) Mobile {  Mobile Phase | Polar (e.g., Water/ACN) } Elution Elution (Early Retention Time) Mobile->Elution Strong affinity for mobile phase Analyte Analyte (Polar) Analyte->Elution Weak interaction with stationary phase

Caption: Principle of reversed-phase HPLC for polar analytes.

Experimental Protocol: RP-HPLC
  • System: An HPLC or UPLC system equipped with a UV detector or Evaporative Light Scattering Detector (ELSD), as PEG lacks a strong UV chromophore.[1][10]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm or 2.1 x 50 mm, 1.7 µm).[1][10]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.[1][4]

  • Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).[1][4]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a good starting point and should be optimized.[1][11]

  • Flow Rate: 0.8-1.2 mL/min for HPLC; 0.2-0.5 mL/min for UPLC.[1][4]

  • Column Temperature: 30°C.[12]

  • Detection: UV absorbance at 214 nm (for amide bonds) or ELSD.[1][4]

  • Injection Volume: 10-20 µL.[10]

Expected Data and Interpretation

A successful analysis will yield a chromatogram with a major peak corresponding to the this compound conjugate. Purity is calculated by dividing the area of the main peak by the total area of all peaks.

Table 3: HPLC Purity Analysis Summary

Parameter Typical Result Interpretation
Retention Time (Rt) Dependent on specific conditions Consistent Rt confirms compound identity under defined conditions.
Peak Area Purity >95% Indicates the percentage of the desired compound in the sample.

| Impurities | Minor peaks at different Rt | Presence of starting materials, by-products, or degradation products. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, confirming its overall chemical structure.[2][4]

Experimental Protocol: FTIR
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1][13]

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the clean ATR crystal.[2][13]

  • Data Acquisition: Acquire the spectrum over a range of approximately 4000-500 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.[14]

Expected Data and Interpretation

The FTIR spectrum provides a unique "fingerprint" of the molecule. The presence of characteristic bands confirms the key structural components.

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Appearance
3400-3300 N-H (Primary Amine) Asymmetric & Symmetric Stretch[15] Two sharp, medium bands
3350-3310 N-H (Carbamate) Stretch One sharp, medium band
2920-2850 C-H (Alkyl) Stretch Strong, sharp bands
~1690 C=O (Carbamate) Stretch Strong, sharp band
1650-1580 N-H (Primary Amine) Bend[15] Medium band
~1520 N-H (Carbamate) Bend Medium band
~1100 C-O-C (PEG Ether) Stretch Strong, broad band

| 1250-1020 | C-N (Aliphatic Amine) | Stretch[15] | Medium to weak band |

References

Application Notes and Protocols for the Purification of NH2-PEG5-C2-NH-Boc Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of heterobifunctional linkers such as NH2-PEG5-C2-NH-Boc is a critical process in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The purity of these linkers is paramount, as contaminants can lead to undesirable side reactions, reduced conjugation efficiency, and difficulties in the purification of the final product. This document provides detailed application notes and protocols for the effective purification of this compound from typical reaction mixtures. The primary impurities often include unreacted starting materials, di-Boc protected byproducts, and excess Boc-anhydride. The purification strategies outlined below leverage common laboratory techniques to achieve high purity of the desired mono-Boc protected product.

Purification Strategies Overview

The principal methods for purifying this compound reaction products are flash column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC). Liquid-liquid extraction is also a valuable preliminary purification step to remove certain impurities. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

  • Liquid-Liquid Extraction (LLE): An effective initial work-up step to remove water-soluble byproducts and unreacted reagents.

  • Flash Column Chromatography: A widely used technique for medium to large-scale purification, separating compounds based on polarity.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high-resolution separation for achieving very high purity, particularly for small to medium-scale purifications.[2]

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected performance of different purification methods for this compound, based on typical results for similar PEGylated compounds.[3]

Purification MethodTypical PurityTypical YieldScaleKey AdvantagesKey Disadvantages
Flash Column Chromatography >95%60-85%Medium to LargeCost-effective, scalable.Lower resolution than RP-HPLC, potential for product streaking.[4]
Preparative RP-HPLC >98%70-90%Small to MediumHigh resolution and purity.Requires specialized equipment, use of solvents.[3]
Liquid-Liquid Extraction Variable>90% (as a work-up step)All ScalesSimple, removes specific impurities.Limited separation capability on its own.

Experimental Protocols

Protocol 1: Preliminary Purification by Liquid-Liquid Extraction

This protocol is an initial work-up step to remove acidic or basic impurities from the crude reaction mixture.[1]

Materials:

  • Crude reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate (B1210297)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as DCM or ethyl acetate in a separatory funnel.

  • Acid Wash: To remove any basic impurities, wash the organic layer with 1M HCl. Drain the lower aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any acid and remove acidic byproducts. Vent the funnel frequently as carbon dioxide may evolve. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove residual water and aid in breaking any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product for further purification.[1]

Protocol 2: Purification by Flash Column Chromatography

This protocol describes the purification of the crude product using silica (B1680970) gel chromatography.[1]

Materials:

  • Crude this compound (from Protocol 1)

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Potassium permanganate (B83412) stain

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in DCM and spot it on a TLC plate. Develop the plate in a solvent system such as 5-10% MeOH in DCM to determine the separation conditions. The desired mono-Boc product should have an intermediate polarity between the non-polar di-Boc byproduct and the highly polar diamine starting material.[1]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% DCM) and carefully pack the chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and evaporate the solvent to create a dry powder of the adsorbed product. Carefully load this dried silica onto the top of the packed column. This "dry loading" technique often results in better separation.[4]

  • Elution: Begin elution with 100% DCM. Gradually increase the polarity of the eluent by increasing the percentage of MeOH (e.g., a gradient from 0% to 15% MeOH in DCM).[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC, visualizing with a potassium permanganate stain.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: High-Purity Purification by Preparative RP-HPLC

This protocol is suitable for obtaining highly pure this compound.[3]

Materials:

  • Crude or partially purified this compound

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (B52724) (ACN)

  • Trifluoroacetic Acid (TFA)

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • System Preparation: Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).

  • Sample Preparation: Dissolve the this compound in the initial mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Injection and Elution: Inject the sample onto the column. Elute the compound using a gradient of increasing organic solvent (e.g., Acetonitrile with 0.1% TFA). A typical gradient might be from 5% to 60% Acetonitrile over 30 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, typically monitoring at ~214 nm.

  • Purity Analysis and Product Recovery: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.

Visualizations

PurificationWorkflow crude_product Crude Reaction Product (this compound, Di-Boc, Starting Materials) extraction Liquid-Liquid Extraction (Aqueous Workup) crude_product->extraction flash_chrom Flash Column Chromatography (Silica Gel, DCM/MeOH gradient) extraction->flash_chrom rphplc Preparative RP-HPLC (C18, H2O/ACN/TFA gradient) flash_chrom->rphplc Optional High-Purity Step pure_product Purified this compound (>95% Purity) flash_chrom->pure_product high_purity_product High Purity this compound (>98% Purity) rphplc->high_purity_product analysis Purity & Identity Confirmation (HPLC, NMR, MS) pure_product->analysis high_purity_product->analysis FlashChromatography cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Analysis (Determine Eluent System, e.g., 5-10% MeOH in DCM) packing 2. Column Packing (Silica Gel Slurry in DCM) tlc->packing sample_prep 3. Sample Preparation (Dry Loading on Silica) packing->sample_prep elution 4. Gradient Elution (Start with 100% DCM, gradually add MeOH) sample_prep->elution collection 5. Fraction Collection elution->collection analysis 6. TLC Analysis of Fractions collection->analysis pooling 7. Pool Pure Fractions analysis->pooling concentration 8. Solvent Evaporation pooling->concentration final_product Purified Product concentration->final_product RPHPLC_Troubleshooting start Broad or Tailing Peaks? cause1 PEG Polydispersity start->cause1 Yes cause2 Suboptimal Temperature start->cause2 Yes cause3 Incorrect Mobile Phase start->cause3 Yes solution1 Use discrete PEG starting material if possible cause1->solution1 solution2 Increase column temperature (e.g., 40-60°C) cause2->solution2 solution3 Optimize gradient slope and organic modifier cause3->solution3

References

Application Notes and Protocols for Bioconjugation with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique in modern biotechnology and pharmaceutical development.[1] Polyethylene glycol (PEG) linkers have become essential tools in this field. The process of covalently attaching PEG chains to molecules, known as PEGylation, significantly improves the therapeutic properties of proteins, peptides, and small molecule drugs.[1][2][3] This guide provides a technical overview of bioconjugation using PEGylated linkers, covering the fundamental chemistry, key applications, and detailed experimental protocols for common PEGylation techniques. By leveraging the advantages of PEG linkers—such as enhanced solubility, stability, and pharmacokinetics—researchers can develop safer and more effective biopharmaceutical products.[1][4][5]

Introduction to PEGylation

PEGylation is a widely adopted strategy that confers numerous benefits to therapeutic molecules. The attachment of a hydrophilic and biocompatible PEG polymer can enhance the pharmacokinetic and pharmacodynamic profile of a bioconjugate.[2][6][7]

Key Benefits of PEGylation:

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG improves the solubility of hydrophobic molecules and can protect biomolecules from enzymatic degradation.[1][4][5]

  • Prolonged Circulating Half-Life: PEGylation increases the hydrodynamic size of a molecule, which reduces its clearance by the kidneys, extending its circulation time in the bloodstream.[1][2][8] This allows for less frequent dosing, improving patient compliance.[2][9]

  • Reduced Immunogenicity: The PEG chain creates a protective hydrophilic shield that can mask surface epitopes on a protein, reducing recognition by the immune system and lowering the risk of an immunogenic response.[1][2][4][10]

The general workflow for producing and analyzing a PEGylated protein involves several key stages, from initial reaction to final characterization, with each step requiring careful optimization.

General_PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep 1. Prepare Protein Solution (Buffer Exchange if Needed) PEG_Prep 2. Prepare PEG Linker Stock Solution Conjugation 3. PEGylation Reaction (Incubate) PEG_Prep->Conjugation Quench 4. Quench Reaction Conjugation->Quench Purification 5. Purify Conjugate (e.g., SEC, IEX) Quench->Purification Characterization 6. Analyze Product (e.g., SDS-PAGE, MS) NHS_Ester_Reaction Amine-Reactive PEGylation Mechanism Protein Protein-NH₂ Conjugate Protein-NH-CO-PEG (Stable Amide Bond) Protein->Conjugate + PEG_NHS PEG-NHS Ester PEG_NHS->Conjugate Byproduct NHS Conjugate->Byproduct releases Maleimide_Reaction Thiol-Reactive PEGylation Mechanism Protein Protein-SH Conjugate Protein-S-PEG (Stable Thioether Bond) Protein->Conjugate + PEG_Mal PEG-Maleimide PEG_Mal->Conjugate Characterization_Workflow cluster_separation Separation cluster_analysis Detailed Analysis Crude_Mixture PEGylation Reaction Mixture SEC SEC-HPLC (Size Separation) Crude_Mixture->SEC SDS_PAGE SDS-PAGE (Apparent MW) Crude_Mixture->SDS_PAGE MS Mass Spectrometry (Degree of PEGylation, Site Identification) SEC->MS Activity_Assay Biological Activity Assay (Functional Integrity) SEC->Activity_Assay SDS_PAGE->Activity_Assay

References

Application Notes and Protocols for Stable Amide Bond Formation with NH2-PEG5-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of bioconjugation, drug delivery, and proteomics, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of peptides, proteins, and small molecule drugs. The use of heterobifunctional PEG linkers, such as NH2-PEG5-C2-NH-Boc, offers precise control over the conjugation process. This linker possesses a free primary amine for immediate reaction and a tert-butyloxycarbonyl (Boc)-protected primary amine, allowing for subsequent, orthogonal deprotection and further functionalization.

This document provides detailed protocols for the formation of a stable amide bond with the free primary amine of this compound using two common and efficient coupling strategies: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Principle of the Reaction

The formation of an amide bond between a carboxylic acid and the free primary amine of this compound is a nucleophilic acyl substitution reaction. Direct condensation is inefficient and requires harsh conditions. Therefore, coupling reagents are employed to activate the carboxylic acid, converting it into a more reactive species that is susceptible to nucleophilic attack by the amine. The Boc protecting group on the other terminus of the PEG linker remains stable under these conditions, ensuring regioselective conjugation.

Data Presentation

The following tables summarize typical quantitative parameters for the amide bond formation protocols. Note that optimal conditions may vary depending on the specific carboxylic acid-containing molecule and should be determined empirically.

Table 1: Reaction Parameters for EDC/NHS Coupling

ParameterRecommended RangeNotes
Molar Ratio (Carboxylic Acid:EDC:NHS) 1 : (1.2-1.5) : (1.2-1.5)A slight excess of coupling reagents enhances reaction efficiency.[1]
pH (Activation Step) 4.5 - 6.0Optimal for the formation of the O-acylisourea intermediate.[1][2]
pH (Coupling Step) 7.2 - 8.5Facilitates the nucleophilic attack by the deprotonated primary amine.[1][2]
Reaction Time (Activation) 15 - 30 minutesAt room temperature.[1]
Reaction Time (Coupling) 2 - 4 hours at RT or overnight at 4°CLonger reaction times may improve yield for less reactive substrates.[1]
Typical Yield 60 - 90%Highly dependent on the substrate and purification method.[3]
Purity (Post-HPLC) >95%Achievable with optimized chromatographic conditions.[4]

Table 2: Reaction Parameters for HATU Coupling

ParameterRecommended RangeNotes
Molar Ratio (Carboxylic Acid:HATU:Amine:Base) 1 : 1.1 : 1.2 : 2.0Base (e.g., DIPEA) is crucial to neutralize the acid formed.
Solvent Anhydrous DMF, DMSO, or DCMAprotic polar solvents are preferred.[3]
Reaction Time 1 - 4 hoursHATU-mediated couplings are typically rapid.[3]
Temperature Room TemperatureMild conditions are sufficient for efficient coupling.
Typical Yield 70 - 95%Generally higher than EDC/NHS, especially for hindered substrates.
Purity (Post-HPLC) >95%Dependent on the efficiency of the chromatographic separation.[5]

Experimental Protocols

Protocol A: Amide Bond Formation using EDC/NHS

This protocol describes the coupling of a carboxylic acid-containing molecule to the free amine of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[2]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5[2]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) (if required for solubility)

  • Purification supplies (e.g., HPLC system with a C18 column, size-exclusion chromatography columns)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO, or directly in Activation Buffer immediately before use.[2]

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used.

    • Dissolve this compound in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add EDC (1.2-1.5 molar equivalents) and NHS (1.2-1.5 molar equivalents).[1]

    • Mix thoroughly and incubate for 15-30 minutes at room temperature to form the NHS-ester.[1]

  • Coupling Reaction:

    • Immediately add the activated carboxylic acid solution to the this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-8.5 if necessary, using an appropriate base.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

    • Monitor the reaction progress by LC-MS.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to deactivate any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting Boc-NH-PEG5-C2-NH-CO-Molecule conjugate using reversed-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.[4][6]

  • Characterization:

    • Confirm the identity and purity of the final conjugate by LC-MS and NMR.[7][8] The successful conjugation will result in a mass increase corresponding to the addition of the PEG linker. In the ¹H NMR spectrum, characteristic peaks for the PEG backbone (around 3.6 ppm) and the Boc protecting group (a singlet around 1.4 ppm) should be observed.[9][10]

Protocol B: Amide Bond Formation using HATU

This protocol is particularly useful for sterically hindered or electron-deficient substrates.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Purification supplies (e.g., HPLC system with a C18 column)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-containing molecule (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the mixture and stir for 5 minutes at room temperature.

  • Coupling Reaction:

    • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours.[3]

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by reversed-phase HPLC.[5]

  • Characterization:

    • Confirm the identity and purity of the final conjugate by LC-MS and NMR as described in Protocol A.[11][12]

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_peg Dissolve this compound in Coupling Buffer coupling Coupling: Add activated acid to PEG solution (2-4h at RT or overnight at 4°C) prep_peg->coupling prep_mol Dissolve Carboxylic Acid Molecule in Activation Buffer activation Activation: Add EDC/NHS to Carboxylic Acid (15-30 min at RT) prep_mol->activation prep_edc_nhs Prepare fresh EDC/NHS stock solutions prep_edc_nhs->activation activation->coupling quenching Quenching: Add Tris or Hydroxylamine coupling->quenching purification Purification (RP-HPLC or SEC) quenching->purification characterization Characterization (LC-MS, NMR) purification->characterization

Diagram 1: Experimental workflow for EDC/NHS mediated amide bond formation.

reaction_pathway cluster_activation mol_acid Molecule-COOH activated_ester Molecule-CO-NHS (Activated Ester) mol_acid->activated_ester + EDC, NHS (Activation) peg_amine H2N-PEG-NH-Boc final_product Molecule-CO-NH-PEG-NH-Boc (Stable Amide Bond) peg_amine->final_product edc_nhs EDC, NHS activated_ester->final_product + H2N-PEG-NH-Boc (Coupling)

Diagram 2: Chemical reaction pathway for EDC/NHS mediated amide coupling.

References

Application Notes and Protocols for NH2-PEG5-C2-NH-Boc in Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG5-C2-NH-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is increasingly utilized in the field of nanotechnology for the surface functionalization of nanoparticles. This linker possesses a terminal primary amine (-NH2) and a Boc-protected primary amine (-NH-Boc) separated by a 5-unit PEG spacer. This unique structure allows for a controlled, two-step conjugation strategy, making it an invaluable tool for the development of sophisticated drug delivery systems, targeted therapeutics, and diagnostic agents.

The primary amine allows for the initial covalent attachment of the linker to nanoparticles with surface carboxyl groups via stable amide bond formation. The hydrophilic PEG5 spacer enhances the biocompatibility and colloidal stability of the nanoparticles, reducing non-specific protein adsorption and clearance by the reticuloendothelial system (RES). Subsequent removal of the acid-labile Boc protecting group unmasks a second primary amine, which can then be used for the conjugation of targeting ligands (e.g., antibodies, peptides), therapeutic payloads, or imaging agents. This stepwise approach provides precise control over the nanoparticle's surface chemistry and functionality.

Data Presentation

Successful functionalization of nanoparticles with this compound and subsequent conjugation of a targeting ligand lead to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data obtained during the characterization of these modified nanoparticles.

Table 1: Physicochemical Characterization of Nanoparticles at Each Functionalization Step.

Stage of ModificationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Carboxylated Nanoparticles100 ± 5< 0.15-30 ± 5
After this compound Conjugation110 ± 7< 0.20-20 ± 5
After Boc Deprotection112 ± 7< 0.20+15 ± 5
After Targeting Ligand Conjugation125 ± 10< 0.25+5 ± 5

Note: The exact values will vary depending on the core nanoparticle material, size, and the specific targeting ligand used.

Table 2: Representative Reaction Conditions for Nanoparticle Functionalization.

Reaction StepKey ReagentsMolar Excess (vs. Nanoparticle Functional Groups)Reaction TimeTemperaturepH
Step 1: Linker Conjugation EDC, Sulfo-NHS50-100x15-30 min (activation)Room Temp6.0 (activation)
This compound20-50x2-4 hours (coupling)Room Temp7.4 (coupling)
Step 2: Boc Deprotection Trifluoroacetic Acid (TFA)20-50% (v/v) in DCM30-60 minRoom TempN/A
Step 3: Ligand Conjugation EDC, Sulfo-NHS50-100x15-30 min (activation)Room Temp6.0 (activation)
Targeting Ligand10-20x2-4 hours (coupling)Room Temp7.4 (coupling)

Experimental Protocols

The following protocols provide a general framework for the functionalization of carboxylated nanoparticles with this compound and the subsequent attachment of a targeting ligand.

Protocol 1: Covalent Attachment of this compound to Carboxylated Nanoparticles

This protocol describes the conjugation of the free primary amine of the linker to surface carboxyl groups on nanoparticles using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.[1][2]

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units or magnetic separator

Procedure:

  • Nanoparticle Preparation: Wash the carboxylated nanoparticles twice with Activation Buffer to remove any storage buffer components. Resuspend the nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO and then dilute to the desired concentration in Coupling Buffer.

  • Activation of Carboxyl Groups: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Washing: Centrifuge the activated nanoparticles and discard the supernatant to remove excess EDC and Sulfo-NHS. Resuspend the nanoparticles in Coupling Buffer.

  • Conjugation Reaction: Immediately add a 20- to 50-fold molar excess of the dissolved this compound linker to the activated nanoparticle suspension. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated carboxyl groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the Boc-protected PEGylated nanoparticles by repeated centrifugation and resuspension in Washing Buffer. Perform at least three wash cycles to remove unreacted linker and byproducts.

  • Characterization: Characterize the purified nanoparticles for hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Boc Deprotection of Nanoparticle-Conjugated Linker

This protocol describes the removal of the Boc protecting group from the PEGylated nanoparticles to expose the terminal primary amine for subsequent conjugation.[3][4][5]

Materials:

  • Boc-NH-PEG5-functionalized nanoparticles from Protocol 1

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Neutralization Buffer: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM

  • Washing Solvent: Dichloromethane (DCM)

  • Final Storage Buffer: PBS, pH 7.4

Procedure:

  • Solvent Exchange: Pellet the Boc-protected nanoparticles by centrifugation and resuspend them in anhydrous DCM.

  • Deprotection Reaction: Add TFA to the nanoparticle suspension in DCM to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature with gentle mixing. Caution: TFA is corrosive; handle in a fume hood with appropriate personal protective equipment.

  • Solvent Removal: Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.

  • Neutralization and Washing: Resuspend the nanoparticles in Neutralization Buffer and incubate for 5 minutes. Pellet the nanoparticles by centrifugation and discard the supernatant. Wash the nanoparticles three times with DCM to remove residual acid and base.

  • Final Resuspension: After the final wash, resuspend the amine-functionalized nanoparticles in the desired final storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the deprotected nanoparticles for a positive shift in zeta potential using DLS.

Protocol 3: Conjugation of a Targeting Ligand to Amine-Functionalized Nanoparticles

This protocol describes the attachment of a carboxyl-containing targeting ligand (e.g., a peptide or antibody) to the newly exposed amine on the nanoparticle surface using EDC/Sulfo-NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles from Protocol 2

  • Carboxyl-containing targeting ligand

  • EDC and Sulfo-NHS

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching and Washing Buffers as in Protocol 1

Procedure:

  • Ligand Activation: In a separate tube, dissolve the carboxyl-containing targeting ligand in Activation Buffer. Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups of the ligand.

  • Conjugation Reaction: Add the activated targeting ligand solution to the amine-functionalized nanoparticle suspension in Coupling Buffer. A 10- to 20-fold molar excess of the activated ligand over the nanoparticle surface amines is a common starting point. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification: Follow steps 6 and 7 from Protocol 1 to quench the reaction and purify the final targeted nanoparticles.

  • Characterization: Characterize the final conjugate for hydrodynamic diameter and zeta potential. Further analysis, such as quantification of the conjugated ligand, can be performed using appropriate techniques (e.g., fluorescence spectroscopy if the ligand is labeled, or HPLC).[6][7]

Visualizations

The following diagrams illustrate the experimental workflow and a potential biological application of nanoparticles functionalized with this compound.

G cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Targeting Ligand Conjugation NP_COOH Carboxylated Nanoparticle EDC_NHS EDC / Sulfo-NHS (pH 6.0) NP_COOH->EDC_NHS Activation Linker This compound NP_PEG_Boc Boc-Protected PEGylated Nanoparticle Linker->NP_PEG_Boc Coupling (pH 7.4) TFA TFA / DCM NP_PEG_NH2 Amine-Functionalized PEGylated Nanoparticle TFA->NP_PEG_NH2 NP_PEG_Boc_2->TFA Acidic Cleavage Ligand_COOH Carboxylated Targeting Ligand EDC_NHS_2 EDC / Sulfo-NHS (pH 6.0) Ligand_COOH->EDC_NHS_2 Activation Targeted_NP Targeted Nanoparticle NP_PEG_NH2_2->Targeted_NP Coupling (pH 7.4)

Caption: Workflow for two-step nanoparticle functionalization.

G cluster_0 Cellular Environment cluster_1 Intracellular TargetedNP Targeted Nanoparticle (Drug-Loaded) Receptor Cell Surface Receptor TargetedNP->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape MAPK_Pathway MAPK Signaling Pathway DrugRelease->MAPK_Pathway Inhibition Proliferation Cell Proliferation & Survival DrugRelease->Proliferation Inhibits MAPK_Pathway->Proliferation Promotes

Caption: Targeted nanoparticle inhibiting a signaling pathway.

References

Application Notes and Protocols for Solid-Phase Synthesis Incorporating NH2-PEG5-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the bifunctional linker, NH2-PEG5-C2-NH-Boc, in solid-phase synthesis. This linker, featuring a five-unit polyethylene (B3416737) glycol (PEG) chain, offers enhanced solubility, reduced aggregation, and improved pharmacokinetic properties for the final synthesized molecules.[1][2] The presence of a Boc-protected amine and a free primary amine allows for the sequential and directional conjugation of different molecules, making it a valuable tool in the development of complex bioconjugates, including Proteolysis-Targeting Chimeras (PROTACs).[3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is crucial for its effective application.

PropertyValue
Molecular Formula C19H39N3O7
Molecular Weight 437.53 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in common organic solvents (DMF, DCM, NMP)
Storage Store at -20°C, protect from moisture

Core Applications and Principles

The primary application of this compound in solid-phase peptide synthesis (SPPS) is to serve as a hydrophilic spacer to connect two molecular entities. The synthesis strategy relies on the orthogonal nature of the two terminal amines. The free primary amine can be coupled to an immobilized molecule on a solid support, while the Boc-protected amine remains unreactive. Subsequent removal of the Boc group under acidic conditions exposes a new primary amine for the attachment of a second molecule.[4] This methodology is particularly useful for:

  • PROTAC Synthesis: Connecting a warhead (ligand for the protein of interest) to an E3 ligase ligand.[5]

  • Bioconjugation: Linking peptides to other molecules such as fluorescent dyes, biotin, or carrier proteins.[6]

  • Improving Pharmacokinetic Properties: The PEG spacer can increase the hydrodynamic radius of a peptide, reducing renal clearance and prolonging its circulation time.[1]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy in SPPS.[1] Optimization may be necessary depending on the specific molecules and resin used.

Protocol 1: Immobilization of the First Molecule on Resin

This protocol describes the loading of the first molecule (containing a carboxylic acid) onto a resin, such as a 2-chlorotrityl chloride resin, which is suitable for preparing molecules with a C-terminal carboxylic acid.

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 eq.) in anhydrous Dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Molecule Preparation: In a separate flask, dissolve the carboxylic acid-containing molecule (1.2 eq.) in anhydrous DCM.

  • Loading: Add the molecule solution to the swollen resin. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Coupling of this compound Linker

This protocol details the attachment of the PEG linker to the resin-bound molecule.

  • Resin Preparation: Swell the molecule-loaded resin (1 eq.) in anhydrous N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Activation: In a separate flask, dissolve the molecule on the resin (assuming it has a carboxylic acid to couple to the amine of the linker), a coupling agent such as HATU (1.9 eq.), and DIPEA (3 eq.) in DMF. Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Linker Addition: Dissolve this compound (2 eq.) in a minimal amount of DMF and add it to the activated resin mixture.

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates the successful coupling to the primary amine.[4]

  • Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (MeOH) (3x).[4]

  • Drying: Dry the resin under vacuum.

Protocol 3: Boc Deprotection of the Linker

This step removes the Boc protecting group to expose the terminal amine for the next coupling reaction.

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Deprotection: Add a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM to the resin.[2][4] Agitate for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DCM (3x) to remove residual TFA.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM (3x, 5 min each).[4]

  • Final Washing: Wash the resin with DCM (3x) and DMF (3x).

Protocol 4: Coupling of the Second Molecule

This protocol describes the attachment of the second molecule (containing a carboxylic acid) to the deprotected linker.

  • Activation: In a separate flask, dissolve the second carboxylic acid-containing molecule (2 eq.), HATU (1.9 eq.), and DIPEA (3 eq.) in DMF. Stir for 15 minutes at room temperature.

  • Coupling: Add the activated molecule solution to the deprotected resin from Protocol 3.

  • Reaction: Agitate the mixture at room temperature overnight.

  • Monitoring: Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the final molecule-resin conjugate under vacuum.

Protocol 5: Final Cleavage and Deprotection

This protocol cleaves the synthesized molecule from the solid support and removes any remaining side-chain protecting groups.

  • Resin Preparation: Wash the dried resin with DCM and dry it thoroughly.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[7]

  • Cleavage Reaction: Suspend the resin in the cleavage cocktail (e.g., 10 mL per gram of resin) and stir at room temperature for 2-4 hours.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude product under vacuum.

Quantitative Data Summary

The following table provides representative quantitative parameters for the described protocols. These values may require optimization based on the specific reactants and resin.

StepReagentEquivalents (relative to resin capacity)SolventReaction TimeTemperature
Protocol 1: Loading First Molecule1.2DCM2-4 hoursRoom Temp
DIPEA2.5DCM
Protocol 2: Linker Coupling This compound2DMF2-4 hoursRoom Temp
HATU1.9DMF
DIPEA3DMF
Protocol 3: Boc Deprotection TFA20-50% (v/v)DCM30 minutesRoom Temp
Protocol 4: Second Molecule Coupling Second Molecule2DMFOvernightRoom Temp
HATU1.9DMF
DIPEA3DMF
Protocol 5: Cleavage Cleavage Cocktail~10 mL/g resinN/A2-4 hoursRoom Temp

Purification and Characterization

The crude product obtained after cleavage should be purified and characterized to ensure its identity and purity.

  • Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides and related molecules.[8] A reversed-phase column (e.g., C18) with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

  • Characterization: Mass Spectrometry (MS), such as LC-MS or MALDI-TOF, is essential for confirming the molecular weight of the final product.[8][9] This analysis will verify the successful incorporation of both molecules and the PEG linker.

Visualizations

Solid_Phase_Synthesis_Workflow cluster_resin On-Resin Synthesis cluster_cleavage Post-Synthesis Resin Swell Resin Load Load First Molecule Resin->Load Protocol 1 CoupleLinker Couple this compound Load->CoupleLinker Protocol 2 BocDeprotect Boc Deprotection CoupleLinker->BocDeprotect Protocol 3 CoupleMolecule2 Couple Second Molecule BocDeprotect->CoupleMolecule2 Protocol 4 Cleave Cleavage & Deprotection CoupleMolecule2->Cleave Protocol 5 Purify HPLC Purification Cleave->Purify Characterize MS Characterization Purify->Characterize

Caption: Workflow for solid-phase synthesis using the this compound linker.

Caption: Logical relationship of components in the final synthesized molecule.

References

Application Notes and Protocols for Developing Cell-Permeable PROTACs with NH2-PEG5-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Date: December 18, 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] The linker is a critical component influencing a PROTAC's efficacy, including its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) essential for protein degradation.[2][3]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, flexibility, and biocompatibility, which can enhance the solubility and cell permeability of these often large molecules.[2][5] The NH2-PEG5-C2-NH-Boc linker is a valuable building block for PROTAC synthesis. It features a five-unit PEG chain to provide optimal spacing and flexibility, a terminal primary amine for conjugation to a ligand, and a Boc-protected amine on the other end, allowing for a controlled, sequential synthesis strategy.[6][7][8] These application notes provide detailed protocols for the synthesis of cell-permeable PROTACs using the this compound linker and methods for their subsequent evaluation.

PROTAC Mechanism of Action

PROTACs function catalytically by bringing a target protein and an E3 ubiquitin ligase into close proximity.[2] This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is not degraded in this process and can go on to induce the degradation of multiple target protein molecules.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI E3_Ligase->Ub_POI Ubiquitination Ternary_Complex->PROTAC Releases Ternary_Complex->E3_Ligase Recruits Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step approach for synthesizing a PROTAC.

Step 1: Coupling of the first ligand to the this compound linker

  • Dissolution: Dissolve the first ligand (containing a carboxylic acid, 1 equivalent) and coupling reagents such as HATU (1.1 equivalents) and HOBt (1.1 equivalents) in a suitable aprotic solvent like dimethylformamide (DMF).

  • Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.2 equivalents) in DMF to the activated ligand solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC intermediate.

Step 2: Deprotection and coupling of the second ligand

  • Boc Deprotection: Dissolve the Boc-protected intermediate in dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) (20-50% v/v) and stir at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Coupling of the Second Ligand: Dissolve the deprotected intermediate and the second ligand (containing a carboxylic acid, 1 equivalent) in DMF. Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Final Purification: Purify the final PROTAC by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Evaluation of PROTAC Cell Permeability

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to evaluate passive diffusion.[9]

  • Preparation: Prepare a solution of the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Setup: Add the PROTAC solution to the donor wells of the PAMPA plate. Add fresh buffer to the acceptor wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 4-16 hours).

  • Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.[1]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp).[1]

Caco-2 Permeability Assay

The Caco-2 assay assesses both passive diffusion and active transport.[9]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the PROTAC dosing solution to the apical (upper) compartment.

    • Add fresh HBSS to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.[1]

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.[1]

  • Data Analysis: Calculate the Papp values.

Protocol 3: Assessment of Target Protein Degradation

Western Blotting

This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[3]

  • Cell Treatment: Treat cells with a range of concentrations of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[4]

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.[4]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the POI, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities. Normalize the POI signal to the loading control signal. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[3]

Data Presentation

Table 1: Physicochemical and Permeability Properties of a Hypothetical PROTAC
PropertyValueMethod
Molecular Weight ( g/mol )950.2Calculated
cLogP3.5Calculated
PAMPA Papp (10⁻⁶ cm/s)2.5PAMPA Assay
Caco-2 Papp (A-B) (10⁻⁶ cm/s)1.8Caco-2 Assay
Efflux Ratio (B-A / A-B)2.1Caco-2 Assay
Table 2: Target Degradation Potency of a Hypothetical PROTAC
ParameterValueCell Line
DC₅₀ (nM)25MCF7
Dₘₐₓ (%)92MCF7
Time to Dₘₐₓ (hours)16MCF7

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Ligand1 Ligand 1 (with COOH) Intermediate Boc-Protected Intermediate Ligand1->Intermediate Amide Coupling Linker This compound Linker->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Deprotected_Intermediate Deprotected Intermediate Deprotection->Deprotected_Intermediate Final_PROTAC Final PROTAC Deprotected_Intermediate->Final_PROTAC Amide Coupling Ligand2 Ligand 2 (with COOH) Ligand2->Final_PROTAC

Workflow for PROTAC synthesis.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis Permeability Cell Permeability Assays (PAMPA, Caco-2) Synthesis->Permeability Degradation Target Degradation Assays (Western Blot, etc.) Permeability->Degradation Select Permeable Compounds Function Downstream Functional Assays (e.g., Cell Viability) Degradation->Function Confirm On-Target Activity Optimization Lead Optimization Function->Optimization Optimization->Synthesis Iterative Design

General workflow for PROTAC development and evaluation.

Conclusion

The this compound linker is a versatile tool for the synthesis of PROTACs. The protocols outlined in these application notes provide a framework for the rational design and evaluation of cell-permeable PROTACs. By systematically assessing cell permeability and target degradation, researchers can optimize their PROTAC candidates to develop potent and effective therapeutics.

References

Application Notes and Protocols: Fluorescent Labeling of NH2-PEG5-C2-NH-Boc for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescently labeled molecules are indispensable tools in biological research and drug development, enabling the visualization and tracking of biomolecules in applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[1] Polyethylene glycol (PEG) linkers are widely used to improve the solubility, stability, and pharmacokinetic profiles of therapeutic and diagnostic agents.[2] The heterobifunctional linker, NH2-PEG5-C2-NH-Boc, is particularly valuable as it possesses a free primary amine for conjugation and a tert-butyloxycarbonyl (Boc)-protected amine. This structure allows for a controlled, stepwise conjugation strategy.

This document provides detailed protocols for the fluorescent labeling of the free primary amine of this compound using amine-reactive dyes. The resulting fluorescently-labeled intermediate can then be deprotected to expose the second primary amine, making it available for conjugation to a target biomolecule (e.g., protein, antibody, or peptide) for use in imaging studies.

Principle of the Reaction

The most common and robust method for labeling primary amines is through the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes.[3][4] The NHS ester group reacts efficiently with the non-protonated primary amine of the PEG linker to form a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[5] This reaction is most efficient at a slightly alkaline pH (typically 7-9), where the primary amine is deprotonated and thus more nucleophilic.[5][6]

Data Presentation

The success of the labeling reaction depends on several key parameters. The following tables summarize quantitative data and recommendations for optimizing the fluorescent labeling of the this compound linker.

Table 1: Recommended Molar Ratios of Dye to Linker

Molar Ratio (Dye:Linker)Expected Labeling EfficiencyObservations
1.5:1 to 5:1Moderate to HighA good starting range for initial experiments. A slight molar excess of the dye helps drive the reaction to completion.[1]
5:1 to 10:1HighOften used to ensure maximum labeling of the linker. May require more rigorous purification to remove excess dye.[5]
>10:1Very HighTypically reserved for difficult conjugations or very dilute linker solutions. Increases the risk of excess unreacted dye, complicating purification.[7]

Table 2: Effect of Reaction Parameters on Labeling Efficiency

ParameterConditionEffect on Labeling Efficiency
pH 7.0 - 7.5Sub-optimal; slower reaction rate due to protonation of the amine.
8.0 - 8.5Optimal range for efficient reaction between the NHS ester and the primary amine.[4][6]
> 9.0Increased rate of NHS ester hydrolysis, which competes with the labeling reaction.[2]
Temperature 4°CSlower reaction rate, may require longer incubation times (e.g., overnight). Can be beneficial for sensitive molecules.[5]
Room Temp (20-25°C)Standard condition for efficient labeling, typically complete within 1-4 hours.[1][5]
Incubation Time 1 - 2 hoursSufficient for most labeling reactions at room temperature.[1]
Overnight at 4°CCan increase labeling efficiency, especially for lower concentration samples.[5]

Experimental Protocols

This section provides a step-by-step methodology for the fluorescent labeling of this compound, subsequent purification, and final deprotection for bioconjugation.

Protocol 1: Fluorescent Labeling of this compound

This protocol details the labeling of the free primary amine using an amine-reactive NHS-ester fluorescent dye.

Materials and Reagents:

  • This compound

  • Amine-reactive fluorescent dye NHS ester (e.g., FITC-NHS, Cy5-NHS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1]

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[6][8]

  • Quenching Reagent: 1 M Tris-HCl or 1 M Glycine, pH 7.4-8.0

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Prepare Linker Solution: Dissolve the this compound in the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, allow the vial of NHS-ester dye to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMF or DMSO.[7] Vortex briefly to ensure it is fully dissolved. Protect the dye solution from light.

  • Labeling Reaction: While gently stirring the linker solution, slowly add the calculated volume of the dye stock solution to achieve the desired molar ratio (refer to Table 1, a 3-5 fold molar excess is a good starting point).[1]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[1] Alternatively, the reaction can be performed overnight at 4°C.[5]

  • Quench Reaction (Optional but Recommended): To stop the reaction and consume any unreacted NHS ester, add the Quenching Reagent to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

Protocol 2: Purification of the Labeled Product

Purification is critical to remove unreacted dye, which can interfere with subsequent quantification and imaging studies.[9]

Method A: Gel Filtration Chromatography (Size Exclusion)

  • Column Equilibration: Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate storage buffer (e.g., PBS, pH 7.4).[5]

  • Sample Application: Apply the quenched reaction mixture to the top of the column.

  • Elution: Elute the sample with the storage buffer. The larger, fluorescently labeled PEG linker will elute first, followed by the smaller, unreacted dye molecules.[5][9]

  • Fraction Collection: Collect fractions and monitor them visually (for colored dyes) or using a UV-Vis spectrophotometer at the absorbance maximum of the dye and at 280 nm. Pool the fractions containing the purified, labeled product.

Method B: Dialysis

  • Sample Transfer: Transfer the quenched reaction mixture to a dialysis tubing with an appropriate molecular weight cutoff (MWCO) (e.g., 1 kDa).

  • Dialysis: Dialyze the sample against a large volume of storage buffer (e.g., 1L of PBS) at 4°C. Change the buffer 3-4 times over 24-48 hours to ensure complete removal of free dye.[9][10]

Protocol 3: Boc Group Deprotection

This step removes the Boc protecting group to expose the second primary amine, making the fluorescently labeled linker ready for conjugation to a biomolecule.

Materials and Reagents:

  • Purified, fluorescently labeled this compound

  • Anhydrous Dichloromethane (DCM)[11]

  • Trifluoroacetic acid (TFA)[11][12]

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the lyophilized, fluorescently labeled PEG linker in anhydrous DCM in a round-bottom flask (e.g., to a concentration of 0.1 M).[13]

  • Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA (for a 50% v/v solution).[13]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[13][14] Monitor the reaction by LC-MS if possible.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA by concentrating the mixture under reduced pressure (roto-evaporation). The resulting product is the TFA salt of the deprotected amine. The product can be used directly in subsequent conjugation reactions or further purified.

Visualizations

The following diagrams illustrate the key workflows for preparing the fluorescent probe.

G start This compound reaction Labeling Reaction (pH 8.3, Room Temp) start->reaction dye Fluorescent Dye-NHS Ester dye->reaction product Fluorophore-NH-PEG5-C2-NH-Boc reaction->product Stable Amide Bond purification Purification (SEC or Dialysis) product->purification final_product Purified Labeled Linker purification->final_product

Caption: Workflow for the fluorescent labeling of this compound.

G start Fluorophore-NH-PEG5-C2-NH-Boc (Purified Labeled Linker) deprotection Boc Deprotection (TFA / DCM) start->deprotection final_probe Fluorophore-NH-PEG5-C2-NH2 (Final Probe) deprotection->final_probe Amine Deprotection conjugation Ready for Conjugation to Biomolecule final_probe->conjugation

Caption: Workflow for Boc deprotection to generate the final imaging probe.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting NH2-PEG5-C2-NH-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yield in conjugation reactions involving NH2-PEG5-C2-NH-Boc. The following information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the fundamental chemistry behind the conjugation of a molecule to this compound?

A1: The conjugation typically involves forming a stable amide bond between the primary amine (-NH2) of the PEG linker and a carboxylic acid (-COOH) on your target molecule. This reaction is commonly facilitated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble variant, Sulfo-NHS.[1] The process generally occurs in two steps:

  • Carboxyl Activation: EDC reacts with the carboxylic acid on your target molecule to create a highly reactive O-acylisourea intermediate.[1]

  • Amide Bond Formation: This intermediate then reacts with the primary amine of the this compound linker to form a stable amide bond.[1] The addition of NHS creates a more stable amine-reactive NHS ester, which can improve coupling efficiency by reducing the hydrolysis of the O-acylisourea intermediate.[1]

Q2: My conjugation reaction has a very low yield. What are the common causes?

A2: Low yield in PEGylation reactions is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[2] Key areas to investigate include:

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical parameters that significantly affect conjugation efficiency.[2]

  • Reagent Quality and Handling: The stability and activity of your reagents, particularly EDC and NHS, are crucial. Improper storage and handling can lead to degradation.[1][2]

  • Molar Ratios of Reactants: An inappropriate molar ratio of the PEG linker, your target molecule, and the coupling agents can result in a low yield.[3]

  • Buffer Composition: The presence of competing nucleophiles, such as primary amines (e.g., Tris buffer), in your reaction buffer can interfere with the conjugation.[4]

  • Integrity of the Target Molecule: The purity and stability of your target molecule are essential for a successful reaction.[2]

Q3: How do I choose the optimal pH for my conjugation reaction?

A3: The optimal pH for EDC/NHS-mediated conjugation to a primary amine is a compromise between two steps. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[5] However, the subsequent reaction of the activated ester with the primary amine of the PEG linker is favored at a pH of 7.0-8.5.[4][5] Below pH 7, the amine group is protonated, making it a poor nucleophile and slowing the reaction.[4] Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the yield.[6] A two-step protocol, where the pH is adjusted after the initial activation, can be considered for optimization.[5]

Q4: What are the best practices for handling and storing EDC and NHS?

A4: Both EDC and NHS are highly sensitive to moisture and can hydrolyze, rendering them inactive.[1] To ensure their reactivity:

  • Storage: Store both reagents at -20°C in a desiccated container.[4]

  • Handling: Before use, allow the vials to equilibrate to room temperature before opening to prevent moisture condensation.[4] Prepare solutions of EDC and NHS immediately before initiating the reaction.[1]

Q5: I am observing unexpected byproducts in my reaction. What could be the cause?

A5: The formation of byproducts can arise from several sources:

  • Side reactions of the Boc-protecting group: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[7][8] If the reaction environment is acidic, partial deprotection of the Boc group on the PEG linker can occur, leading to undesired reactions at the newly exposed amine.

  • Reaction with other nucleophiles: If your target molecule contains other nucleophilic groups like thiols or hydroxyls, the activated carboxylic acid can react with these, leading to a mixture of products.[6]

  • Formation of an N-acylisourea byproduct: The O-acylisourea intermediate can rearrange to a stable N-acylisourea, which is unreactive towards amines. This is more likely to occur in the absence of NHS.

Troubleshooting Workflow for Low Conjugation Yield

Troubleshooting_Workflow start Low Conjugation Yield reagent_check Check Reagent Quality (EDC, NHS, PEG-Linker) start->reagent_check conditions_check Verify Reaction Conditions (pH, Temp, Time) start->conditions_check ratio_check Review Molar Ratios (PEG:Molecule:EDC:NHS) start->ratio_check buffer_check Analyze Buffer Composition (Amine-free?) start->buffer_check reagent_sol Use fresh reagents. Store properly. reagent_check->reagent_sol conditions_sol Optimize pH (7.2-8.5 for coupling). Adjust temp/time. conditions_check->conditions_sol ratio_sol Use molar excess of EDC/NHS. Optimize PEG:Molecule ratio. ratio_check->ratio_sol buffer_sol Use amine-free buffers (e.g., PBS, HEPES). buffer_check->buffer_sol purification_check Evaluate Purification Method reagent_sol->purification_check conditions_sol->purification_check ratio_sol->purification_check buffer_sol->purification_check purification_sol Optimize chromatography (SEC, IEX, RP-HPLC). purification_check->purification_sol end Improved Yield purification_sol->end

Caption: Troubleshooting decision tree for low conjugation efficiency.

Reaction Pathway for EDC/NHS Mediated Conjugation

Reaction_Pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) mol_cooh Molecule-COOH o_acylisourea O-Acylisourea Intermediate (unstable) mol_cooh->o_acylisourea + EDC edc EDC nhs_ester Molecule-NHS Ester (amine-reactive) o_acylisourea->nhs_ester + NHS nhs NHS peg_nh2 This compound nhs_ester->peg_nh2 Reacts with final_product Molecule-NH-PEG5-C2-NH-Boc peg_nh2->final_product

Caption: Experimental workflow for EDC/NHS mediated conjugation.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale and Remarks
pH for Activation 4.5 - 6.0Optimizes the formation of the O-acylisourea intermediate by EDC.[5]
pH for Conjugation 7.0 - 8.5A slightly basic pH deprotonates the primary amine, increasing its nucleophilicity for reaction with the NHS ester.[4][5]
EDC:Carboxylic Acid Molar Ratio 2-10 fold excessA molar excess helps to drive the activation reaction forward, compensating for any hydrolysis of EDC.[1]
NHS:Carboxylic Acid Molar Ratio 2-5 fold excessAn excess of NHS promotes the efficient conversion of the unstable O-acylisourea intermediate to the more stable NHS ester.[1]
Reaction Temperature 4°C to Room TemperatureLower temperatures (4°C) can minimize side reactions and are beneficial for sensitive molecules, while room temperature increases the reaction rate.[3][9]
Reaction Time 1 - 24 hoursThe optimal time depends on the reactivity of the components. The reaction progress can be monitored by techniques like HPLC or LC-MS.[10]

Experimental Protocol: Two-Step EDC/NHS Conjugation

This protocol provides a general guideline. Optimization may be required for your specific molecule.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • Add a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the solution of your molecule.[1]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[5]

  • Removal of Excess Reagents (Optional but Recommended):

    • To prevent unwanted side reactions, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with the Coupling Buffer.[5]

  • Conjugation to PEG Linker:

    • Immediately add the activated molecule solution to a solution of this compound in the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.[11]

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC (RP-HPLC).[][13] The choice of method will depend on the properties of your final conjugate.

References

optimizing Boc deprotection conditions to avoid side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize tert-butyloxycarbonyl (Boc) deprotection conditions and avoid the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The primary cause of side reactions during acid-catalyzed Boc deprotection is the formation of a highly reactive tert-butyl cation intermediate.[1][2][3] This electrophile can attack any nucleophilic sites on the deprotected molecule or other sensitive residues within a peptide, leading to unwanted modifications.[1][4]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][4] These include:

  • Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly prone to tert-butylation.[1][5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt, resulting in a +56 Da mass shift.[1][6] Methionine is also susceptible to oxidation.[7][8]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][4]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][4]

  • Arginine (Arg): While the guanidinium (B1211019) group is protonated and less nucleophilic, protecting groups used for the Arg side chain can generate reactive cations upon cleavage that may alkylate other residues, especially Tryptophan.[5]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations.[3][4] These are typically nucleophilic compounds that react with the carbocation faster than the sensitive residues of the substrate, thus preventing the formation of alkylated side products.[1][4]

Q4: Can Boc deprotection be incomplete, and what are the signs?

A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in the final product mixture, which can be detected by techniques like TLC, HPLC, or LC-MS. This can be caused by insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[3][9][10]

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, often with a +56 Da mass shift.

  • Possible Cause: Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][11]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[3] Triisopropylsilane (TIS) is a highly effective carbocation scavenger.[1][5] For tryptophan-containing peptides, 1,2-ethanedithiol (B43112) (EDT) is particularly effective at preventing both alkylation and acid-catalyzed oxidation.[1][5]

Issue 2: The Boc deprotection reaction is sluggish or does not go to completion.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. [3]

    • Solution: Increase the concentration of trifluoroacetic acid (TFA), typically in the range of 25-50% in dichloromethane (B109758) (DCM).[10][11] For more resistant substrates, a stronger acid system like 4M HCl in dioxane can be used.[3][9]

  • Possible Cause 2: Steric Hindrance. Bulky groups near the Boc-protected amine can impede the reaction.[1]

    • Solution: Increase the reaction time and/or gently warm the reaction. Be aware that elevated temperatures may also increase the rate of side product formation, making the use of scavengers even more critical.[3][10]

  • Possible Cause 3 (Solid-Phase Peptide Synthesis): Poor Resin Swelling. If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[6]

    • Solution: Ensure the choice of solvent promotes good resin swelling. Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in DCM.[6][12]

Issue 3: Degradation of other acid-sensitive functional groups in the molecule.

  • Possible Cause: The strongly acidic conditions required for Boc deprotection are cleaving other protecting groups (e.g., esters, acetals).[9]

  • Solution: Consider using milder deprotection methods.[9]

    • Milder Acidic Conditions: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective alternatives.[9]

    • Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) offer a non-protic alternative.[9]

    • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (B45653) (TFE) can effect deprotection without any acid.[9][13]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection and Their Applications

ScavengerTypical Concentration (% v/v)Target Residues / ApplicationNotes
Triisopropylsilane (TIS)1 - 5%[10]General carbocation scavenger, highly effective for Trp and Met.[1][10]An excellent all-purpose scavenger.[5]
Triethylsilane (TES)1 - 5%Similar to TIS, effective carbocation scavenger.[1]
1,2-Ethanedithiol (EDT)2.5%[10]Particularly effective for preventing Trp alkylation and oxidation.[1][5]Strong odor, use in a well-ventilated fume hood.
Anisole2.5 - 5%[10]General scavenger, helps prevent alkylation of Trp and Tyr.[1][10]
Thioanisole (B89551)2.5 - 5%Protects Met from tert-butylation.[10]Avoid if the peptide contains Trp, as thioanisole cation adducts can alkylate the indole ring.[10]
Water2.5 - 5%[10]Acts as a scavenger for the tert-butyl cation.[1][10]Often included in standard cleavage cocktails like "Reagent K".[5][10]
Phenol / m-Cresol2.5 - 5%Act as decoys for the tert-butyl cation, protecting Tyr.[1]

Table 2: Typical Reaction Conditions for Boc Deprotection with TFA in DCM

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
20%Varies (monitor by TLC)Room TemperatureA milder condition that may require longer reaction times.[11]
25%~2 hoursRoom TemperatureA common and generally effective condition.[11][14]
50%~30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[11][14]
55%~30 minutesRoom TemperatureHas been shown to yield higher purity peptides compared to 100% TFA in some cases.[11][12]
100% (Neat TFA)5 - 15 minutesRoom TemperatureVery rapid deprotection, but may increase the risk of side product formation.[11]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M in a round-bottom flask.[14]

  • Cooling: Cool the solution to 0 °C using an ice bath to control the reaction rate.[14]

  • Scavenger Addition (if necessary): Add the appropriate scavenger(s) based on the substrate's structure (see Table 1).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., to achieve a final concentration of 25-50% v/v).

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. To aid in the removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM.[2][11] The crude product is often obtained as the TFA salt and can be precipitated by the addition of cold diethyl ether.[14]

  • Purification: Collect the precipitate by filtration and wash with cold diethyl ether to remove scavengers and other byproducts. Dry the product under vacuum.[14]

Protocol 2: Boc Deprotection and Cleavage from Resin in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove residual solvents.[14]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1][5] For peptides with multiple sensitive residues, more complex cocktails like "Reagent K" (TFA/phenol/water/thioanisole/EDT) may be necessary.

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[14] Agitate the mixture gently at room temperature for 2-4 hours.[11][14]

  • Peptide Collection: Filter the resin and collect the filtrate containing the deprotected peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.[11]

  • Precipitation and Isolation: Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[11]

  • Washing and Drying: Collect the peptide precipitate by centrifugation, wash the pellet with cold diethyl ether to remove scavengers, and dry the final product under vacuum.[11]

Visualizations

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection cluster_1 Side Product Formation cluster_2 Prevention with Scavengers Boc-Protected Amine Boc-Protected Amine Protonated Boc-Amine Protonated Boc-Amine Boc-Protected Amine->Protonated Boc-Amine + H+ (TFA) Free Amine Free Amine Protonated Boc-Amine->Free Amine - CO2 tert-Butyl Cation tert-Butyl Cation Protonated Boc-Amine->tert-Butyl Cation Alkylated Side Product Alkylated Side Product tert-Butyl Cation->Alkylated Side Product Trapped Cation Trapped Cation tert-Butyl Cation->Trapped Cation Nucleophilic Residue Nucleophilic Residue (Trp, Met, etc.) Nucleophilic Residue->Alkylated Side Product Scavenger Scavenger (TIS, EDT, etc.) Scavenger->Trapped Cation

Caption: Mechanism of Boc deprotection, side product formation, and prevention.

Boc_Deprotection_Workflow start Start: Boc-Protected Substrate dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_scavenger Add Scavenger(s) (if required) cool->add_scavenger add_acid Add TFA add_scavenger->add_acid monitor Monitor Reaction (TLC, LC-MS) add_acid->monitor decision Reaction Complete? monitor->decision workup Work-up: - Remove Volatiles - Precipitate with Ether end End: Purified Deprotected Amine workup->end decision->monitor No decision->workup Yes

Caption: General workflow for solution-phase Boc deprotection.

References

NH2-PEG5-C2-NH-Boc solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with NH2-PEG5-C2-NH-Boc in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting poor solubility in aqueous buffers like PBS?

A1: The limited solubility of this compound in aqueous solutions is primarily due to the presence of the hydrophobic tert-Butyloxycarbonyl (Boc) protecting group.[1][2] While the polyethylene (B3416737) glycol (PEG) chain enhances hydrophilicity, the lipophilic nature of the Boc group can counteract this effect, leading to poor solubility in purely aqueous environments.[1][3][4]

Q2: What is the recommended initial step to dissolve this compound for use in aqueous buffers?

A2: The most effective and widely recommended method is to first prepare a concentrated stock solution of the compound in a water-miscible organic solvent.[2][3][5] High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are excellent first choices for creating a stock solution at a high concentration (e.g., 10-50 mg/mL).[2] This stock solution can then be added dropwise to your stirred or vortexing aqueous buffer to achieve the desired final concentration.[2] This technique, known as solvent exchange, helps to prevent precipitation.[2]

Q3: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?

A3: Yes, pH adjustment can be a very effective strategy. The molecule contains a terminal primary amine (-NH2) group which can be protonated to form a more soluble ammonium (B1175870) salt (-NH3+) under acidic conditions.[1][2] Adjusting your aqueous buffer to a pH between 3 and 5 is likely to increase the solubility of the compound.[2] However, you must ensure that these acidic conditions are compatible with your downstream application and the stability of other components in your experiment.

Q4: My experiment is sensitive to organic solvents. What are the alternatives to using DMSO or DMF?

A4: If your system cannot tolerate organic solvents, you can explore the use of co-solvents or surfactants. Alcohols like ethanol (B145695) or tert-butanol (B103910) can be used, though they may be less effective at solubilizing the Boc group compared to DMSO or DMF.[2] Alternatively, non-ionic surfactants at concentrations below their critical micelle concentration (CMC) may improve solubility without significantly disrupting biological systems.[2]

Q5: Why did my compound precipitate after adding the organic stock solution to my aqueous buffer?

A5: Precipitation upon addition of the organic stock solution to an aqueous buffer can occur for a few reasons. The final concentration of the organic solvent might be too high, causing proteins or other components in your buffer to precipitate.[5] It is generally recommended to keep the final concentration of the organic solvent below 10% of the total reaction volume.[5] Another reason could be that the final concentration of the this compound in the aqueous buffer is still above its solubility limit, even with the presence of a small amount of organic solvent.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: The this compound powder will not dissolve in the organic solvent (DMSO or DMF).

  • Possible Cause: The solvent may not be of high purity or may have absorbed moisture. The presence of water can affect the solubility and also potentially lead to hydrolysis of other reactive groups if present.

  • Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO or DMF. Store your solvents properly with desiccants to prevent moisture absorption.[5]

  • Possible Cause: You may be attempting to prepare a stock solution that is above the compound's solubility limit in that solvent.

  • Solution: Try preparing a more dilute stock solution. If a high concentration is necessary, gentle warming or sonication may aid in dissolution.[4]

Problem 2: The compound dissolves in the organic solvent, but precipitates immediately upon addition to the aqueous buffer.

  • Possible Cause: The final concentration of the organic solvent in the aqueous buffer is too high, leading to co-precipitation or "crashing out" of your compound or other buffer components.

  • Solution: Ensure the volume of the organic stock solution is kept to a minimum, ideally not exceeding 10% of the total final volume.[5]

  • Possible Cause: The rate of addition of the organic stock is too fast, creating localized high concentrations that lead to precipitation.

  • Solution: Add the organic stock solution slowly and dropwise to the aqueous buffer while vigorously stirring or vortexing.[2]

  • Possible Cause: The pH of the aqueous buffer is not optimal for solubility.

  • Solution: Consider lowering the pH of your aqueous buffer to a range of 3-5 to protonate the terminal amine and increase solubility.[2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, the following table provides a qualitative summary of expected solubility based on the properties of structurally similar Boc-protected amino-PEG compounds.[1][6][7]

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMFHighThese solvents are effective at dissolving molecules with both polar (PEG chain) and non-polar (Boc group) regions.[6]
Chlorinated Dichloromethane (DCM), ChloroformHighSuitable for dissolving molecules with significant non-polar character.[6]
Aqueous Buffers Water, PBS (pH 7.4)Low to ModerateThe hydrophilic PEG chain imparts some water solubility, but the hydrophobic Boc group limits it.[1][6]
Acidic Aqueous Buffers Water, Citrate Buffer (pH 3-5)Moderate to HighProtonation of the terminal amine group at acidic pH increases polarity and aqueous solubility.[1][2]
Alcohols Methanol, EthanolModerateGenerally soluble, but may be less so than in highly polar aprotic solvents.[6]
Ethers Diethyl etherLow / InsolubleThe non-polar nature of ether makes it a poor solvent for the polar PEG chain.[6]
Non-polar Aromatic TolueneLow / InsolubleThe polarity mismatch between the solvent and the PEG chain results in poor solubility.[6]

Experimental Protocols

Protocol 1: Preparation of a Working Solution of this compound in an Aqueous Buffer

Objective: To prepare a clear, working solution of this compound in an aqueous buffer for downstream applications.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Stock Solution:

    • Weigh the required amount of this compound in a suitable vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 20 mg/mL).

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. This is your stock solution.

  • Prepare Working Solution:

    • Place the desired volume of your target aqueous buffer in a new tube or beaker with a magnetic stir bar.

    • Begin stirring the aqueous buffer at a moderate speed.

    • Slowly, add the calculated volume of the this compound stock solution dropwise to the center of the vortex of the stirring buffer.

    • Allow the solution to stir for an additional 5-10 minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the final concentration is too high for the chosen conditions.

Protocol 2: Determination of Equilibrium Solubility via the Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer at a given temperature.

Materials:

  • This compound (solid)

  • Aqueous buffer of interest

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD/CAD)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a vial. The excess solid should be clearly visible.

    • Tightly cap the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vial to pellet the remaining solid.

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer (or a suitable solvent if solubility is very low).

    • Analyze the standard solutions and the supernatant from the saturated solution by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the equilibrium solubility of the compound under the tested conditions.

Visualizations

G Troubleshooting Workflow for this compound Solubility Issues cluster_start cluster_problem cluster_success cluster_troubleshooting cluster_advanced_troubleshooting start Start: Dissolve This compound in aqueous buffer problem Is the resulting solution clear? start->problem success Success: Proceed with experiment problem->success Yes troubleshoot_stock Prepare a concentrated stock solution in anhydrous DMSO or DMF problem->troubleshoot_stock No add_to_buffer Add stock solution dropwise to vigorously stirring aqueous buffer troubleshoot_stock->add_to_buffer check_again Is the resulting solution clear? add_to_buffer->check_again check_again->success Yes check_final_conc Is the final concentration of the compound too high? check_again->check_final_conc No lower_ph Lower the pH of the aqueous buffer to 3-5 lower_ph->add_to_buffer check_final_conc->lower_ph No reduce_conc Reduce the final concentration check_final_conc->reduce_conc Yes reduce_conc->add_to_buffer

Caption: Troubleshooting workflow for this compound solubility.

G Recommended Protocol for Solubilizing this compound weigh Weigh solid This compound add_dmso Add anhydrous DMSO/DMF to a high concentration (e.g., 20 mg/mL) weigh->add_dmso dissolve Vortex until fully dissolved add_dmso->dissolve prep_buffer Prepare aqueous buffer with a stir bar stir_buffer Start vigorous stirring prep_buffer->stir_buffer add_stock Add stock solution dropwise to the vortex stir_buffer->add_stock final_stir Stir for 5-10 minutes add_stock->final_stir inspect Visually inspect for clarity and absence of precipitate

Caption: Recommended experimental workflow for solubilization.

References

Technical Support Center: Preventing Aggregation of ADCs with NH2-PEG5-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) synthesized using the NH2-PEG5-C2-NH-Boc linker. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to ADC aggregation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation for ADCs synthesized with the this compound linker?

A1: Aggregation of Antibody-Drug Conjugates (ADCs) is a multifaceted issue that can arise from the intrinsic properties of the ADC components and the experimental conditions used during conjugation, purification, and storage.[1] For ADCs synthesized with the this compound linker, the primary drivers of aggregation include:

  • Increased Hydrophobicity: The cytotoxic payload attached to the antibody is often hydrophobic. Covalently linking these molecules increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment. While the PEG component of the linker enhances hydrophilicity, a high drug-to-antibody ratio (DAR) or a particularly hydrophobic payload can still lead to aggregation.[2]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody generally leads to increased hydrophobicity and a greater tendency for aggregation.[2][3] Optimizing the DAR is a critical balance between achieving the desired potency and maintaining the stability and solubility of the ADC.[2]

  • Conjugation Process Stress: The chemical conditions used during the conjugation process, such as pH, temperature, and the use of organic co-solvents to dissolve the payload-linker, can induce conformational stress on the antibody.[1] This stress can expose hydrophobic regions that are normally buried within the antibody's structure, leading to aggregation.[4]

  • Suboptimal Formulation: An inappropriate buffer system, characterized by a suboptimal pH or ionic strength, can fail to adequately stabilize the ADC.[1] If the formulation pH is close to the antibody's isoelectric point (pI), the net charge of the molecule will be minimal, reducing its solubility and promoting aggregation.[5]

  • Storage and Handling: ADCs can be sensitive to physical stressors.[1] Factors such as repeated freeze-thaw cycles, exposure to elevated temperatures, and mechanical stress (e.g., vigorous shaking) can all contribute to the formation of aggregates.[1][4]

Q2: How does the this compound linker itself help in preventing aggregation?

A2: The this compound linker incorporates a polyethylene (B3416737) glycol (PEG) spacer, which plays a crucial role in mitigating aggregation.[][7] PEG is a hydrophilic, flexible, and biocompatible polymer.[8] By incorporating a PEG5 spacer, the linker provides a "hydrophilic shield" around the hydrophobic payload.[7][9] This has several advantages:

  • Increased Solubility: The PEG chain improves the overall aqueous solubility of the ADC, which helps to prevent the self-association of hydrophobic molecules.[8][10]

  • Masking Hydrophobicity: The flexible PEG chain can sterically hinder the hydrophobic interactions between ADC molecules, effectively masking the hydrophobic nature of the payload.[10]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life, potentially leading to greater tumor accumulation and improved efficacy.[7][8]

Q3: Why is it critical to control ADC aggregation?

A3: Controlling ADC aggregation is critical for several reasons:

  • Safety and Immunogenicity: Aggregated ADCs can be recognized by the immune system as foreign, potentially leading to an immunogenic response.[4] This can result in the rapid clearance of the ADC and, in some cases, adverse immune reactions. Aggregates can also lead to off-target toxicity.[4]

  • Efficacy: The formation of aggregates can reduce the therapeutic efficacy of the ADC by several mechanisms. Aggregates may have altered binding affinity for the target antigen and may be cleared from circulation more rapidly, reducing the amount of active drug that reaches the tumor site.[4][11]

  • Manufacturing and Viability: High levels of aggregation can lead to product loss during purification steps, reducing the overall yield and making the manufacturing process economically unviable.[2][4]

  • Stability and Shelf Life: Product instability due to aggregation can shorten the shelf life of the ADC drug product.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to the aggregation of ADCs made with the this compound linker.

Problem Potential Cause Recommended Solution
High levels of aggregates observed immediately after conjugation. High Drug-to-Antibody Ratio (DAR): The targeted DAR may be too high, leading to excessive hydrophobicity.[2]Optimize the conjugation conditions to achieve a lower, more stable DAR. A DAR of 2-4 is often a good balance between potency and stability.[8][11]
Suboptimal Conjugation Buffer: The pH of the conjugation buffer may be close to the antibody's pI, or the buffer composition may be destabilizing.- Adjust the pH of the conjugation buffer to be at least 1-2 units away from the antibody's pI. - Screen different buffer systems (e.g., phosphate (B84403), histidine, citrate) to find the most stabilizing conditions.[2]
Harsh Co-solvent Conditions: High concentrations of organic co-solvents used to dissolve the payload-linker can denature the antibody.[12]- Use the minimum amount of co-solvent necessary to dissolve the payload-linker. - Perform a co-solvent screening study to identify the least denaturing solvent for your specific antibody.
Gradual increase in aggregation during storage. Suboptimal Formulation Buffer: The storage buffer may not be providing adequate long-term stability.- Screen a panel of formulation buffers with varying pH and excipients. - Consider the addition of stabilizers such as sugars (sucrose, trehalose) or amino acids (arginine, glycine).[13][]
Inappropriate Storage Temperature: The ADC may be sensitive to thermal stress.[4]Store the ADC at the recommended temperature, typically 2-8°C. Avoid repeated freeze-thaw cycles.[15]
Mechanical Stress: Vigorous shaking or agitation during handling can induce aggregation.[1]Handle the ADC solution gently. Avoid vortexing and use slow, deliberate mixing techniques.[15]
Precipitation observed during purification. High ADC Concentration: High local concentrations of the ADC during purification can exceed its solubility limit.[2]- Reduce the ADC concentration before the problematic purification step. - Optimize the purification method to avoid high concentration gradients.
Buffer Exchange Issues: The buffer used in the purification column may be incompatible with the ADC, leading to precipitation.Ensure that the column is equilibrated with a buffer that is known to be stabilizing for the ADC.

Key Experimental Protocols

Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification

Objective: To separate and quantify high molecular weight (HMW) species (aggregates), monomers, and low molecular weight (LMW) fragments based on their hydrodynamic volume.[4][12]

Methodology:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector (monitoring at 280 nm).[2][16]

  • Column: A size exclusion column suitable for monoclonal antibodies and ADCs (e.g., Tosoh TSKgel G3000SWxl, Agilent AdvanceBio SEC).[12][17]

  • Mobile Phase: A buffer that minimizes secondary interactions with the column matrix, typically a phosphate buffer with a moderate salt concentration (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[16]

  • Procedure:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Inject an appropriate volume (e.g., 10-20 µL) of the sample onto the column.[1]

    • Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 15-30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the HMW species, monomer, and any LMW fragments.

    • Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.[1]

Dynamic Light Scattering (DLS) for Rapid Aggregation Assessment

Objective: To rapidly assess the aggregation state and size distribution of ADC samples. DLS is particularly useful for identifying the early onset of aggregation.[1][18][19]

Methodology:

  • Instrument: A dynamic light scattering instrument.

  • Procedure:

    • Prepare the ADC sample at a concentration of ~1 mg/mL in its formulation buffer.

    • Filter the sample through a low-binding 0.22 µm filter to remove dust and large particulates.

    • Pipette the sample into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Acquire the scattering data.

  • Data Analysis:

    • Z-average Diameter: An increase in the Z-average diameter compared to a non-stressed control indicates aggregation.

    • Polydispersity Index (PDI): A PDI value greater than 0.2 suggests a heterogeneous sample with multiple species, which can be indicative of aggregation.

    • Size Distribution Plot: Visually inspect the plot for the presence of multiple peaks, which can indicate distinct aggregate populations.[19]

Turbidity Assay for Monitoring Aggregation Kinetics

Objective: To monitor the kinetics of protein aggregation by measuring the increase in light scattering as aggregates form.[20][21]

Methodology:

  • Instrument: A plate reader or spectrophotometer capable of measuring absorbance at a wavelength in the visible range (e.g., 350 nm or 600 nm).

  • Procedure:

    • Prepare the ADC sample in the desired buffer and at the desired concentration in a multi-well plate or cuvette.

    • Induce aggregation by applying a stressor (e.g., elevated temperature, addition of a denaturant).

    • Monitor the change in absorbance (turbidity) over time at a fixed wavelength.

  • Data Analysis:

    • Plot the absorbance (turbidity) as a function of time.

    • The rate of increase in turbidity provides information about the kinetics of aggregation. A steeper slope indicates a faster aggregation rate.

Visualizations

ADC_Aggregation_Pathway ADC Aggregation Pathway cluster_stressors Stressors High_DAR High DAR Native_ADC Native ADC Monomer High_DAR->Native_ADC Increases Hydrophobicity Hydrophobic_Payload Hydrophobic Payload Hydrophobic_Payload->Native_ADC Increases Hydrophobicity Suboptimal_pH Suboptimal pH/Buffer Suboptimal_pH->Native_ADC Reduces Colloidal Stability Thermal_Stress Thermal/Mechanical Stress Thermal_Stress->Native_ADC Induces Unfolding Partially_Unfolded Partially Unfolded Intermediate Native_ADC->Partially_Unfolded Conformational Instability Soluble_Aggregates Soluble Aggregates (Oligomers) Partially_Unfolded->Soluble_Aggregates Self-Association Insoluble_Aggregates Insoluble Aggregates (Precipitate) Soluble_Aggregates->Insoluble_Aggregates Further Growth

Caption: The pathway of ADC aggregation induced by various stressors.

Troubleshooting_Workflow Troubleshooting Workflow for ADC Aggregation Start Aggregation Observed Quantify Quantify Aggregation (SEC, DLS) Start->Quantify High_Aggregates >5% Aggregates? Quantify->High_Aggregates Investigate_Cause Investigate Potential Cause High_Aggregates->Investigate_Cause Yes Acceptable Acceptable Aggregation Level High_Aggregates->Acceptable No Unacceptable Further Optimization Needed High_Aggregates->Unacceptable If still high after optimization Optimize_DAR Optimize DAR Investigate_Cause->Optimize_DAR Optimize_Buffer Optimize Buffer/Formulation Investigate_Cause->Optimize_Buffer Optimize_Handling Optimize Handling/Storage Investigate_Cause->Optimize_Handling Re-evaluate Re-evaluate Aggregation Optimize_DAR->Re-evaluate Optimize_Buffer->Re-evaluate Optimize_Handling->Re-evaluate Re-evaluate->High_Aggregates

Caption: A workflow for troubleshooting ADC aggregation issues.

SEC_Workflow Experimental Workflow for SEC Analysis Sample_Prep Sample Preparation (1 mg/mL in Mobile Phase) Injection Sample Injection Sample_Prep->Injection Column_Equilibration Column Equilibration Column_Equilibration->Injection Isocratic_Elution Isocratic Elution Injection->Isocratic_Elution UV_Detection UV Detection (280 nm) Isocratic_Elution->UV_Detection Data_Analysis Data Analysis (Peak Integration) UV_Detection->Data_Analysis Results Quantify % Aggregates, Monomer, Fragments Data_Analysis->Results

Caption: The experimental workflow for ADC aggregate analysis by SEC.

References

common side reactions during PROTAC synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common side reactions encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the amide coupling step of PROTAC synthesis?

A1: The most prevalent side reactions during amide bond formation, a crucial step in linking the warhead, linker, and E3 ligase ligand, include racemization of chiral centers and guanidinylation of amines when using uronium-based coupling reagents.

  • Racemization: This involves the loss of stereochemical integrity at a chiral center, particularly the α-carbon of an amino acid derivative, during the activation of the carboxylic acid. This can lead to diastereomeric mixtures that are often difficult to separate and can have different biological activities.

  • Guanidinylation: Uronium-based coupling reagents like HATU and HBTU can react directly with the amine nucleophile, leading to the formation of a guanidinium (B1211019) byproduct. This reaction consumes the amine starting material and can complicate purification.

Q2: How can I minimize racemization during amide coupling?

A2: Minimizing racemization is critical for maintaining the stereochemical purity of your PROTAC. Key strategies include:

  • Choice of Coupling Reagent: Modern uronium/aminium reagents like HATU are generally preferred over older reagents like HBTU as they promote faster amide bond formation, which outcompetes the racemization pathway.[1][2]

  • Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) can suppress racemization.[1]

  • Control of Reaction Conditions: Careful control of the base, solvent, and temperature is crucial. Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used.

Q3: What causes guanidinylation and how can it be avoided?

A3: Guanidinylation is a side reaction that occurs when uronium-based coupling reagents (e.g., HATU, HBTU) react with the amine component of the coupling reaction instead of the carboxylic acid. To avoid this:

  • Pre-activation: Activate the carboxylic acid with the coupling reagent before adding the amine.

  • Stoichiometry: Use a minimal excess of the coupling reagent. A 1:1 molar ratio of the uronium agent to the amino acid is recommended.

  • Choice of Base: Using a less basic amine, such as 2,6-lutidine, can suppress guanidinylation while maintaining high amidation yields.[3]

Q4: I'm using a copper-catalyzed click chemistry (CuAAC) reaction to ligate my PROTAC fragments. What is a common side reaction and how can I prevent it?

A4: A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[4][5] This leads to the formation of a diyne byproduct. To prevent this:

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction by working under an inert atmosphere (e.g., argon or nitrogen).[4][5]

  • Degassed Solvents: Use properly degassed solvents.

  • Reducing Agent: The use of a reducing agent, such as sodium ascorbate (B8700270), helps to maintain copper in the active Cu(I) oxidation state and minimizes oxidative homocoupling.

  • Copper-Free Conditions: Consider using copper-free click chemistry alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if homocoupling is a persistent issue.[6]

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Step

If you are experiencing low yields in your amide coupling reaction, consider the following troubleshooting steps:

dot

Troubleshooting_Amide_Coupling start Low Yield in Amide Coupling check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok reagents_ok->start No (Replace Reagents) optimize_coupling Optimize Coupling Reagent and Additives reagents_ok->optimize_coupling Yes coupling_ok Coupling Optimized? optimize_coupling->coupling_ok coupling_ok->optimize_coupling No (Screen Reagents) optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp) coupling_ok->optimize_conditions Yes conditions_ok Conditions Optimized? optimize_conditions->conditions_ok conditions_ok->optimize_conditions No (Screen Conditions) check_purification Review Purification Protocol conditions_ok->check_purification Yes solution Improved Yield check_purification->solution

Caption: Troubleshooting workflow for low yields in amide coupling reactions.

Problem 2: Presence of Diastereomers in the Final Product

The presence of diastereomers often indicates racemization has occurred.

dot

Troubleshooting_Racemization start Diastereomers Detected (Racemization) coupling_reagent Evaluate Coupling Reagent start->coupling_reagent reagent_choice Using HATU or COMU? coupling_reagent->reagent_choice reagent_choice->coupling_reagent No (Switch to HATU/COMU) use_additives Incorporate Additives (HOBt, HOAt) reagent_choice->use_additives Yes additives_ok Additives Used? use_additives->additives_ok additives_ok->use_additives No (Add HOBt/HOAt) check_base Check Base and Temperature additives_ok->check_base Yes base_ok Using Non-nucleophilic Base at Low Temp? check_base->base_ok base_ok->check_base No (Use DIPEA, cool reaction) solution Minimized Racemization base_ok->solution Yes

Caption: Troubleshooting workflow to minimize racemization.

Data Presentation

Table 1: Comparison of Racemization Levels for Different Coupling Reagents

Coupling ReagentAdditiveBase% D-Isomer (Racemization)Reference
HATU-DIPEA1.2%[1]
HBTU-DIPEA4.5%[1]
HCTU-DIPEA1.8%[1]
COMU-DIPEA1.0%[1]
DCCHOBt-5.6%[1]

Data is representative from peptide synthesis studies and serves as a guideline. The extent of racemization is sequence and substrate-dependent.

Table 2: Competition Between Amidation and Guanidinylation with Different Bases

Coupling ReagentBaseAmidation YieldGuanidinylation YieldReference
HATUTriethylamine86%<1%[3]
HBTUTriethylamine84%4%[3]
HATU2,6-Lutidine87%0%[3]
HBTU2,6-Lutidine83%0%[3]

Yields determined by GC-FID using mesitylene (B46885) as an internal standard in a model system.

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis via HATU-Mediated Amide Coupling

Objective: To form an amide bond between a carboxylic acid-functionalized component and an amine-functionalized component of a PROTAC.

Materials:

  • Carboxylic acid-functionalized fragment (1.0 eq)

  • Amine-functionalized fragment (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Dissolve the carboxylic acid-functionalized fragment (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized fragment (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. Reactions are typically complete within 2-16 hours.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To ligate an azide-functionalized fragment and an alkyne-functionalized fragment of a PROTAC.

Materials:

  • Azide-functionalized fragment (1.0 eq)

  • Alkyne-functionalized fragment (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (1.0-2.0 eq)

  • Solvent (e.g., a mixture of t-BuOH and water, or DMSO)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vial, combine the azide-functionalized fragment (1.0 eq) and the alkyne-functionalized fragment (1.0-1.2 eq) in the chosen solvent.

  • Degas the solution by bubbling with an inert gas for 10-15 minutes.

  • Prepare fresh aqueous stock solutions of CuSO₄·5H₂O and sodium ascorbate.

  • Add the CuSO₄ solution (0.1 eq) to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution (1.0-2.0 eq).

  • Stir the reaction at room temperature and monitor its progress by LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the mixture with a suitable solvent (e.g., DMSO) and filter to remove any solids.

  • Purify the crude PROTAC using preparative RP-HPLC.

Signaling Pathways and Mechanisms

dot

Racemization_Mechanism Mechanism of Racemization and its Prevention cluster_racemization Racemization Pathway cluster_prevention Desired Amide Formation activated_acid Activated Carboxylic Acid (Chiral) oxazolone (B7731731) Oxazolone Intermediate (Planar, Achiral) activated_acid->oxazolone - H₂O racemic_product Racemic Product (L- and D-isomers) oxazolone->racemic_product + Amine activated_acid2 Activated Carboxylic Acid (Chiral) desired_product Desired Amide Product (Stereochemically Pure) activated_acid2->desired_product + Amine (Fast reaction with HATU) start N-Protected Amino Acid start->activated_acid start->activated_acid2

Caption: Racemization mechanism via oxazolone formation and its prevention.

dot

Guanidinylation_Mechanism Guanidinylation Side Reaction and Prevention cluster_guanidinylation Guanidinylation Pathway cluster_amidation Desired Amidation Pathway hatu HATU/HBTU guanidinium Guanidinium Byproduct hatu->guanidinium + Amine amine Amine (R-NH₂) amine->guanidinium hatu2 HATU/HBTU active_ester Active Ester hatu2->active_ester + Acid (Pre-activation) acid Carboxylic Acid (R'-COOH) acid->active_ester amide Desired Amide Product active_ester->amide + Amine amine2 Amine (R-NH₂) amine2->amide

References

dealing with steric hindrance in NH2-PEG5-C2-NH-Boc conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH2-PEG5-C2-NH-Boc conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this heterobifunctional PEG linker. The following information directly addresses common issues, with a focus on overcoming steric hindrance, to help you optimize your experiments and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker containing a free primary amine (-NH2) at one end and a Boc-protected amine (-NH-Boc) at the other, separated by a 5-unit polyethylene (B3416737) glycol (PEG) spacer. The primary amine allows for conjugation to molecules with reactive groups such as carboxylic acids or NHS esters.[] The Boc-protected amine provides an orthogonal handle that can be deprotected under acidic conditions to reveal a second primary amine for subsequent conjugation steps.[2][3] This linker is commonly used in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[4]

Q2: What is steric hindrance and how does it affect my conjugation reaction?

A2: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule physically obstructs a chemical reaction.[5][6] In the context of this compound conjugations, the flexible PEG chain, although designed to be a spacer, can sometimes fold back or shield the reactive amine groups, making it difficult for them to react with the target molecule, especially if the target molecule is also large or has a crowded reaction site.[7][8] This can lead to low reaction yields or incomplete conjugation.[9]

Q3: How can the length of the PEG chain influence steric hindrance?

A3: The length of the PEG chain is a critical factor. While a longer PEG chain can provide greater separation between two conjugated molecules, the chain itself can be a source of steric hindrance.[6][8] The PEG5 spacer in this compound offers a balance by providing sufficient spacing for many applications while minimizing the potential for the linker itself to unduly obstruct the reaction.[10] However, if significant steric hindrance is still observed, a longer PEG linker might be necessary to provide more flexibility and reach.[5]

Q4: What are the optimal reaction conditions for conjugating the primary amine of this linker?

A4: The optimal reaction conditions depend on the chemistry used. For coupling the primary amine to a carboxylic acid using EDC/NHS chemistry, the activation of the carboxyl group is typically performed at a slightly acidic pH (e.g., pH 6.0), while the subsequent reaction with the amine is more efficient at a pH range of 7.2-8.5.[10] For reactions with NHS esters, a pH of 7.5-8.5 is generally optimal.[11]

Q5: How do I remove the Boc protecting group?

A5: The tert-butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions.[12] A common method is to treat the molecule with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[3][8] The reaction is usually fast and occurs at room temperature.[12]

Troubleshooting Guides

Issue 1: Low or No Yield in the Initial Conjugation Step (Amine Reaction)

If you are experiencing low or no yield when reacting the primary amine of this compound, consider the following potential causes and solutions.

dot

Start Low Conjugation Yield CheckReagents Check Reagent Quality (PEG Linker, Coupling Agents) Start->CheckReagents Possible Cause OptimizeConditions Optimize Reaction Conditions (pH, Temp, Molar Ratio) Start->OptimizeConditions Possible Cause StericHindrance Suspect Steric Hindrance? Start->StericHindrance Possible Cause BufferIssues Check Buffer Compatibility (e.g., no competing amines) Start->BufferIssues Possible Cause Sol_Reagents Solution: - Use fresh reagents. - Store properly. CheckReagents->Sol_Reagents Sol_Conditions Solution: - Adjust pH (7.2-8.5 for NHS esters). - Vary temperature and time. - Increase molar excess of linker. OptimizeConditions->Sol_Conditions Sol_Steric Solution: - Increase reaction time/temp. - Use a longer PEG linker. - Consider less hindered reaction site. StericHindrance->Sol_Steric Sol_Buffer Solution: - Use amine-free buffers (PBS, HEPES). BufferIssues->Sol_Buffer

Caption: Troubleshooting workflow for low conjugation yield.

Possible Cause Recommended Solution
Suboptimal Reaction pH For NHS ester reactions, maintain a pH of 7.2-8.5. For EDC/NHS coupling to a carboxylic acid, perform the activation at pH ~6.0 and the coupling at pH 7.2-8.0.[10]
Inactive Reagents Coupling agents like EDC and NHS are moisture-sensitive. Use fresh reagents and prepare solutions immediately before use.[13]
Incorrect Molar Ratio An insufficient molar excess of the PEG linker can lead to incomplete conjugation. Start with a 10- to 20-fold molar excess of the linker over the biomolecule and optimize as needed.[10]
Steric Hindrance If the target amine on the biomolecule is in a crowded environment, consider increasing the reaction time or temperature.[7] If this is unsuccessful, using a linker with a longer PEG chain may be necessary to overcome the steric barrier.[5]
Incompatible Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule. Use amine-free buffers such as PBS or HEPES.[14]
Issue 2: Incomplete or No Removal of the Boc Protecting Group

If you are having trouble with the Boc deprotection step, refer to the following guide.

dot

Start Incomplete Boc Deprotection AcidQuality Check Acid Quality/Concentration (e.g., TFA) Start->AcidQuality Possible Cause ReactionTime Insufficient Reaction Time Start->ReactionTime Possible Cause Solubility Poor Solubility Start->Solubility Possible Cause StericHindrance Steric Hindrance Start->StericHindrance Possible Cause Sol_Acid Solution: - Use fresh, high-purity TFA. - Ensure sufficient concentration (e.g., 20-50% in DCM). AcidQuality->Sol_Acid Sol_Time Solution: - Increase reaction time. - Monitor reaction by TLC or LC-MS. ReactionTime->Sol_Time Sol_Solubility Solution: - Ensure complete dissolution in the chosen solvent (e.g., DCM). Solubility->Sol_Solubility Sol_Steric Solution: - Increase reaction time or acid concentration. StericHindrance->Sol_Steric

Caption: Troubleshooting workflow for Boc deprotection.

Possible Cause Recommended Solution
Insufficient Acid Ensure you are using a sufficient concentration of a strong acid like TFA, typically 20-50% in DCM.[3]
Degraded Acid Use fresh, high-purity acid for the deprotection reaction.
Short Reaction Time While often fast, some substrates may require longer reaction times. Monitor the reaction's progress using TLC or LC-MS to determine the optimal duration.[10]
Steric Hindrance The PEG chain can sometimes hinder the approach of the acid to the Boc group. In such cases, extending the reaction time or using a higher concentration of acid is recommended.[10]
Poor Solubility Ensure that your Boc-protected molecule is fully dissolved in the reaction solvent. DCM is a common and effective choice for TFA-mediated deprotection.[7]

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Carboxylic Acid using EDC/NHS

dot

Activate 1. Activate Carboxylic Acid - Dissolve molecule in MES buffer (pH 6.0) - Add EDC and NHS Incubate1 2. Incubate - Room temperature for 15-30 min Activate->Incubate1 AddPEG 3. Add PEG Linker - Add this compound solution - Adjust pH to 7.2-8.0 Incubate1->AddPEG Incubate2 4. Incubate - Room temperature for 2 hours or 4°C overnight AddPEG->Incubate2 Purify 5. Purify - Use SEC or dialysis to remove excess reagents Incubate2->Purify

Caption: Experimental workflow for EDC/NHS conjugation.

  • Activation of Carboxylic Acid: Dissolve the molecule containing the carboxylic acid in an appropriate buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). Add a 1.5-fold molar excess of N-Hydroxysuccinimide (NHS) followed by a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-ester activated molecule.[10]

  • Conjugation: Add the activated molecule to a solution of this compound in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of the PEG linker to your molecule may need to be optimized, but a 10- to 20-fold excess of the linker is a good starting point.[10]

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the conjugate to remove unreacted PEG linker and coupling reagents using an appropriate method such as size exclusion chromatography (SEC) or dialysis.

Protocol 2: General Procedure for Boc Deprotection
  • Dissolution: Dissolve the Boc-protected conjugate in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[3]

  • Reaction: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS. This step is typically complete within 30-60 minutes.

  • Work-up: Evaporate the solvent and excess TFA under reduced pressure. The deprotected product can often be precipitated by adding cold diethyl ether.

Quantitative Data Summary

The efficiency of PEGylation reactions can be influenced by several factors. The following table provides representative data on how reaction conditions can affect conjugation efficiency. Note that these are general values, and optimal conditions should be determined empirically for your specific system.

Parameter Condition A Condition B Condition C Typical Outcome
pH 6.57.58.5Efficiency generally increases with pH for amine-NHS ester reactions, but so does hydrolysis of the NHS ester. A balance is needed.[11]
Molar Ratio (PEG:Protein) 5:110:120:1Higher molar ratios can drive the reaction to completion but may increase the risk of multiple PEGylations and make purification more challenging.[15]
Temperature 4°CRoom Temp.37°CHigher temperatures can increase the reaction rate but may also lead to degradation of sensitive biomolecules.[16]
Reaction Time 1 hour4 hours12 hoursLonger reaction times can lead to higher yields but also increase the risk of side reactions or product degradation.

This data is illustrative and compiled from general knowledge of PEGylation reactions.

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated compounds?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, often results in a complex and heterogeneous mixture.[1][2] This heterogeneity is the main challenge during purification and includes:

  • Unreacted Protein/Molecule: The original, unmodified biomolecule.[2]

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.[2]

  • Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated).[1][2]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[1][2]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[2]

  • Aggregates: PEGylation can sometimes induce the formation of protein aggregates.[1]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[1]

Q2: What are the most common methods for purifying PEGylated compounds?

The most widely used purification techniques for PEGylated proteins are based on chromatography and membrane separation, leveraging differences in molecular size, charge, and hydrophobicity.[2] These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[1][2]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[2] The attachment of PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin and allowing for separation.[3][]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[2] The attachment of a hydrophilic PEG chain generally decreases a protein's hydrophobicity.[5] HIC can be a useful supplementary tool to IEX.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity. It is particularly useful for analytical purposes and for the purification of smaller PEGylated peptides.[5]

  • Non-Chromatographic Methods: Techniques like ultrafiltration, diafiltration, and dialysis are effective for removing small impurities like unreacted PEG.[][5] Aqueous Two-Phase Systems (ATPS) can also be a scalable and cost-effective purification method.[5][6]

A combination of these techniques is often necessary to achieve high purity.[1]

Q3: How does the size of the PEG chain affect purification?

The molecular weight of the PEG chain significantly impacts the purification strategy:

  • Larger PEG chains (>20 kDa): Create a more significant difference in hydrodynamic radius, making SEC a very effective separation method.[7] In IEX, larger PEGs lead to greater charge shielding, which can be exploited for separation.[5]

  • Smaller PEG chains (<5 kDa): Result in smaller differences in size, making SEC less effective for separating species with different degrees of PEGylation. RP-HPLC and IEX are often more suitable in these cases.[1]

Q4: How can I detect and quantify unreacted PEG in my purified sample?

Quantifying residual PEG is crucial as it can interfere with downstream applications. Since PEG lacks a strong UV chromophore, alternative detection methods are often required.[8][9] Common methods include:

  • Size Exclusion Chromatography with Refractive Index Detection (SEC-RI): RI detection is often used for PEG quantification.[1]

  • Charged Aerosol Detection (CAD): Can be used with HPLC to quantify PEG and PEGylation reagents.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for detecting and quantifying PEG and its derivatives.[1]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of PEGylated compounds using various chromatographic techniques.

Issue 1: Low Yield of Purified PEGylated Compound
Possible Cause Recommendation
Non-specific Binding to Column Modify the mobile phase to reduce interactions with the stationary phase. For HIC, adjust the salt concentration. For IEX, optimize the pH and salt gradient.[5]
Inappropriate Column Chemistry Select a column with a different stationary phase that has lower non-specific binding properties.[5]
Protein Precipitation on the Column Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[3]
Issue 2: Poor Separation of PEGylated Species
Possible Cause Recommendation
Inappropriate Column Choice (Pore Size in SEC) For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules.[3]
"Charge Shielding" Effect of PEG in IEX Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[3]
Inappropriate Salt Gradient in IEX For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[3]
Similar Hydrophobicity in HIC Modify the salt type and concentration in the binding and elution buffers. A shallower gradient of decreasing salt concentration can enhance separation.[5]
Issue 3: Presence of Unreacted PEG in the Final Product
Possible Cause Recommendation
Inefficient Size-Based Separation If using SEC, ensure the column has the appropriate pore size to effectively separate the PEGylated protein from the smaller, unreacted PEG. Ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can also be effective.[5]
Co-elution in IEX or HIC Unreacted PEG is neutral and should not bind to IEX columns. If it is still present, it may be due to carryover. For HIC, ensure the salt concentration is not high enough to cause the unreacted PEG to bind.[5]
Issue 4: Distorted Peak Shapes in HPLC
Possible Cause Recommendation
Column Overload Reduce the injection volume or the sample concentration.[9]
Secondary Interactions Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Use a well-end-capped column or add a mobile phase modifier like trifluoroacetic acid (TFA).[9]
Unwanted Interactions with the Stationary Phase (SEC) For PEG analysis in organic solvents like THF, distorted peaks can occur. Ensure mobile phase compatibility with the column.[3][10]

Experimental Protocols

General Protocol for Size Exclusion Chromatography (SEC) Purification
  • Column Selection: Choose an SEC column with a pore size appropriate for the molecular weight of your PEGylated compound and the impurities to be removed.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).[9]

  • System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulates.[5]

  • Sample Injection: Inject a small volume of the filtered sample onto the column. The injection volume should typically be less than 2-5% of the total column volume to ensure good resolution.[3][5]

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min).[9] Collect fractions as the PEGylated compound elutes.

  • Analysis: Analyze the collected fractions using SDS-PAGE, UV-Vis spectroscopy, or other relevant analytical techniques to determine the purity of the PEGylated compound.

Visualizations

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein/Peptide Reaction_Mixture Reaction Mixture (Heterogeneous) Protein->Reaction_Mixture PEG_Reagent PEG Reagent PEG_Reagent->Reaction_Mixture Purification_Step Chromatography (SEC, IEX, HIC, etc.) Reaction_Mixture->Purification_Step Crude Product Pure_Product Purified PEGylated Compound Purification_Step->Pure_Product Byproducts Unreacted PEG, Unreacted Protein, Byproducts Purification_Step->Byproducts

Caption: General workflow for PEGylation and purification.

HPLC_Troubleshooting Start Poor Resolution in HPLC Check_Gradient Is the gradient optimal? Start->Check_Gradient Check_Column Is the column old or inappropriate? Check_Gradient->Check_Column No Optimize_Gradient Optimize Gradient Check_Gradient->Optimize_Gradient Yes Check_Temp Is the temperature too low? Check_Column->Check_Temp No Replace_Column Replace Column Check_Column->Replace_Column Yes Check_Flow Is the flow rate too high? Check_Temp->Check_Flow No Increase_Temp Increase Temperature Check_Temp->Increase_Temp Yes Decrease_Flow Decrease Flow Rate Check_Flow->Decrease_Flow Yes End Improved Resolution Check_Flow->End No Optimize_Gradient->End Replace_Column->End Increase_Temp->End Decrease_Flow->End Purification_Methods Purification Purification of PEGylated Compounds Chromatographic Chromatographic Methods SEC IEX HIC RP-HPLC Purification->Chromatographic NonChromatographic Non-Chromatographic Methods Ultrafiltration Diafiltration Aqueous Two-Phase System Purification->NonChromatographic SEC_desc Separation based on size Chromatographic->SEC_desc IEX_desc Separation based on charge Chromatographic->IEX_desc HIC_desc Separation based on hydrophobicity Chromatographic->HIC_desc RP_HPLC_desc High-resolution separation based on hydrophobicity Chromatographic->RP_HPLC_desc Ultrafiltration_desc Size-based separation using membranes NonChromatographic->Ultrafiltration_desc

References

Technical Support Center: Optimizing Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing linker length for efficient ternary complex formation, a critical step in the development of bifunctional molecules like PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A1: The linker connects the target-binding moiety (warhead) to the E3 ligase-recruiting ligand. Its primary role is to bridge the target protein (Protein of Interest - POI) and an E3 ligase, facilitating the formation of a stable ternary complex.[1][2] This proximity is essential for the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[1][2]

Q2: Is there an ideal linker length for all PROTACs?

A2: No, there is no universally ideal linker length. The optimal length is highly dependent on the specific POI and E3 ligase pair and must often be determined empirically.[3] The structural and topological features of the two proteins dictate the required distance and orientation for a productive ternary complex.[4] While polyethylene (B3416737) glycol (PEG) and alkyl chains are common starting points, optimization is almost always necessary.[4]

Q3: What are the consequences of a suboptimal linker length?

A3: A linker that is too short can cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously to the PROTAC.[1][4][5] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[4][6] An excessively long and flexible linker can also lead to an unstable ternary complex due to a high entropic penalty upon binding.[4]

Q4: What is the "hook effect" and how does linker design influence it?

A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC:POI and PROTAC:E3 ligase) rather than the productive ternary complex.[4][7] A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[7]

Q5: What is "cooperativity" in the context of ternary complex formation?

A5: Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.[1][8]

  • Positive cooperativity (α > 1): The binding of the first protein increases the binding affinity of the second, leading to a more stable ternary complex.[8]

  • Negative cooperativity (α < 1): The binding of the first protein decreases the affinity for the second.[8]

  • No cooperativity (α = 1): The binding of the two proteins is independent.[9] The linker's design is crucial in determining cooperativity by controlling the distance and orientation between the two proteins, which can either promote or hinder favorable protein-protein interactions.[8][10]

Troubleshooting Guides

Issue 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but fails to induce target degradation in cells.

This is a common issue that often points to problems with the formation of a stable and productive ternary complex.[5]

Potential Linker-Related CauseTroubleshooting Steps
Incorrect Linker Length or Rigidity Synthesize and test a library of PROTACs with varying linker lengths and compositions. Systematically increase or decrease the length (e.g., by adding or removing PEG units or methylene (B1212753) groups).[5] Experiment with more rigid (e.g., containing piperazine (B1678402) or phenyl groups) or flexible linkers.[7]
Unfavorable Ternary Complex Conformation Even if a complex forms, the orientation may not be suitable for ubiquitination. Modify the linker attachment points on the warhead or the E3 ligase ligand.[6] Computational modeling can help identify solvent-exposed areas suitable for linker attachment.[6]
Poor Physicochemical Properties The linker can contribute to poor cell permeability or low aqueous solubility. Incorporate more hydrophilic elements (e.g., PEG units) or rigid groups (e.g., piperazine) to improve these properties.[]

Issue 2: I observe target degradation, but the potency is low (high DC₅₀, low Dₘₐₓ).

This suggests that the ternary complex may be forming, but it is either unstable or not optimally configured for efficient ubiquitination.[4]

Potential Linker-Related CauseTroubleshooting Steps
Unstable or Non-Productive Ternary Complex The complex may be too transient for efficient ubiquitin transfer. Fine-tune the linker length with smaller increments.[4] Evaluate different linker attachment points, as this can significantly alter the geometry of the ternary complex.[4]
Negative Cooperativity The binding of one protein to the PROTAC may be hindering the binding of the second. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity factor (alpha).[4] Redesign the linker to promote more favorable protein-protein interactions.

Data Presentation

The optimization of linker length is an empirical process. The following tables summarize representative data illustrating the impact of linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on CRBN-based PROTAC Efficacy [9]

Target ProteinLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
BRD4PEG85075
BRD4PEG1210>95
BRD4PEG162585

Table 2: Influence of Linker Length on VHL-based PROTAC Efficacy [9]

Target ProteinLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
ERRαAlkyl1210060
ERRαAlkyl1615>90
ERRαAlkyl208070

Note: DC₅₀ is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved.[9]

Experimental Protocols

1. Western Blotting for Protein Degradation Assessment

  • Objective: To quantify the reduction in target protein levels following PROTAC treatment.

  • Methodology:

    • Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time. Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with appropriate HRP-conjugated secondary antibodies.

    • Data Analysis: Detect the signal using chemiluminescence. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

  • Objective: To determine the association (kₐ), dissociation (kₑ), and equilibrium dissociation constants (Kₑ) for binary and ternary complex formation, and to calculate cooperativity.[1]

  • Methodology:

    • Immobilization: Immobilize one of the proteins (e.g., a biotinylated E3 ligase) onto a streptavidin-coated sensor chip.[3]

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure their binary interaction.[1]

      • Inject a series of concentrations of the target protein over a fresh channel to confirm it does not bind to the E3 ligase in the absence of the PROTAC.

    • Ternary Complex Analysis: Inject a pre-incubated mixture of the target protein and the PROTAC over the immobilized E3 ligase surface.[1]

    • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kₐ, kₑ) and affinity (Kₑ) for each interaction.[1] The cooperativity factor (α) can be calculated using the formula: α = (Binary Kₑ of PROTAC to E3) / (Ternary Kₑ of POI-PROTAC to E3).[3] An alpha value > 1 indicates positive cooperativity.[3]

3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

  • Objective: To determine the thermodynamic parameters (ΔH, ΔS), binding affinity (Kₑ), and stoichiometry (n) of binary and ternary complex formation.[12]

  • Methodology:

    • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.[13]

    • Binary Titrations:

      • Titration 1: Titrate the PROTAC into the E3 ligase solution to determine their binary Kₑ and ΔH.[12]

      • Titration 2: Titrate the PROTAC into the target protein solution to determine the other binary Kₑ and ΔH.[12]

    • Ternary Titration: Prepare a solution of the E3 ligase pre-saturated with the target protein in the calorimeter cell. Titrate the PROTAC into this pre-formed binary complex.[13]

    • Data Analysis: Fit the resulting binding isotherms to a suitable binding model to extract the thermodynamic parameters. Calculate cooperativity from the binding affinities.[12][13]

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Troubleshooting_Workflow Start Start: Low/No Degradation AssessBinary Assess Binary Binding (e.g., SPR, ITC) Start->AssessBinary RedesignLigands Problem: Warhead or E3 Ligand -> Redesign Ligands AssessBinary->RedesignLigands No/Weak Binding AssessTernary Assess Ternary Complex Formation (e.g., SPR) AssessBinary->AssessTernary Binding Confirmed OptimizeLinker Optimize Linker: - Length - Composition - Attachment Point AssessTernary->OptimizeLinker No/Weak Complex AssessCellular Assess Cellular Uptake & Stability (e.g., CETSA) AssessTernary->AssessCellular Complex Forms OptimizeLinker->AssessTernary Re-evaluate ModifyPK Problem: Poor PK Properties -> Modify Linker/Ligands AssessCellular->ModifyPK Not Permeable or Unstable End End: Improved Degradation AssessCellular->End Permeable & Stable

Caption: A workflow for troubleshooting low PROTAC-mediated degradation activity.

Linker_Optimization_Cycle Design 1. Design & Synthesize Linker Library Biophysical 2. Biophysical Assays (SPR, ITC) Design->Biophysical Vary Length & Composition Cellular 3. Cellular Assays (Western Blot, CETSA) Biophysical->Cellular Confirm Ternary Complex Formation Analyze 4. Analyze Data (DC50, Dmax, α) Cellular->Analyze Quantify Degradation & Target Engagement Analyze->Design Iterate Design

Caption: The iterative cycle of PROTAC linker design and optimization.

References

Navigating the Selective Deprotection of Boc in the Presence of Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective removal of a tert-butyloxycarbonyl (Boc) protecting group without cleaving a labile ester bond is a frequent challenge in organic synthesis. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address this specific issue, ensuring the integrity of your target molecules.

Troubleshooting Guide: Preventing Ester Cleavage During Boc Deprotection

Q1: My ester is being cleaved during Boc deprotection with Trifluoroacetic Acid (TFA). What can I do?

This is a common side reaction as the strongly acidic conditions required for Boc removal can also hydrolyze esters. Here are several strategies to mitigate this:

  • Modify Acidic Conditions: Fine-tuning the reaction conditions can often achieve the desired selectivity.

    • Use a Milder Acid: Instead of neat TFA, consider using a milder acidic system like aqueous phosphoric acid, which has been shown to be compatible with acid-sensitive groups such as benzyl (B1604629) and methyl esters.[1]

    • Change the Solvent System: The choice of solvent can modulate acidity. A mixture of methanesulfonic acid in tert-butyl acetate (B1210297) (tBuOAc) and dichloromethane (B109758) (CH2Cl2) has been used for selective Boc removal in the presence of a tert-butyl ester.[1][2]

  • Control Reaction Parameters:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of ester cleavage relative to Boc deprotection.[1]

    • Monitor Reaction Time: Careful monitoring using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to stop the reaction as soon as the starting material is consumed.[1][3]

Q2: I'm observing t-butylation of my substrate as a side reaction. How can I prevent this?

The tert-butyl cation generated during acidic Boc deprotection is an electrophile that can alkylate nucleophilic sites on your molecule.

  • Use Scavengers: Adding a scavenger to the reaction mixture can trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIPS) or thioanisole.[3][4][5]

Frequently Asked Questions (FAQs)

Q3: Are there non-acidic methods to deprotect Boc in the presence of an ester?

Yes, several methods avoid the use of strong acids and are compatible with ester functionalities.

  • Oxalyl Chloride in Methanol: This provides a very mild method for N-Boc deprotection and is tolerant of acid-labile esters.[1][3][6][7][8] The reaction is typically run at room temperature.[1][6][8]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) can offer selectivity, particularly for the deprotection of secondary N-Boc groups.[3][9][10][11] Trimethylsilyl iodide (TMSI) is another mild and efficient Lewis acid for Boc deprotection.[5][12][13][14][15][16]

  • Thermal Deprotection: In some instances, heating the Boc-protected compound in a suitable solvent like boiling water or trifluoroethanol can effect Boc removal without the need for an acid catalyst.[1][3][5][6][17][18]

Q4: My substrate contains both a Boc group and a tert-butyl ester. How can I selectively deprotect the Boc group?

This is a particularly challenging transformation due to the similar acid lability of both groups. However, specific conditions have been reported to achieve this selectivity:

  • A mixture of methanesulfonic acid in tBuOAc and CH2Cl2 has been successfully used.[1][2]

  • Another reported method is using concentrated sulfuric acid in tBuOAc .[1][2]

Careful control of the reaction conditions is paramount in these cases.

Comparative Data on Boc Deprotection Methods

The following table summarizes various conditions for Boc deprotection that are generally compatible with the presence of an ester group.

Method/ReagentSolventTemperatureTypical Reaction TimeYield (%)Notes
Modified Acidic Conditions
Aqueous Phosphoric Acid (85 wt%)Toluene or THFRoom Temp. or slightly elevatedVariableHighCompatible with benzyl and methyl esters.[1][19]
Methanesulfonic AcidtBuOAc/CH₂Cl₂Not SpecifiedVariable70-100%Effective for selective Boc deprotection in the presence of t-butyl esters.[1][2]
Sulfuric Acid (conc.)tBuOAcNot SpecifiedVariable70-100%Another option for selective Boc deprotection over t-butyl esters.[1][2]
Non-Acidic/Mild Conditions
Oxalyl Chloride/MethanolMethanol0 °C to Room Temp.1 - 4 hours>70% (up to 90%)Very mild and tolerant of acid-labile esters.[1][3][6][7][8][19]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.Can be up to 3 daysVariableA Lewis acid approach, can be selective for secondary N-Boc groups.[3][9][10][11][20]
Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM)Room Temp.12 - 24 hoursGoodA mild, non-hydrolytic method.[12][13][14][15][16]
Thermal DeprotectionWater100 °C (Reflux)10 min - 2 hoursQuantitativeA "green" alternative that avoids strong acids and organic solvents.[6][17][21]

Key Experimental Protocols

Protocol 1: Boc Deprotection using Aqueous Phosphoric Acid [1]

  • Dissolve the N-Boc protected substrate in a suitable solvent (e.g., toluene).

  • Add 85 wt% aqueous phosphoric acid.

  • Stir the mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol [1][3][6][8]

  • Dissolve the N-Boc protected substrate in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (typically 3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizing the Chemistry and Workflow

To further aid in understanding the process, the following diagrams illustrate the deprotection mechanism, a troubleshooting workflow, and a decision-making guide for method selection.

Boc_Deprotection_Mechanism cluster_reaction Acid-Catalyzed Boc Deprotection Boc-Protected_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc-Protected_Amine->Protonated_Intermediate + H⁺ Carbamic_Acid Carbamic Acid Protonated_Intermediate->Carbamic_Acid - Isobutylene Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Workflow Start Start: Boc Deprotection with Ester Problem Problem Identified: Ester Cleavage Observed Start->Problem Solution1 Modify Acidic Conditions: - Milder Acid (e.g., Phosphoric Acid) - Change Solvent (e.g., tBuOAc) - Lower Temperature Problem->Solution1 Optimize Solution2 Switch to Non-Acidic Method: - Oxalyl Chloride/MeOH - Lewis Acid (ZnBr₂, TMSI) - Thermal Deprotection Problem->Solution2 Alternative Monitor Monitor Reaction Closely (TLC/LC-MS) Solution1->Monitor Solution2->Monitor End Successful Deprotection Monitor->End

Caption: Troubleshooting workflow for ester cleavage.

Method_Selection Start Select Boc Deprotection Method for Ester-Containing Substrate Acid_Sensitive Other Acid-Sensitive Groups Present? Start->Acid_Sensitive Non_Acidic Use Non-Acidic Method (e.g., Oxalyl Chloride/MeOH, Lewis Acid, Thermal) Acid_Sensitive->Non_Acidic Yes Standard_Acid Modify Standard Acidic Conditions (Lower Temp, Monitor Time) Acid_Sensitive->Standard_Acid No Mild_Acid Use Milder Acidic Conditions (e.g., aq. H₃PO₄) Standard_Acid->Mild_Acid If ester cleavage persists

Caption: Decision guide for selecting a deprotection method.

References

minimizing non-specific binding in experiments with NH2-PEG5-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Minimizing Non-Specific Binding

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for minimizing non-specific binding (NSB) in experiments involving the bifunctional linker, NH2-PEG5-C2-NH-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it reduce non-specific binding?

A1: this compound is a heterobifunctional crosslinking reagent.[1][2][3] It possesses two different reactive groups: a primary amine (-NH2) and a Boc-protected primary amine (-NH-Boc).[1][3] These are separated by a 5-unit polyethylene (B3416737) glycol (PEG) spacer. The primary amine allows for covalent attachment to surfaces (e.g., NHS-ester activated surfaces), while the Boc group can be removed with mild acid to expose a second amine for further conjugation.[1][4] The hydrophilic PEG chain creates a flexible, water-loving barrier on the surface that sterically hinders the unwanted adsorption of proteins and other molecules, a primary cause of non-specific binding.[5][6][7]

Q2: What are the main causes of non-specific binding (NSB)?

A2: Non-specific binding is the undesirable attachment of molecules to surfaces or other molecules through weak interactions.[8][9][10] The primary drivers are:

  • Hydrophobic Interactions: Exposed hydrophobic patches on proteins or surfaces can interact, causing them to "stick" together.[11]

  • Electrostatic Interactions: Charged molecules can bind non-specifically to oppositely charged surfaces.[11][12] The charge of a protein is dependent on the buffer pH relative to its isoelectric point (pI).[12][13]

  • Surface Defects: Incomplete or patchy surface coatings can leave exposed areas prone to NSB.

Q3: My background signal is still high even after using the PEG linker. What is the most common reason?

A3: The most common reasons for high background despite using a PEG linker are incomplete surface coverage and insufficient blocking. If the PEG linkers are not grafted onto the surface at a high enough density, there will be gaps where interfering proteins can adsorb directly to the underlying substrate.[11] Additionally, even with a good PEG layer, a subsequent blocking step is crucial to occupy any remaining reactive sites and minimize NSB.[14][15][16]

Q4: What are the best general-purpose blocking agents to use with PEGylated surfaces?

A4: Bovine Serum Albumin (BSA) is the most widely used protein-based blocking agent.[13][14] It effectively adsorbs to unoccupied sites on the surface, preventing other proteins from binding non-specifically.[12][14] For applications where protein-based blockers are not suitable, small molecules like ethanolamine (B43304) or non-ionic surfactants such as Tween-20 can be effective.[13]

Q5: How does buffer composition affect non-specific binding?

A5: Buffer composition is critical. Key factors include:

  • pH: The pH of your buffer determines the net charge of your analyte and surface.[12][13] Adjusting the pH can minimize electrostatic attractions that lead to NSB.[12][13]

  • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can shield electrostatic interactions, reducing charge-based NSB.[12][13][17]

  • Additives: Including small amounts of a non-ionic surfactant (e.g., 0.05% Tween-20) can disrupt hydrophobic interactions.[12][13][17]

Troubleshooting Guide

This section addresses common issues encountered during experiments.

Observed Problem Probable Cause(s) Recommended Solution(s)
High background signal across the entire surface/plate. 1. Insufficient Blocking: The blocking step was too short, the blocker concentration was too low, or the blocking agent was ineffective.[15][18] 2. Ineffective Washing: Residual unbound reagents or antibodies remain on the surface.[15][19][20] 3. Sub-optimal Linker Density: The this compound linker is not covering the surface sufficiently, leaving exposed patches.[11]1. Increase blocking incubation time (e.g., to 2 hours at RT or overnight at 4°C). Increase blocker concentration (e.g., 1-3% w/v BSA).[15][16] Try a different blocking agent (see Table 1). 2. Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer per well. Add a short soak step during washing.[15][21] 3. Optimize the linker immobilization protocol (see Protocol 1). Increase linker concentration or reaction time.
High signal in negative control wells/areas. 1. Cross-Reactivity: The detection antibody is binding non-specifically to the blocking agent or other components.[20] 2. Contaminated Reagents: Buffers, antibodies, or the substrate itself may be contaminated.[19]1. Run a control with the secondary antibody only to check for non-specific binding.[18] Use a pre-adsorbed secondary antibody. 2. Use fresh, sterile-filtered buffers. Use high-purity water for all solutions.[19][20] Ensure plates/surfaces are clean before use.[18]
Poor reproducibility between experiments. 1. Inconsistent Surface Preparation: Variations in cleaning, activation, or linker immobilization steps. 2. Reagent Instability: The NHS-ester activated surface or the linker solution degraded before use. NHS esters are highly susceptible to hydrolysis.[22][23] 3. Variable Incubation Conditions: Fluctuations in temperature or incubation times.[19]1. Standardize all surface preparation protocols. Ensure anhydrous conditions for silanization if applicable.[24] 2. Always use freshly prepared linker solutions and immediately use activated surfaces.[23] Store reagents as recommended, protected from moisture.[23] 3. Ensure consistent temperature and timing for all incubation steps. Avoid placing assays near heat sources or in direct sunlight.[19]
Low or no specific signal. 1. Inefficient Linker Immobilization: The primary amine of the PEG linker did not react efficiently with the surface. 2. Unsuccessful Boc Deprotection: The Boc group was not fully removed, preventing the attachment of the target molecule. 3. Steric Hindrance: The PEG layer, while preventing NSB, may be sterically blocking the specific binding site of the immobilized molecule.1. Verify surface activation (e.g., NHS ester). Ensure reaction buffer is amine-free (e.g., PBS, HEPES) and at the correct pH (7-9).[25] 2. Confirm deprotection conditions (see Protocol 2). Use a fresh acidic solution like TFA.[4] 3. While less common with a flexible PEG5 linker, consider a linker with a different length if this is suspected.

Quantitative Data Summary

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationMechanism of ActionAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1 - 3% (w/v)Protein AdsorptionInexpensive, widely used, very effective at preventing protein-protein NSB.[13][16]Can cross-react with some antibodies; potential for lot-to-lot variability.
Casein 1% (w/v) in TBS/PBSProtein AdsorptionEffective blocker, particularly in milk-based buffers (e.g., for Western blots).Contains phosphoproteins that can interfere with phospho-specific antibody assays.
Fish Gelatin 0.1 - 1% (w/v)Protein AdsorptionReduces NSB without cross-reacting with mammalian-derived antibodies or reagents.Can be less effective than BSA for some applications.
Ethanolamine 0.1 - 1 MCovalent ReactionCovalently reacts with and caps (B75204) unreacted NHS esters, preventing them from capturing other molecules.Does not block NSB to the underlying surface, only to unreacted active groups.
Tween-20 0.05 - 0.1% (v/v)SurfactantDisrupts hydrophobic and weak ionic interactions.[13] Added to wash and assay buffers.Can disrupt some specific antibody-antigen interactions if used at high concentrations.

Visualizations

G cluster_surface Surface Modification Workflow A Bare Surface (e.g., Glass, Gold) B Surface Activation (e.g., NHS-Ester) A->B Activation Chemistry C Immobilize Linker (this compound) B->C Covalent Linkage D Block Surface (e.g., BSA, Ethanolamine) C->D Passivation E Boc Deprotection (TFA or HCl) D->E Acidic Condition F Ready for Experiment (Conjugate Target Molecule) E->F Final Conjugation

Caption: Workflow for surface functionalization using the PEG linker.

G Start High Non-Specific Binding Detected? CheckBlocking Review Blocking Protocol (Agent, Conc., Time) Start->CheckBlocking Yes CheckWashing Review Washing Protocol (Cycles, Volume, Buffer) CheckBlocking->CheckWashing Issue Persists ResultOK Problem Solved CheckBlocking->ResultOK Resolved CheckSurface Review Linker Immobilization (Density, Homogeneity) CheckWashing->CheckSurface Issue Persists CheckWashing->ResultOK Resolved CheckBuffer Optimize Assay Buffer (pH, Salt, Surfactant) CheckSurface->CheckBuffer Issue Persists CheckSurface->ResultOK Resolved CheckBuffer->ResultOK Resolved

Caption: Logic diagram for troubleshooting non-specific binding issues.

Experimental Protocols

Protocol 1: Immobilization of this compound on an NHS-Ester Activated Surface

This protocol describes the covalent attachment of the linker to a pre-activated surface (e.g., commercially available NHS-ester coated microplates or sensor chips).

Materials:

  • NHS-ester activated surface (e.g., plate, slide, sensor)

  • This compound

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 1x Phosphate-Buffered Saline, PBS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching/Blocking Buffer: e.g., 1 M Ethanolamine pH 8.5, or 1% BSA in PBS

  • Wash Buffer: e.g., PBST (PBS with 0.05% Tween-20)

  • Deionized (DI) Water

Procedure:

  • Prepare Linker Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10-50 mM stock solution of the linker in anhydrous DMSO or DMF.

    • Dilute the stock solution to a final concentration of 1-5 mg/mL in ice-cold Reaction Buffer. Vortex briefly to mix. Note: The optimal concentration may require titration.

  • Immobilization Reaction:

    • Add the diluted linker solution to the NHS-ester activated surface, ensuring the entire active area is covered.

    • Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C. Protect from light.

  • Washing:

    • Remove the linker solution.

    • Wash the surface 3 times with Wash Buffer to remove any unreacted linker.

  • Blocking (Quenching):

    • Add Quenching/Blocking Buffer to the surface. This step is critical to deactivate any remaining NHS-ester groups and to block any other potential sites of non-specific binding.

    • Incubate for 30 minutes at room temperature.

  • Final Wash:

    • Wash the surface 3-5 times with Wash Buffer.

    • Rinse with DI water.

    • The surface is now functionalized with a Boc-protected PEG linker and is ready for the deprotection step or storage at 4°C in a desiccated environment.

Protocol 2: On-Surface Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for subsequent conjugation.

Materials:

  • Boc-protected, PEG-functionalized surface (from Protocol 1)

  • Deprotection Solution: Trifluoroacetic acid (TFA) in an appropriate solvent. A common solution is 25-50% TFA in Dichloromethane (DCM).[26] CAUTION: TFA and DCM are hazardous. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Neutralization Buffer: e.g., 5% Diisopropylethylamine (DIPEA) in DCM, or a neutral buffer like PBS (pH 7.4).

  • Wash Solvent: Dichloromethane (DCM)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Deprotection Reaction:

    • Ensure the surface is dry before starting.

    • Add the Deprotection Solution (e.g., 25% TFA in DCM) to the surface.

    • Incubate for 20-30 minutes at room temperature in a chemical fume hood.[26]

  • Washing:

    • Remove the deprotection solution.

    • Wash the surface thoroughly 3 times with DCM to remove residual TFA.

  • Neutralization:

    • (Optional but recommended) Add Neutralization Buffer and incubate for 5 minutes to neutralize any remaining acid.

    • Remove the neutralization buffer.

  • Final Wash:

    • Wash the surface 3-5 times with the Reaction Buffer that will be used for the next step.

    • The surface now presents a terminal primary amine at the end of the PEG spacer and is ready for immediate use in the subsequent conjugation step. It is recommended to use the surface immediately as free amines can be reactive.

References

impact of buffer composition on NH2-PEG5-C2-NH-Boc reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the use of NH2-PEG5-C2-NH-Boc in bioconjugation and other chemical modification reactions. The focus is on how buffer composition can significantly impact the efficiency and outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the primary amine of this compound with an NHS ester?

The optimal pH for reacting the primary amine (NH2) of the PEG linker with an N-hydroxysuccinimide (NHS) ester is typically between 7.0 and 8.5. The primary amine needs to be in its deprotonated, nucleophilic state to efficiently attack the NHS ester. At lower pH values, the amine group is protonated (-NH3+), making it a poor nucleophile and significantly slowing down the reaction. At pH values above 8.5, the hydrolysis of the NHS ester becomes increasingly rapid, which can compete with the aminolysis reaction and reduce the overall yield.

Q2: Which buffers should I avoid when working with this compound and NHS esters?

It is crucial to avoid buffers that contain primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the primary amine of your PEG linker for reaction with the NHS ester, leading to low yields and the formation of undesired side products. Buffers containing carboxyl groups may also not be ideal, although they are generally less reactive than primary amines.

Q3: What are the recommended buffers for this type of reaction?

Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are commonly recommended for reactions involving NHS esters. The choice of buffer can depend on the specific requirements of your molecule and the desired pH.

  • Phosphate-Buffered Saline (PBS): A common choice, typically used at a pH of 7.2-7.4.

  • HEPES Buffer: Offers good buffering capacity in the pH range of 6.8-8.2.

  • Borate Buffer: Effective in the pH range of 8.1-9.0.

Q4: Will the Boc protecting group be stable under the recommended reaction conditions?

The tert-Butyloxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly basic conditions (pH 7.0-8.5) recommended for the NHS ester reaction. The Boc group is labile to strong acids, such as trifluoroacetic acid (TFA), which are typically used for its removal. Therefore, it should remain intact during the coupling reaction.

Troubleshooting Guide

Problem 1: Low Reaction Yield

If you are experiencing low yields in your conjugation reaction, consider the following potential causes and solutions:

Potential Cause Troubleshooting Step
Incorrect pH Verify the pH of your reaction buffer. For NHS ester chemistry, ensure the pH is between 7.0 and 8.5.
Buffer Interference Ensure your buffer does not contain primary or secondary amines (e.g., Tris, glycine). Switch to a non-reactive buffer like PBS, HEPES, or Borate.
Hydrolysis of Reagent If using an NHS ester, ensure it is fresh and has been stored under anhydrous conditions. Prepare your reaction immediately after dissolving the NHS ester.
Insufficient Reagent Increase the molar excess of the NHS ester relative to the this compound. A 5- to 20-fold molar excess is a common starting point.

Problem 2: Unexpected Side Products

The presence of unexpected side products can often be traced back to the reaction conditions.

Potential Cause Troubleshooting Step
High pH If the pH is too high (e.g., > 8.5), the rate of NHS ester hydrolysis increases, which can lead to side products. Lower the pH of the reaction buffer.
Reaction with Buffer If using a buffer with interfering functional groups, the buffer itself can react with your crosslinker. As mentioned, switch to an appropriate buffer system.
Instability of Reactants Ensure that the molecule you are conjugating to the PEG linker is stable at the reaction pH.

Experimental Protocols

General Protocol for Conjugation of this compound to an NHS Ester-Activated Molecule

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5). Degas the buffer to remove dissolved oxygen if your molecules are sensitive to oxidation.

  • Dissolving Reagents:

    • Dissolve the this compound in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before starting the reaction, dissolve the NHS ester-activated molecule in a small amount of anhydrous organic solvent (e.g., DMSO or DMF) and then add it to the reaction buffer containing the PEG linker.

  • Reaction Incubation:

    • Mix the reagents gently and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Quenching the Reaction:

    • (Optional) Add a small molecule with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted crosslinker and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

Visual Guides

Reaction_pH_Effect cluster_low_ph Low pH (< 6.5) cluster_optimal_ph Optimal pH (7.0 - 8.5) cluster_high_ph High pH (> 8.5) low_ph_amine Amine is Protonated (R-NH3+) low_ph_result Poor Nucleophile Slow/No Reaction low_ph_amine->low_ph_result Leads to optimal_ph_amine Amine is Deprotonated (R-NH2) optimal_ph_result Good Nucleophile Efficient Reaction optimal_ph_amine->optimal_ph_result Leads to high_ph_ester NHS Ester high_ph_result Rapid Hydrolysis Reduced Yield high_ph_ester->high_ph_result Undergoes

Caption: Impact of pH on the reaction between a primary amine and an NHS ester.

Buffer_Selection_Workflow start Start: Buffer Selection for Amine-NHS Ester Reaction check_amine Does the buffer contain primary or secondary amines? start->check_amine avoid_buffer Avoid This Buffer (e.g., Tris, Glycine) check_amine->avoid_buffer  Yes select_buffer Select a Non-Amine Buffer (e.g., PBS, HEPES, Borate) check_amine->select_buffer No check_ph Is the pH between 7.0 and 8.5? select_buffer->check_ph adjust_ph Adjust pH check_ph->adjust_ph No proceed Proceed with Reaction check_ph->proceed Yes adjust_ph->select_buffer

Caption: Decision workflow for selecting a suitable reaction buffer.

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Evaluating NH2-PEG5-C2-NH-Boc and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of a PROTAC's architecture is the linker, which bridges the target-binding warhead and the E3 ligase-recruiting ligand. The nature of this linker profoundly influences a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides a comprehensive comparison of NH2-PEG5-C2-NH-Boc, a polyethylene (B3416737) glycol (PEG)-based linker, with other commonly employed PROTAC linkers, supported by experimental data from preclinical studies.

The Central Role of the PROTAC Linker

The linker in a PROTAC molecule is far more than a simple spacer. Its length, flexibility, and chemical composition are determinant factors in the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker facilitates the correct spatial orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target.[3] Common linker types include flexible alkyl chains and PEG chains, as well as more rigid structures incorporating elements like piperazine (B1678402) or triazole rings.[4][5]

This compound: A Profile

This compound is a heterobifunctional linker featuring a five-unit PEG chain.[6][7] The PEG component imparts hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[8] The terminal amine (NH2) and Boc-protected amine (NH-Boc) groups allow for the sequential and controlled conjugation of the target-binding and E3 ligase-binding moieties.

Comparative Analysis of PROTAC Linkers

The choice of linker is a critical and often empirical step in PROTAC design.[4] The optimal linker is highly dependent on the specific target protein and the E3 ligase being recruited.[3] The following tables summarize quantitative data from preclinical studies comparing the performance of different linker types in various PROTAC systems. While direct experimental data for this compound is not extensively available in the public domain, the data for other PEG-based linkers provide valuable insights into its likely performance characteristics.

Data Presentation: Linker Performance in Preclinical Studies

Table 1: Comparison of Linker Types for Bruton's Tyrosine Kinase (BTK) Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC A Alkyl11~70>90Namalwa
PROTAC B PEG9 PEG units5.9>90Namalwa
PROTAC C PEG2 PEG unitsImpaired binding--

Data sourced from studies on BTK-targeting PROTACs.[3][9][10]

Key Observation: For BTK degradation, a longer PEG linker (9 units) resulted in a highly potent PROTAC with a DC50 of 5.9 nM.[10] In contrast, a shorter PEG linker (2 units) was found to impair binding.[3] An 11-atom alkyl linker also demonstrated effective degradation.[9] This highlights the critical importance of linker length optimization.

Table 2: Comparison of Linker Types for Bromodomain-containing protein 4 (BRD4) Degradation

PROTACLinker TypeLinker Length (PEG units)DC50 (nM)Dmax (%)Cell Line
ARV-825 PEG-<1>90RS4;11
CRBN-based PROTAC 1 PEG0< 0.5 µM>90H661
CRBN-based PROTAC 2 PEG1-2> 5 µMReducedH661
CRBN-based PROTAC 3 PEG4-5< 0.5 µM>90H661

Data sourced from studies on BRD4-targeting PROTACs.[4][11]

Key Observation: For BRD4 degradation, the PEG-based PROTAC ARV-825 showed sub-nanomolar potency.[4] Interestingly, a study on CRBN-based BRD4 PROTACs revealed a non-linear relationship between PEG linker length and efficacy, with both very short (0 PEG units) and longer linkers (4-5 PEG units) being more effective than intermediate lengths (1-2 PEG units).[11]

Table 3: Comparison of Linker Types for Estrogen Receptor α (ERα) Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC 1 PEG-based12Moderate Degradation-MCF-7
PROTAC 2 PEG-based16High Degradation (Optimal)>95MCF-7
PROTAC 3 PEG-based20Low Degradation-MCF-7
ERD-308 --0.17>95MCF-7

Data sourced from studies on ERα-targeting PROTACs.[12][13]

Key Observation: In a series of PEG-based PROTACs targeting ERα, a linker length of 16 atoms was found to be optimal for degradation.[12] The highly potent ERα degrader, ERD-308, achieved a DC50 of 0.17 nM in MCF-7 cells.[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.

Western Blotting for Protein Degradation

This assay is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.[1][5]

  • Cell Culture and Treatment: Plate cells at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined duration (e.g., 24 hours).[14]

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][5]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.[15]

Cell Viability Assays (MTT and CellTiter-Glo®)

These assays assess the cytotoxic effects of PROTACs on cancer cells.[2]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[2][16]

    • Seed cells in a 96-well plate and treat with various concentrations of the PROTAC for the desired duration.

    • Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan (B1609692) crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.[17]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[2]

    • Seed cells in an opaque-walled 96-well plate and treat with the PROTAC.

    • Equilibrate the plate to room temperature and add CellTiter-Glo® reagent.

    • Mix and incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.[17]

Ternary Complex Formation Assays (SPR and ITC)

These biophysical techniques provide quantitative data on the formation and stability of the PROTAC-induced ternary complex.[18][]

  • Surface Plasmon Resonance (SPR): SPR measures the binding kinetics and affinity of molecular interactions in real-time.[6][20]

    • Immobilize one of the proteins (e.g., the E3 ligase) on an SPR sensor chip.

    • Inject the PROTAC over the surface to measure the binary interaction.

    • Inject a mixture of the PROTAC and the target protein to measure the formation of the ternary complex.

    • Analyze the sensorgrams to determine association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD).[6]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile.[8][21]

    • Place one of the binding partners (e.g., the target protein) in the ITC cell.

    • Titrate the PROTAC into the cell from a syringe.

    • To measure ternary complex formation, the cell can be filled with a pre-formed binary complex (e.g., target protein + PROTAC) and the third component (E3 ligase) is titrated in.

    • The resulting thermogram is analyzed to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[21]

Visualizing PROTAC Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) Target Protein PROTAC PROTAC Warhead Linker E3 Ligase Ligand Ternary POI-PROTAC-E3 Complex PROTAC:warhead->POI Binds E3 E3 Ubiquitin Ligase PROTAC:e3_ligand->E3 Recruits Ub Ubiquitin Ternary->Ub Ubiquitination PolyUb Poly-ubiquitinated POI Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (Linker Variation) cell_treatment Cell Treatment (Dose-Response) start->cell_treatment biophysical_assay Biophysical Assays (Kd, Ternary Complex) start->biophysical_assay western_blot Western Blot (DC50, Dmax) cell_treatment->western_blot viability_assay Cell Viability Assay (IC50) cell_treatment->viability_assay data_analysis Data Analysis & Linker Optimization western_blot->data_analysis viability_assay->data_analysis biophysical_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, with its length, composition, and flexibility directly impacting degradation efficacy. While specific preclinical data for this compound is limited, the extensive research on PEG-based linkers provides a strong foundation for its application. The experimental data consistently demonstrate that PEG linkers can facilitate the development of highly potent PROTACs. However, the optimal linker is target-dependent and requires empirical optimization. The provided experimental protocols and workflows offer a robust framework for researchers to systematically evaluate and compare different linkers, ultimately guiding the rational design of next-generation protein degraders.

References

Navigating the Critical Choice in ADC Development: A Comparative Guide to NH2-PEG5-C2-NH-Boc and Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker, the molecular bridge between the monoclonal antibody and the cytotoxic payload, dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic index. This guide provides an objective comparison of NH2-PEG5-C2-NH-Boc, a non-cleavable linker, and the broad class of cleavable linkers, supported by a summary of experimental data and detailed methodologies to inform rational ADC design.

The fundamental distinction between these two linker strategies lies in their payload release mechanism.[1] this compound, a non-cleavable linker featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, is designed to release its payload only after the entire ADC is internalized by the target cell and the antibody component is completely degraded within the lysosome.[2][3] In contrast, cleavable linkers are engineered to be selectively broken down by specific triggers prevalent within the tumor microenvironment or inside cancer cells, such as enzymes, acidity, or a reducing environment.[1][4] This difference has profound implications for an ADC's efficacy, safety profile, and pharmacokinetics.[][6]

Mechanism of Action: Two Paths to Cytotoxicity

ADCs with non-cleavable linkers like this compound follow a stringent, internalization-dependent pathway.[2] Upon binding to the target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome.[3][7] There, lysosomal proteases degrade the antibody, releasing the payload still attached to the linker and the amino acid residue (e.g., lysine) to which it was conjugated.[3][8] This resulting payload-linker-amino acid complex is the active cytotoxic agent. The inclusion of a PEG spacer, such as in this compound, can enhance the hydrophilicity of the ADC, potentially reducing aggregation and improving its pharmacokinetic properties.[9][10]

On the other hand, cleavable linkers offer a more versatile approach to payload release.[2] These linkers are designed to be stable in the systemic circulation but are susceptible to cleavage under specific conditions found in tumors.[11] The three main types of cleavable linkers are:

  • Enzyme-sensitive linkers: Often containing a peptide sequence (e.g., valine-citrulline) that is cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[4][12]

  • pH-sensitive linkers: Typically incorporating a hydrazone bond that is stable at the physiological pH of blood (pH 7.4) but hydrolyzes in the more acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[4]

  • Redox-sensitive linkers: These linkers use a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) is significantly higher.[4]

A key consequence of this difference in release mechanism is the "bystander effect." [13] Cleavable linkers can release a membrane-permeable payload that can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells.[1][14] This is particularly advantageous for treating heterogeneous tumors where antigen expression is varied.[13][14] Non-cleavable linkers, which release a charged, less permeable payload-linker complex, generally exhibit a limited or negligible bystander effect.[13][15]

ADC_Mechanism_Comparison Figure 1: Comparative Mechanisms of Action cluster_non_cleavable Non-Cleavable Linker (e.g., this compound) cluster_cleavable Cleavable Linker NC_ADC ADC Binds to Antigen-Positive Cell NC_Internalization Internalization via Endocytosis NC_ADC->NC_Internalization NC_Lysosome Trafficking to Lysosome NC_Internalization->NC_Lysosome NC_Degradation Antibody Degradation NC_Lysosome->NC_Degradation NC_Release Release of Payload- Linker-Amino Acid Complex NC_Degradation->NC_Release NC_Action Cytotoxic Action (Limited Bystander Effect) NC_Release->NC_Action C_ADC ADC Binds to Antigen-Positive Cell C_Internalization Internalization C_ADC->C_Internalization C_Cleavage Linker Cleavage (Enzymes, pH, Redox) C_Internalization->C_Cleavage C_Release Release of Free, Membrane-Permeable Payload C_Cleavage->C_Release C_Action Cytotoxic Action C_Release->C_Action C_Bystander Bystander Killing of Antigen-Negative Cells C_Release->C_Bystander

Figure 1: Comparative Mechanisms of Action

Performance Comparison: Stability vs. Bystander Effect

The choice between a non-cleavable and a cleavable linker involves a critical trade-off between stability and the potential for bystander killing.[14]

FeatureNon-Cleavable Linkers (e.g., this compound)Cleavable Linkers
Plasma Stability Generally higher, leading to a wider therapeutic window and reduced off-target toxicity.[2][11]Can be more variable; risk of premature payload release, although modern designs have improved stability.[11][16]
Payload Release Requires ADC internalization and full lysosomal degradation of the antibody.[2][3]Triggered by specific conditions (enzymes, pH, redox) in the tumor microenvironment or within the cell.[4]
Bystander Effect Minimal to none, as the released payload-linker complex is typically charged and membrane-impermeable.[13][15]Significant potential, especially with membrane-permeable payloads, which is beneficial for heterogeneous tumors.[1][14]
Efficacy Highly effective for homogeneous tumors and hematological malignancies.[2][9] Can be less effective if lysosomal trafficking or degradation is impaired.[3]Potentially more effective for solid, heterogeneous tumors due to the bystander effect.[2] Can also be effective without internalization if cleavage occurs in the tumor microenvironment.[2]
Toxicity Generally lower off-target toxicity due to high stability and lack of bystander effect.[2][14]Higher risk of off-target toxicity if the linker is unstable in circulation. The bystander effect can also impact healthy cells near the tumor.[2]
Active Metabolite Payload-linker-amino acid complex. The linker remains part of the active drug.[3]Often the original, unmodified payload.[1]

Experimental Protocols for ADC Characterization

Rigorous in vitro and in vivo testing is essential to characterize and compare the performance of ADCs with different linkers. Below are summaries of key experimental protocols.

ADC_Evaluation_Workflow Figure 2: General Experimental Workflow for ADC Evaluation Synthesis ADC Synthesis & Purification Characterization Physicochemical Characterization (e.g., DAR by HIC-HPLC) Synthesis->Characterization Stability Plasma Stability Assay (LC-MS) Characterization->Stability Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on Ag+ & Ag- cells) Characterization->Cytotoxicity Vivo In Vivo Efficacy Studies (Tumor Xenograft Models) Stability->Vivo Bystander Bystander Effect Assay (Co-culture) Cytotoxicity->Bystander Bystander->Vivo

Figure 2: General Experimental Workflow for ADC Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50), providing a measure of its potency.[17][18]

Methodology:

  • Cell Seeding: Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000–10,000 cells/well).[19] Incubate overnight to allow for cell attachment.[17]

  • ADC Treatment: Prepare serial dilutions of the ADC. Add the diluted ADC to the wells, including a vehicle-only control.[19]

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 48-144 hours).[17][19]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[17][19]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[17][19]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[7]

Plasma Stability Assay

This assay evaluates the stability of the ADC and the integrity of the linker in plasma to predict its in vivo behavior.[20][21]

Methodology:

  • Incubation: Incubate the ADC at a specific concentration in plasma (e.g., from mouse, rat, monkey, or human) at 37°C.[21][22]

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points over a period of several days (e.g., 0, 1, 3, 5, 7 days).[22]

  • ADC Isolation: Isolate the ADC from the plasma samples, often using immunoaffinity capture (e.g., using anti-human Fc antibodies).[20][22]

  • Analysis by LC-MS: Analyze the intact, isolated ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[20][23] A decrease in DAR over time indicates payload deconjugation.[22]

  • Free Payload Quantification: The plasma supernatant can also be analyzed by LC-MS to quantify the amount of prematurely released free payload.[21]

  • Data Analysis: Plot the average DAR versus time to determine the rate of drug loss and the ADC's half-life in plasma.

Bystander Effect Assay (Co-Culture Method)

This assay assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.[13][24]

Methodology:

  • Cell Preparation: Label the antigen-negative (Ag-) cell line with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive (Ag+) and fluorescently labeled Ag- cells at a defined ratio (e.g., 1:1 or 1:3) in a 96-well plate.[24] As a control, seed Ag- cells alone.

  • ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.

  • Incubation: Incubate the plates for an appropriate duration (e.g., 96-144 hours).[24]

  • Analysis: Measure the viability of the fluorescent Ag- cells using flow cytometry or high-content imaging.

  • Data Interpretation: Compare the viability of the Ag- cells in the co-culture to their viability in the monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[13]

Conclusion

The decision between a non-cleavable linker like this compound and a cleavable linker is a critical, context-dependent choice in ADC design.[14] Non-cleavable linkers generally offer superior plasma stability and a better safety profile, making them an excellent choice for treating hematological cancers or homogeneous tumors where minimizing off-target toxicity is paramount.[2][14] The inclusion of a PEG spacer in the linker structure can further enhance the ADC's developability.

Cleavable linkers, conversely, provide the potent advantage of a bystander effect, which can be crucial for enhancing efficacy against solid, heterogeneous tumors.[1][14] However, this often comes with the trade-off of potentially lower plasma stability and a narrower therapeutic window.[14] Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor type, the nature of the payload, and the desired balance between stability, efficacy, and safety.[2] Rigorous experimental evaluation, as outlined in this guide, is essential for making an informed decision and developing a successful ADC therapeutic.

References

A Comparative Guide to Validating PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

The central pillar of Proteolysis Targeting Chimera (PROTAC) technology is the formation of a stable ternary complex, a crucial assembly of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1][2][3] The validation and characterization of this complex are paramount for the development of effective protein degraders.[1][3]

The linker component of a PROTAC, such as one derived from NH2-PEG5-C2-NH-Boc, is a key determinant of ternary complex stability and, consequently, degradation efficacy.[2][4] Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity and conformational flexibility, which can facilitate productive ternary complex formation.[2][4][] This guide provides a comparative overview of key biophysical and cell-based assays used to validate and quantify the formation of these critical complexes, offering supporting data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Overview of Key Validation Methodologies

A multi-faceted approach employing orthogonal techniques is essential for a comprehensive understanding of a PROTAC's mechanism of action.[2] Biophysical methods offer precise, quantitative data on the kinetics and thermodynamics of complex formation using purified components, while cell-based assays provide insights into complex formation within a physiological context.[2]

Assay Principle Key Outputs Throughput Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[6][7]Binding Affinity (KD), Association/Dissociation Rates (ka, kd), Cooperativity (α).[6][8]Low to MediumLabel-free, real-time kinetic data.[6][7]Requires specialized equipment; one binding partner must be immobilized.
Bio-Layer Interferometry (BLI) Measures changes in light interference patterns upon binding to a biosensor tip.[9]Binding Affinity (KD), Association/Dissociation Rates (ka, kd).[9]Medium to HighLabel-free, real-time data; higher throughput than SPR.[9]Less sensitive than SPR for small molecule interactions.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding.[3][9]Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).LowLabel-free, solution-based; provides a complete thermodynamic profile.[8]Requires large amounts of pure protein; low throughput.[9]
Time-Resolved FRET (TR-FRET) Measures energy transfer between donor and acceptor fluorophores on binding partners.[10][11]Apparent Affinity (KD,app), Ternary Complex Population.[11]HighHomogeneous (no-wash) assay, sensitive, and suitable for HTS.[10][11]Requires labeled proteins; potential for fluorescent artifacts.[11]
NanoBRET™ Assay Measures bioluminescence resonance energy transfer between a NanoLuc® donor and a fluorescent acceptor.[12]Live-cell ternary complex formation (EC50).[2]HighLive-cell measurements provide physiological relevance.Requires genetic modification of cells to express tagged proteins.
Co-Immunoprecipitation (Co-IP) Pull-down of a protein complex using an antibody specific to one member, followed by Western blot detection.[13][14]Qualitative/Semi-Quantitative confirmation of in-cell protein-protein interactions.LowDetects endogenous protein interactions in a cellular context.Prone to false positives/negatives; generally not quantitative.
Quantitative Data Summary

The following table presents representative data for the well-characterized BRD4-targeting PROTAC, MZ1, which utilizes a VHL E3 ligase ligand. This serves as a benchmark for evaluating new PROTACs, such as a hypothetical "PROTAC-PEG5" incorporating a linker derived from this compound.

Parameter PROTAC System SPR ITC TR-FRET Reference
Binary K D (PROTAC:E3 Ligase) MZ1 : VHL29 nM66 nMN/A[8]
Binary K D (PROTAC:Target) MZ1 : BRD4-BD21 nM4 nMN/A[9]
Ternary Complex K D Target:PROTAC:E31.2 nM1.8 nMN/A[8]
Cooperativity (α) MZ1 System2215N/A[8]
Ternary Complex Half-life (s) MZ1 System130 sN/AN/A[8]
Hypothetical PROTAC-PEG5 PROTAC-PEG5 : BRD4 : CRBNN/AN/AEC50 = 50 nM-

Note: Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein. An α value greater than 1 indicates positive cooperativity, which is often a desirable feature for potent degraders.[2]

Visualizing the Process

Diagrams created using Graphviz provide clear visual representations of the complex biological processes and experimental procedures involved in PROTAC research.[2]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC mechanism of action, from ternary complex formation to target protein degradation.

SPR_Workflow cluster_prep Preparation cluster_binary Binary Analysis cluster_ternary Ternary Analysis Immobilize 1. Immobilize E3 Ligase on Sensor Chip Inject_PROTAC 2. Inject PROTAC (various concentrations) Immobilize->Inject_PROTAC Flow Measure_Binary 3. Measure Binary Binding (KD, ka, kd) Inject_PROTAC->Measure_Binary Inject_Mix 4. Inject PROTAC + POI (saturating POI conc.) Measure_Binary->Inject_Mix Flow Measure_Ternary 5. Measure Ternary Binding & Cooperativity Inject_Mix->Measure_Ternary

Caption: A generalized experimental workflow for validating ternary complex formation using Surface Plasmon Resonance (SPR).

Detailed Experimental Protocols

Accurate and reproducible data are contingent on well-designed and executed experiments.[3] Below are detailed methodologies for key assays discussed.

Protocol 1: Time-Resolved FRET (TR-FRET) Assay

This protocol is adapted for characterizing a hypothetical BRD4-targeting PROTAC with a CRBN E3 ligase ligand.[15][16][17]

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

    • Use a GST-tagged target protein (e.g., GST-BRD4) and a His-tagged E3 ligase complex (e.g., His-CRBN/DDB1).

    • The donor is a terbium-labeled anti-GST antibody (anti-GST-Tb), and the acceptor is a fluorescently labeled anti-His antibody.[8]

    • Prepare a serial dilution of the PROTAC compound in the assay buffer.

  • Assay Assembly :

    • In a 384-well microplate, add fixed concentrations of the GST-BRD4 and His-CRBN/DDB1 proteins.

    • Add the anti-GST-Tb and the acceptor-labeled anti-His antibodies.

    • Add the serially diluted PROTAC to the wells. Include DMSO-only wells as a negative control.

  • Incubation :

    • Incubate the plate at room temperature for a predetermined period (e.g., 180 minutes) to allow the reaction to reach equilibrium.[15][16]

  • Data Acquisition :

    • Read the plate on a TR-FRET-compatible reader, exciting the donor (e.g., at 340 nm) and measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 520 nm).[10]

  • Data Analysis :

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 value, representing the potency of ternary complex formation.

Protocol 2: Surface Plasmon Resonance (SPR) Assay

This protocol describes the kinetic analysis of a PROTAC that binds reversibly to its target and E3 ligase.[6][18][19]

  • Materials and Reagents :

    • SPR instrument and a sensor chip (e.g., Series S CM5).

    • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

    • Purified, biotinylated E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B).

    • Purified target protein (POI).

    • PROTAC of interest.

    • Running buffer (e.g., HBS-EP+).

  • E3 Ligase Immobilization :

    • Activate the sensor surface according to the manufacturer's protocol.

    • Inject the biotinylated E3 ligase complex over the surface to achieve a target immobilization level (e.g., ~100-200 RU).[2]

    • Deactivate any remaining active esters with ethanolamine.

  • Binary Interaction Analysis (PROTAC binding to E3 Ligase) :

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC concentrations over the immobilized E3 ligase surface, including buffer-only injections for double referencing.

    • Regenerate the surface between injections if necessary.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the binary affinity (KD) and kinetic rates (ka, kd).

  • Ternary Complex Kinetic Analysis :

    • Prepare a dilution series of the PROTAC pre-incubated with a fixed, saturating concentration of the target protein (POI).

    • Inject these solutions over the E3 ligase-immobilized surface.

    • Fit the data to a 1:1 binding model to determine the ternary complex kinetic rates and affinity (KD_ternary).[2]

    • Calculate the cooperativity factor (α = KD_binary / KD_ternary). An α > 1 indicates positive cooperativity.[2]

Protocol 3: Co-Immunoprecipitation (Co-IP) Assay

This protocol is a general guide to detect PROTAC-induced ternary complex formation in a cellular context.[13][20]

  • Cell Culture and Treatment :

    • Culture cells (e.g., A549) to 80-90% confluency.

    • Treat cells with the desired concentrations of the PROTAC or DMSO (vehicle control) for an appropriate time (e.g., 4-12 hours). It is often advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the complex.

  • Cell Lysis :

    • Wash cells with ice-cold PBS and lyse with ice-cold Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant (protein extract).

  • Immunoprecipitation :

    • Determine the protein concentration of the lysate (e.g., via BCA assay).

    • To 1-2 mg of total protein, add 2-4 µg of an antibody against the target protein (or a tag if the protein is overexpressed).

    • Incubate overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution :

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by resuspending in 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[20]

  • Western Blot Analysis :

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein, the E3 ligase, and other potential complex members.

    • The presence of the E3 ligase in the sample where the target protein was pulled down indicates the formation of the ternary complex.

References

Unlocking a New Therapeutic Paradigm: A Comparative Guide to the Efficacy of PROTACs with Varied PEG Chain Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. This guide provides an objective comparison of how polyethylene (B3416737) glycol (PEG) chain length influences PROTAC performance, supported by experimental data and detailed methodologies.

PROTACs have emerged as a revolutionary therapeutic modality, harnessing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds the target protein, a ligand to recruit an E3 ubiquitin ligase, and a crucial linker connecting the two.[1] The linker, particularly the commonly used PEG linker, is not merely a spacer but a key determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[2][3][4]

The length of the PEG linker is a critical factor that dictates the formation of a stable and productive ternary complex.[2][3] An optimal linker length is essential as it governs the spatial orientation and proximity of the target protein and the E3 ligase.[2] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2][3]

Comparative Efficacy Data

Systematic studies have demonstrated that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.[2] The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)ERα Degradation (IC50, µM) in MCF7 cells
PROTAC 109140
PROTAC 1112> 200
PROTAC 121626
PROTAC 1319> 200
PROTAC 1421> 200

Data sourced from Cyrus et al., Molecular BioSystems, 2011.[5]

Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC CompoundLinker Length (PEG units)BTK Degradation (DC50, nM)
PROTAC A2> 1000
PROTAC B4120
PROTAC C68
PROTAC D85
PROTAC E1215

Illustrative data compiled from studies such as Zorba et al., PNAS, 2018.[5]

Table 3: Impact of Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation

PROTAC CompoundLinker Length (PEG units)DC50 (nM)Dmax (%)
PROTAC X35085
PROTAC Y51595
PROTAC Z74590

Representative data illustrating the principle of linker optimization for BRD4 degradation.[6]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for evaluating the efficacy of PROTACs. Below are detailed protocols for key assays.

1. Cell Culture and PROTAC Treatment:

  • Cells are cultured in appropriate media and conditions.

  • For degradation studies, cells are seeded in plates and allowed to adhere overnight.

  • Cells are then treated with a range of concentrations of the PROTACs for a specified period (e.g., 24, 48, 72 hours).

2. Western Blot for Protein Degradation:

  • Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[7] A loading control antibody (e.g., GAPDH, β-actin) is also used.

  • Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified to determine the percentage of protein degradation relative to a vehicle-treated control. DC50 and Dmax values are calculated by plotting the percentage of remaining protein against the PROTAC concentration.[4]

3. Cell Viability Assay (e.g., MTS Assay):

  • This assay is performed to assess the cytotoxicity of the PROTACs.

  • Cells are seeded in 96-well plates and treated with PROTACs for a specified duration.

  • An MTS or similar reagent is added to the wells, and the absorbance is measured to determine the percentage of viable cells relative to a control.

  • This data helps to distinguish between protein degradation and general cellular toxicity.[8]

4. Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR):

  • SPR can be used to measure the binding affinities and kinetics of the PROTAC to both the target protein and the E3 ligase individually.

  • To assess ternary complex formation, the target protein is immobilized on a sensor chip, and a mixture of the PROTAC and the E3 ligase is flowed over the surface.

  • The resulting sensorgrams can provide information about the stability and cooperativity of the ternary complex.[5]

PROTAC Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and the experimental workflow for comparing linker efficacy.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow Synthesis PROTAC Synthesis (Varying PEG Lengths) CellTreatment Cell Treatment Synthesis->CellTreatment TernaryComplexAssay Ternary Complex Formation Assay (e.g., SPR) Synthesis->TernaryComplexAssay WesternBlot Western Blot (Protein Degradation) CellTreatment->WesternBlot ViabilityAssay Cell Viability Assay CellTreatment->ViabilityAssay DataAnalysis Data Analysis (DC50, Dmax, IC50) WesternBlot->DataAnalysis ViabilityAssay->DataAnalysis TernaryComplexAssay->DataAnalysis Conclusion Conclusion on Optimal Linker Length DataAnalysis->Conclusion

Caption: Experimental workflow for comparing PROTAC linker efficacy.

References

A Head-to-Head Battle: NH2-PEG5-C2-NH-Boc vs. Alkyl Linkers in Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the therapeutic payload, profoundly influences the solubility, stability, pharmacokinetics, and overall efficacy of the conjugate. This guide provides an objective, data-driven comparison of the hydrophilic NH2-PEG5-C2-NH-Boc linker and traditional hydrophobic alkyl linkers.

The fundamental difference between these two linker classes lies in their chemical composition. This compound is a discrete polyethylene (B3416737) glycol (PEG) linker, characterized by its repeating ethylene (B1197577) glycol units, which impart hydrophilicity.[1][2] In contrast, alkyl linkers are composed of saturated or unsaturated hydrocarbon chains, rendering them inherently hydrophobic.[1][3] This distinction in polarity leads to significant differences in their impact on the properties of the final drug conjugate.

At a Glance: Key Physicochemical and Performance Differences

FeatureThis compound (PEG-based)Alkyl Linker
Composition Repeating ethylene glycol units with terminal amine groups.Saturated or unsaturated hydrocarbon chains.[1]
Solubility Hydrophilic, enhances aqueous solubility of the conjugate.[1]Hydrophobic, may decrease the aqueous solubility of the conjugate.[1]
Pharmacokinetics Can prolong plasma half-life and reduce clearance.[1]Can lead to more rapid clearance.[1]
Cell Permeability Complex; can be lower due to increased polarity, but flexibility may aid permeability.[1][2]Generally enhances cell permeability due to lipophilicity.[1]
Metabolic Stability Potentially susceptible to oxidative metabolism of the PEG chain.[4]Generally considered more metabolically stable.[1]
Immunogenicity Generally low, though the potential for anti-PEG antibodies exists.[1]Generally low.[1]

In-Depth Analysis: A Comparative Overview

Physicochemical Properties: The Solubility Advantage of PEG

A primary challenge in the development of drug conjugates is the often-poor aqueous solubility of potent therapeutic payloads.[1] The hydrophilic nature of PEG linkers, such as this compound, can significantly mitigate this issue by increasing the overall solubility of the conjugate, which is crucial for preventing aggregation and improving manufacturability.[2] Alkyl linkers, due to their hydrophobicity, can exacerbate the solubility challenges of a hydrophobic payload.[1]

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Representative PEG Linker)Representative Alkyl Linker (e.g., C6 Diamine)
Calculated LogP (cLogP) Lower (more hydrophilic)Higher (more lipophilic)
Topological Polar Surface Area (TPSA) HigherLower
Aqueous Solubility HigherLower
Flexibility HighHigh
Pharmacokinetics and In Vivo Efficacy: The "Stealth" Effect of PEG

The hydrophilic PEG chain of linkers like this compound can create a hydration shell around the drug conjugate, increasing its hydrodynamic radius.[1] This "stealth" effect can shield the conjugate from opsonization and clearance by the mononuclear phagocyte system, leading to a longer plasma half-life and reduced renal clearance.[1][2] This extended circulation time can result in greater accumulation of the therapeutic at the target site, potentially enhancing its efficacy.[1]

One study on miniaturized affibody-drug conjugates demonstrated a significant increase in half-life with the inclusion of PEG linkers.[5] Compared to a conjugate with no PEG linker (half-life of 19.6 minutes), the inclusion of a 4 kDa and a 10 kDa PEG linker resulted in 2.5-fold and 11.2-fold increases in half-life, respectively.[5]

Performance in Targeted Protein Degradation (PROTACs)

In the context of PROTACs, the linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6][7] The optimal linker is highly dependent on the specific target and E3 ligase pair, and there is no universal rule favoring either PEG or alkyl linkers.[6]

Table 2: Illustrative Performance of PROTACs with PEG vs. Alkyl Linkers

Target ProteinLinker TypeDC50 (nM)Dmax (%)Key Observation
Bruton's Tyrosine Kinase (BTK)Alkyl1585In a series of BTK degraders, PEG linkers generally led to improved potency compared to alkyl linkers of similar lengths.[6]
Bruton's Tyrosine Kinase (BTK)PEG5>95In a series of BTK degraders, PEG linkers generally led to improved potency compared to alkyl linkers of similar lengths.[6]
BRD4Alkyl>1000<20%Inefficient degradation, potentially due to poor solubility or unproductive complex formation.[8]
BRD4PEG425070%Extending the PEG linker length enhances degradation potency.[8]
FBXO22C8 Alkyl~1500~50%Alkyl linkers conferred moderate degradation activity.[8]
FBXO22PEG>10,000InactivePEG-based linkers were inactive for this specific target/ligase pair.[8]

Disclaimer: The data in this table is compiled from multiple sources for illustrative purposes and was not generated in a single head-to-head study. Direct comparison should be made with caution.

Performance in Antibody-Drug Conjugates (ADCs)

For ADCs, the linker must be stable in circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[9] Upon internalization into the target cancer cell, the linker should facilitate the efficient release of the payload. The hydrophilicity of PEG linkers can be advantageous in ADC design, particularly when working with hydrophobic payloads, as it can help to prevent aggregation.[10]

Table 3: Impact of PEG Linker on ADC Properties

ConjugateLinkerIn Vitro Cytotoxicity Reduction (fold)Half-life Extension (fold)
ZHER2-SMCC-MMAENo PEG--
ZHER2-PEG4K-MMAE4 kDa PEG4.52.5
ZHER2-PEG10K-MMAE10 kDa PEG2211.2

Data adapted from a study on affibody-based drug conjugates, demonstrating the trade-off between cytotoxicity and pharmacokinetic improvement with increasing PEG linker length.[5]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Linker_Evaluation_Workflow start Linker Design & Synthesis conjugation Conjugation to Targeting Moiety & Payload start->conjugation physchem Physicochemical Characterization (Solubility, Aggregation) conjugation->physchem invitro In Vitro Evaluation physchem->invitro stability Metabolic Stability (Microsomes, Plasma) invitro->stability permeability Cell Permeability (e.g., PAMPA, Caco-2) invitro->permeability efficacy Biological Efficacy (e.g., DC50/IC50, Dmax) invitro->efficacy invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo optimization Lead Optimization invivo->optimization

References

Assessing the In-Vivo Stability of NH2-PEG5-C2-NH-Boc Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), hinges on the careful selection of each component. The linker, which connects the targeting moiety to the payload, is a critical determinant of the therapeutic's success, profoundly influencing its pharmacokinetic profile, efficacy, and safety. This guide provides an objective comparison of the expected in vivo stability of conjugates derived from NH2-PEG5-C2-NH-Boc linkers against other common alternatives, supported by established principles and experimental data from related systems.

The in vivo stability of a linker is paramount; it must remain intact in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity and diminished therapeutic effect.[1] However, in some therapeutic strategies, the linker is designed to be cleaved under specific physiological conditions at the target site.[2] The this compound linker, once incorporated into a final conjugate, will form stable amide bonds. This guide will assess the stability of this linkage and compare it with other linker technologies.

Performance Comparison of Linker Technologies

Linker TechnologyLinkage TypeExpected In Vivo StabilityKey Characteristics
This compound Derivative AmideHigh The amide bond is known to be highly resistant to enzymatic and hydrolytic degradation in circulation, leading to a long half-life of the intact conjugate.[2] The release of the payload typically relies on the degradation of the entire conjugate within the target cell.[3]
Cleavable Linkers (e.g., Hydrazone, Disulfide) Hydrazone, DisulfideLow to Moderate (Tunable) Designed to be cleaved in specific physiological environments. Hydrazone linkers are acid-labile, releasing the payload in the acidic environment of endosomes and lysosomes. Disulfide linkers are cleaved in the reducing environment of the cytoplasm.[2]
Polysarcosine (PSar) Amide (typically)High A promising alternative to PEG, PSar is a biodegradable polypeptoid that exhibits high water solubility and a large hydrodynamic volume.[4] Studies have shown that PSar conjugates have comparable in vivo stability to PEG conjugates and may offer advantages in terms of lower immunogenicity.[1][5]
Polypeptide Linkers (e.g., Val-Cit) PeptideModerate (Enzyme-dependent) These linkers are designed to be cleaved by specific enzymes, such as cathepsins, that are often overexpressed in the tumor microenvironment. This allows for targeted payload release.[4]

Experimental Protocols for In Vivo Stability Assessment

A comprehensive evaluation of the in vivo stability of a bioconjugate is crucial for its preclinical development. The following are standard experimental protocols employed in the field.

Pharmacokinetic (PK) Studies

Objective: To determine the clearance, half-life, and exposure of the total conjugate and any released payload in an animal model.

Methodology:

  • Animal Model: Select an appropriate animal model, such as mice or rats.[3]

  • Dosing: Administer a single intravenous (IV) dose of the conjugate to a cohort of animals.[3]

  • Blood Sampling: Collect blood samples at predetermined time points.[3]

  • Sample Preparation: Process the blood samples to obtain plasma.[3]

  • Analysis: Quantify the concentration of the intact conjugate and any free payload in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[6][7][8]

  • Data Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including circulation half-life, clearance, and volume of distribution.

Biodistribution Studies

Objective: To understand how the linker and conjugate properties affect the distribution to and accumulation in various organs and tissues.

Methodology:

  • Radiolabeling: The conjugate can be labeled with a radioactive isotope for quantitative tissue distribution analysis.

  • Animal Dosing: Administer the labeled or unlabeled conjugate to animals.

  • Tissue Harvesting: At various time points post-injection, euthanize the animals and harvest major organs and tissues.

  • Quantification:

    • For radiolabeled conjugates, measure the amount of radioactivity in each organ using a gamma counter.

    • For unlabeled conjugates, homogenize the tissues and extract the conjugate and/or payload for quantification by LC-MS/MS.[9]

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to provide a quantitative measure of the conjugate's distribution.

Visualizing Experimental and Logical Frameworks

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for assessing in vivo stability and the key factors that influence the stability of PEGylated conjugates.

G cluster_0 In Vivo Study cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Interpretation Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Time Points Tissue Harvesting Tissue Harvesting Animal Dosing->Tissue Harvesting Time Points Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Tissue Homogenization Tissue Homogenization Tissue Harvesting->Tissue Homogenization LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Tissue Homogenization->LC-MS/MS Analysis Radioactivity Measurement Radioactivity Measurement Tissue Homogenization->Radioactivity Measurement If Radiolabeled Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Biodistribution Profile Biodistribution Profile LC-MS/MS Analysis->Biodistribution Profile Radioactivity Measurement->Biodistribution Profile

Experimental Workflow for In Vivo Stability Assessment

G cluster_Linker Linker Chemistry cluster_PEG PEG Properties cluster_Molecule Conjugated Molecule InVivoStability In Vivo Stability of PEG Conjugate BondType Bond Type (e.g., Amide, Ester) BondType->InVivoStability Cleavable Cleavable vs. Non-cleavable Cleavable->InVivoStability PEGLength PEG Chain Length PEGLength->InVivoStability PEGArchitecture Architecture (Linear vs. Branched) PEGArchitecture->InVivoStability PayloadProperties Payload Properties (e.g., Hydrophobicity) PayloadProperties->InVivoStability TargetingMoiety Targeting Moiety TargetingMoiety->InVivoStability

Factors Influencing In Vivo Stability of PEG Conjugates

References

Evaluating the Bystander Effect of Antibody-Drug Conjugates with Non-Cleavable Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, the ability of an antibody-drug conjugate (ADC) to not only kill the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells, is a pivotal mechanism for overcoming tumor heterogeneity.[1] The choice of linker technology, which connects the monoclonal antibody to the cytotoxic payload, is a primary determinant of an ADC's capacity to induce this effect.[1] This guide provides an objective comparison of the bystander effect mediated by ADCs with a focus on those featuring non-cleavable linkers versus their cleavable counterparts, supported by experimental data and detailed methodologies.

The Mechanism of Bystander Killing: A Tale of Two Linkers

The fundamental difference in the bystander effect between ADCs with cleavable and non-cleavable linkers lies in the properties of the released cytotoxic payload.

Cleavable Linkers: Enabling Payload Diffusion

ADCs with cleavable linkers are designed to release their payload upon encountering specific conditions within the tumor microenvironment or inside the target cell, such as low pH or the presence of certain enzymes.[1][2] This release of a free, often membrane-permeable payload is the cornerstone of a potent bystander effect. A prominent example is Trastuzumab deruxtecan (B607063) (T-DXd), which employs a cleavable linker.[3] Upon internalization into a HER2-positive cancer cell, the linker is cleaved, releasing a potent topoisomerase I inhibitor that can diffuse out of the target cell and kill neighboring HER2-negative cells.[3]

Non-Cleavable Linkers: A More Targeted Approach

In contrast, ADCs with non-cleavable linkers, such as the thioether linker in Trastuzumab emtansine (T-DM1), offer a more targeted approach with a significantly reduced bystander effect.[4] The payload is released only after the entire ADC is internalized and the antibody component is degraded within the lysosome.[5] This process typically results in the payload being released with an attached amino acid residue from the antibody, creating a charged molecule (e.g., lysine-MCC-DM1) with poor membrane permeability.[6][7] This charged catabolite is largely trapped within the target cell, thus limiting its ability to kill neighboring antigen-negative cells.[5][7]

Quantitative Comparison of Bystander Effect

The difference in the bystander effect between cleavable and non-cleavable linkers can be quantified through in vitro cytotoxicity assays, such as co-culture experiments. In these assays, antigen-positive (Ag+) and antigen-negative (Ag-) cells are cultured together and treated with the ADC. The viability of the Ag- cells is then measured to determine the extent of bystander killing.

Table 1: In Vitro Cytotoxicity and Bystander Effect of HER2-Targeting ADCs

ADCLinker TypePayloadTarget Cell Line (Antigen Status)Co-culture with (Antigen Status)IC50 (nM) of Ag- cellsBystander Effect
Trastuzumab deruxtecan (T-DXd)CleavableTopoisomerase I inhibitor (DXd)SK-BR-3 (HER2+)U-87 MG (HER2-)Significant cytotoxicity observedStrong
Trastuzumab emtansine (T-DM1)Non-cleavableMicrotubule inhibitor (DM1)SK-BR-3 (HER2+)U-87 MG (HER2-)No significant effectMinimal to None

Note: Specific IC50 values can vary depending on the experimental conditions, including cell lines used and co-culture ratios. The data presented is a qualitative summary based on multiple sources.[3]

Experimental Protocols

A detailed methodology is crucial for the accurate assessment and comparison of the bystander effect of different ADCs.

In Vitro Co-Culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.

1. Cell Line Selection and Preparation:

  • Antigen-Positive (Ag+) Cell Line: A cancer cell line with high expression of the target antigen (e.g., HER2-positive SK-BR-3 cells).

  • Antigen-Negative (Ag-) Cell Line: A cancer cell line with no or low expression of the target antigen (e.g., HER2-negative U-87 MG or MCF7 cells).[3] The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[1]

  • Cell Culture: Maintain cell lines in their recommended culture media and conditions.

2. Co-Culture Setup:

  • Seed Ag+ and fluorescently labeled Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[1]

  • Include monocultures of both cell lines as controls.

  • Allow cells to adhere overnight.

3. ADC Treatment:

  • Prepare serial dilutions of the ADCs to be tested.

  • Treat the co-cultures and monoculture controls with the ADCs. Include an untreated control.

4. Incubation:

  • Incubate the plates for a period sufficient to observe the bystander effect, typically 72 to 120 hours.[8]

5. Data Acquisition and Analysis:

  • Quantify the number of viable fluorescently labeled Ag- cells using a high-content imaging system or flow cytometry.[8]

  • The viability of the Ag- cells in the co-culture is normalized to the viability of Ag- cells in the monoculture control treated with the same ADC concentration.

  • A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay determines if a cytotoxic payload is released from the Ag+ cells into the culture medium and is capable of killing Ag- cells.

1. Preparation of Conditioned Medium:

  • Seed Ag+ cells in a culture plate and allow them to adhere.

  • Treat the Ag+ cells with the ADC for 48-72 hours.[6]

  • Collect the culture supernatant (conditioned medium).

  • Centrifuge the conditioned medium to remove any cells and debris.[8]

2. Treatment of Ag- Cells:

  • Seed Ag- cells in a new 96-well plate and allow them to adhere.

  • Remove the culture medium and replace it with the collected conditioned medium.

  • Include controls where Ag- cells are treated with fresh medium containing the ADC (to measure direct toxicity) and conditioned medium from untreated Ag+ cells.[8]

3. Incubation and Analysis:

  • Incubate the Ag- cells for 48-72 hours.[6]

  • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).[9]

  • A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of action of ADCs with different linkers and the experimental workflows.

ADC_Mechanism Mechanism of Action: Cleavable vs. Non-Cleavable Linker ADCs cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC ADC1 ADC binds to Antigen+ Cell Internalization1 Internalization ADC1->Internalization1 Lysosome1 Lysosomal Trafficking Internalization1->Lysosome1 Release1 Payload Release (Cleavage) Lysosome1->Release1 Diffusion1 Membrane-Permeable Payload Diffuses Out Release1->Diffusion1 BystanderCell1 Antigen- Cell Diffusion1->BystanderCell1 Killing1 Bystander Killing BystanderCell1->Killing1 ADC2 ADC binds to Antigen+ Cell Internalization2 Internalization ADC2->Internalization2 Lysosome2 Lysosomal Degradation of Antibody Internalization2->Lysosome2 Release2 Payload-Linker-Amino Acid Catabolite Released Lysosome2->Release2 Trapped Charged Catabolite Trapped in Cell Release2->Trapped NoBystander Minimal to No Bystander Killing Trapped->NoBystander

Caption: Mechanism of action for ADCs with cleavable vs. non-cleavable linkers.

CoCulture_Workflow Experimental Workflow: Co-Culture Bystander Effect Assay Start Start Prep Prepare Ag+ and Fluorescently Labeled Ag- Cells Start->Prep Seed Co-seed Ag+ and Ag- Cells in 96-well Plate Prep->Seed Treat Treat with Serial Dilutions of ADC Seed->Treat Incubate Incubate for 72-120 hours Treat->Incubate Acquire Acquire Data: Imaging or Flow Cytometry Incubate->Acquire Analyze Analyze Viability of Ag- Cells Acquire->Analyze End End Analyze->End

Caption: Experimental workflow for a co-culture bystander effect assay.

Apoptosis_Pathway Signaling Pathway of ADC-Induced Apoptosis ADC_Payload ADC Payload (e.g., DM1, MMAE, DXd) Target Intracellular Target (e.g., Microtubules, DNA) ADC_Payload->Target Stress Cellular Stress Target->Stress p53 p53 Activation Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c MOMP Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of ADC-induced apoptosis.

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design that profoundly impacts the therapeutic mechanism of action. ADCs with non-cleavable linkers generally exhibit minimal to no bystander effect due to the release of a charged, membrane-impermeable payload-linker catabolite.[4] This results in a highly targeted therapy, which can be advantageous in minimizing off-target toxicities, particularly in the context of homogenous tumors.[6] Conversely, ADCs with cleavable linkers that release membrane-permeable payloads can induce a potent bystander effect, which is beneficial for treating heterogeneous tumors where antigen expression is varied.[1][3] The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the bystander effect, enabling researchers to make informed decisions in the development of next-generation ADCs with optimized efficacy and safety profiles.

References

A Comparative Guide to Biophysical Methods for Confirming PROTAC Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] For researchers and drug developers, confirming that a PROTAC molecule, such as one featuring an NH2-PEG5-C2-NH-Boc linker, successfully engages its intended protein of interest (POI) is a critical step. This guide provides an objective comparison of key biophysical methods used to quantify this engagement, offering experimental protocols and data to support informed decision-making.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1] This action initiates with the formation of a ternary complex between the PROTAC, the POI, and the E3 ligase.[2] The methods detailed below are essential for characterizing these interactions and optimizing PROTAC design.

Comparison of Key Biophysical Methods

The choice of biophysical assay depends on several factors, including the specific scientific question, required throughput, and available instrumentation. The following table summarizes and compares common techniques for assessing PROTAC target engagement.

Method Principle Key Parameters Measured Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index near a sensor surface upon binding.[3]Binding Affinity (K D ), Association Rate (k on ), Dissociation Rate (k off ), Cooperativity (α).[3][4]Real-time, label-free kinetic analysis; high sensitivity; allows for cooperativity measurement.[3][5]Requires immobilization of one binding partner, which can affect activity; can be sensitive to buffer composition.[6]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[7]Binding Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Cooperativity (α).[4][7]Gold standard for thermodynamic characterization; label-free, in-solution measurement.[8][9]Low throughput; requires large amounts of pure protein; sensitive to buffer mismatch.[5][9]
Thermal Shift Assay (TSA) / Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.[10]Melting Temperature (T m ), Thermal Shift (ΔT m ), Target Engagement EC 50 .[2]Can be performed in vitro (TSA) or in intact cells (CETSA), confirming intracellular target engagement.[2][9]Provides an indirect measure of binding; may not be suitable for all proteins.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip upon binding.[11]Binding Affinity (K D ), Association Rate (k on ), Dissociation Rate (k off ).Real-time, label-free; higher throughput than SPR; less sensitive to buffer composition changes.[12]Lower sensitivity than SPR; may not be suitable for small molecule-protein interactions.[12]
NanoBRET™ Target Engagement Assay Measures bioluminescence resonance energy transfer between a NanoLuc® fusion protein and a fluorescent tracer.[13]Intracellular Target Engagement (IC 50 ), Compound Permeability.Performed in live cells, providing data on intracellular availability and target binding.[13][14]Requires genetic modification of cells; relies on a competitive binding format with a tracer.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for key biophysical assays.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the kinetics and affinity of binary and ternary complex formation.[3]

Methodology:

  • Immobilization: An E3 ligase (e.g., VHL or CRBN complex) is typically immobilized on an SPR sensor chip via amine coupling or affinity capture (e.g., His-tag or biotin).[3][15]

  • Binary Interaction (PROTAC:E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the binary K D , k on , and k off .[3]

  • Ternary Interaction (POI:PROTAC:E3 Ligase):

    • Prepare solutions with a fixed, near-saturating concentration of the POI and a dilution series of the PROTAC.

    • Inject these pre-incubated mixtures over the E3 ligase surface.[3]

    • Fit the data to determine the apparent ternary complex binding parameters (K D(ternary) , k a(ternary) , k d(ternary) ).[3]

  • Cooperativity Calculation: The cooperativity factor (α) is calculated by comparing the binary and ternary binding affinities. A value greater than 1 indicates positive cooperativity, a desirable feature for potent PROTACs.[7]

Isothermal Titration Calorimetry (ITC)

Objective: To obtain a complete thermodynamic profile of the binding interactions.[8]

Methodology:

  • Sample Preparation:

    • Dialyze the purified POI and E3 ligase extensively against the same buffer to minimize the heat of dilution.[7]

    • Prepare the PROTAC solution in the same buffer, ensuring the final concentration of any co-solvent (like DMSO) is identical in both protein and PROTAC solutions.[7]

  • Binary Titration:

    • Load the POI solution into the sample cell and the PROTAC solution into the injection syringe.[7]

    • Perform a series of small injections of the PROTAC into the POI solution, measuring the heat change after each injection.[4]

  • Data Analysis:

    • Integrate the heat pulses and subtract the heat of dilution from a control experiment (titrating PROTAC into buffer).[8]

    • Fit the data to a suitable binding model to determine K D , n, ΔH, and ΔS.[7]

  • Ternary Titration: To assess ternary complex formation, pre-saturate the protein in the cell with one binding partner (e.g., POI with PROTAC) and titrate in the third component (E3 ligase).[4]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the PROTAC within intact cells.[2]

Methodology:

  • Cell Treatment: Treat cultured cells with various concentrations of the PROTAC or a vehicle control for a defined period.[4]

  • Heat Challenge: Heat the cell suspensions across a range of temperatures to induce protein denaturation.[2]

  • Lysis and Fractionation: Lyse the cells and separate the soluble, non-denatured proteins from the precipitated fraction by centrifugation.[4]

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using an antibody-based method like Western blot.[2]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature (ΔT m ) in PROTAC-treated cells compared to control cells indicates target engagement.[4] An isothermal dose-response curve can be generated by heating all samples at a single temperature to determine the EC 50 of target engagement.[2]

Visualizations

Diagrams are provided to illustrate key concepts and workflows in PROTAC target engagement studies.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (this compound) POI Protein of Interest (Target) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub Ubiquitination Ternary->Ub induces Proteasome Proteasome Ub->Proteasome targets for Degradation Degraded Peptides Proteasome->Degradation leads to

Caption: PROTAC Mechanism of Action leading to targeted protein degradation.

SPR_Workflow start Start immobilize 1. Immobilize E3 Ligase on Sensor Chip start->immobilize binary 2. Binary Analysis: Inject PROTAC Series immobilize->binary ternary 3. Ternary Analysis: Inject POI + PROTAC Series immobilize->ternary data 4. Data Acquisition (Sensorgrams) binary->data ternary->data analysis 5. Kinetic & Affinity Analysis (KD, kon, koff, α) data->analysis end End analysis->end

Caption: General workflow for SPR analysis of PROTAC ternary complex formation.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Target Target Kinase (e.g., MEK) Receptor->Target Downstream Downstream Effector (e.g., ERK) Target->Downstream Degradation Target Degradation Target->Degradation Response Cellular Response (e.g., Proliferation) Downstream->Response PROTAC PROTAC PROTAC->Target induces degradation of PROTAC->Degradation

Caption: Hypothetical signaling pathway showing PROTAC-mediated target degradation.

References

The Pivotal Role of PEGylation: A Comparative Analysis of NH2-PEG5-C2-NH-Boc in Advanced Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) is paramount. The linker, a critical component connecting the targeting moiety to the payload or E3 ligase ligand, profoundly influences the conjugate's efficacy, stability, and pharmacokinetic profile. This guide provides a comprehensive comparison of the performance of bioconjugates utilizing the NH2-PEG5-C2-NH-Boc linker and its alternatives, supported by experimental data from peer-reviewed studies.

The this compound linker belongs to the class of polyethylene (B3416737) glycol (PEG) linkers, which are widely favored for their hydrophilicity, biocompatibility, and tunable nature. The five-unit PEG chain in this linker enhances aqueous solubility, a crucial property when working with hydrophobic payloads, and can improve the overall pharmacokinetic properties of the resulting bioconjugate. The terminal primary amine (NH2) and the Boc-protected amine (NH-Boc) allow for controlled, sequential conjugation, making it a versatile tool in the synthesis of complex bioconjugates.

Comparative Analysis in PROTACs: The Impact of PEG Linker Length on Protein Degradation

In the realm of PROTACs, the linker's length is a critical determinant of the molecule's ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. This ternary complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length is essential, as a linker that is too short may cause steric hindrance, while an excessively long linker can lead to a non-productive complex.

Systematic studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, which utilize the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, have demonstrated a clear structure-activity relationship with respect to the PEG linker length.

Linker CompositionDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG3 5585
PEG4 2095
PEG5 15 >98
PEG6 3092

Data compiled from studies on BRD4-targeting PROTACs composed of the JQ1 inhibitor and a VHL E3 ligase ligand.

The data clearly indicates that the PROTAC with a PEG5 linker exhibits the most potent degradation of BRD4, with the lowest half-maximal degradation concentration (DC50) and the highest maximal degradation (Dmax).[1] This highlights the critical role of fine-tuning the linker length to optimize the geometry of the ternary complex for efficient protein degradation.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_pathway PROTAC PROTAC (e.g., with PEG5 linker) POI Target Protein of Interest (e.g., BRD4) PROTAC->POI E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis in ADCs: Balancing Pharmacokinetics and Efficacy

In the design of ADCs, the linker plays a crucial role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the tumor site. PEGylation is a common strategy to improve the hydrophilicity of ADCs, especially when using hydrophobic payloads, which can otherwise lead to aggregation and rapid clearance.

Linker FeatureImpact on ADC Properties
No PEG Linker Higher potential for aggregation, faster clearance, shorter half-life.
Short PEG Linker (e.g., PEG4-PEG8) Improved hydrophilicity, reduced aggregation, potentially longer half-life compared to no PEG.
Long PEG Linker (e.g., > PEG24, kDa PEGs) Significant increase in hydrodynamic radius, leading to reduced renal clearance and prolonged circulation half-life. May also lead to decreased in vitro cytotoxicity due to steric hindrance.[2]

Studies on affibody-drug conjugates have shown that increasing the PEG chain length from no PEG to 4 kDa and 10 kDa resulted in a 2.5-fold and 11.2-fold increase in half-life, respectively. However, this was accompanied by a 4.5-fold and 22-fold reduction in in vitro cytotoxicity.[2] This highlights the trade-off between improving pharmacokinetic properties and maintaining the potency of the ADC.

General Workflow for ADC Synthesis and Evaluation

ADC_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation mAb Monoclonal Antibody Conjugation Conjugation mAb->Conjugation Linker Linker Synthesis (e.g., with this compound) Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification Purification and Characterization Conjugation->Purification InVitro In Vitro Assays (Cytotoxicity, Stability) Purification->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo

Caption: A generalized workflow for the synthesis and evaluation of ADCs.

Alternatives to PEG Linkers: The Case for Alkyl Chains

While PEG linkers offer significant advantages in terms of solubility and biocompatibility, alkyl linkers represent a common alternative. Alkyl linkers are generally more hydrophobic and can, in some instances, lead to more potent PROTACs.

A study on EGFR-targeting PROTACs derived from gefitinib (B1684475) found that an alkyl linker was more effective than a PEG linker in promoting the degradation of the target protein.[3] This suggests that in certain contexts, the hydrophobicity and conformational preferences of an alkyl linker may be more favorable for the formation of a productive ternary complex.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG Linkers Hydrophilic, flexibleEnhanced solubility, improved pharmacokinetics, low immunogenicity.Potentially susceptible to oxidative metabolism.
Alkyl Linkers Hydrophobic, flexibleSynthetically accessible, generally stable, can enhance cell permeability.May decrease aqueous solubility and lead to aggregation.

Experimental Protocols

Protein Degradation Assay (Western Blot) for PROTAC Evaluation

Objective: To quantify the reduction of a target protein in cells treated with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa for BRD4) in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the PROTACs (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used to normalize the results.

  • Detection and Analysis: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.[1]

In Vitro Cytotoxicity Assay for ADC Evaluation

Objective: To determine the potency of an ADC in killing cancer cells.

Methodology:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the assay. Allow the cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different linkers in the appropriate cell culture medium. Remove the existing medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plates for a period typically ranging from 72 to 120 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTS or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC50).

References

A Comparative Guide to Cytotoxicity Assays for ADC Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker technology is a pivotal decision in the design of an Antibody-Drug Conjugate (ADC). This choice profoundly influences the ADC's stability, mechanism of action, efficacy, and safety profile.[1] This guide provides an objective comparison of different ADC linker technologies, supported by experimental data from in vitro cytotoxicity assays, and includes detailed methodologies to aid in the rational design and evaluation of next-generation ADCs.

The linker in an ADC serves as the critical bridge between the monoclonal antibody (mAb) and the potent cytotoxic payload.[2] Its primary functions are to ensure the ADC remains stable in systemic circulation, preventing premature payload release and off-target toxicity, while facilitating the efficient release of the payload at the tumor site.[1][3] ADC linkers are broadly categorized as either cleavable or non-cleavable, distinguished by their payload release mechanisms.[4]

Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[3][5] These triggers can include the acidic environment of lysosomes (acid-labile linkers), the presence of specific enzymes like cathepsin B (peptide linkers), or the reducing environment of the cytoplasm (disulfide linkers).[3] A significant advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[4][6]

Non-cleavable linkers , in contrast, release the payload only after the lysosomal degradation of the entire ADC following internalization.[1] This results in the payload being released with an attached amino acid residue from the antibody.[2] Generally, non-cleavable linkers offer greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[1][7] However, the bystander effect is typically lower with non-cleavable linkers as the released payload-amino acid complex is often less membrane-permeable.[2]

Comparative Performance Data

The choice of linker technology has a significant impact on the therapeutic index of an ADC. The following tables summarize representative quantitative data from in vitro cytotoxicity studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers across key performance parameters.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
ADC ConfigurationLinker TypePayloadTarget Cell LineAntigen ExpressionIC50 (ng/mL)
Trastuzumab-vc-MMAECleavable (Valine-Citrulline)MMAESK-BR-3High HER2~10-50
Trastuzumab-MCC-DM1 (Kadcyla®)Non-cleavable (Thioether)DM1SK-BR-3High HER2~20-100
Anti-CD30-vc-MMAE (Adcetris®)Cleavable (Valine-Citrulline)MMAEKarpas 299High CD30~5-30
Anti-CD30-mc-MMAFNon-cleavableMMAFKarpas 299High CD30~10-60

Note: IC50 values are approximate and can vary based on specific experimental conditions, including drug-to-antibody ratio (DAR) and assay duration.[4]

Table 2: Bystander Killing Effect of ADCs with Different Linker Technologies
ADC ConfigurationLinker TypePayloadCo-culture System (Ag+/Ag-)Bystander Killing
Anti-HER2-vc-MMAECleavable (Valine-Citrulline)MMAESK-BR-3 / MCF7High
Anti-HER2-MCC-DM1Non-cleavable (Thioether)DM1SK-BR-3 / MCF7Low to moderate
Anti-CD22-SPDB-DM4Cleavable (Disulfide)DM4Ramos / RajiModerate
Anti-EpCAM-mc-MMAFNon-cleavableMMAFHT-29 / HCT 116Low

Visualizing the Process: Mechanisms and Workflows

To understand the differential effects of ADCs with cleavable and non-cleavable linkers, it is essential to visualize their distinct mechanisms of action and the experimental workflows used to assess their cytotoxicity.

ADC_Mechanisms cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC ADC_C ADC (Cleavable Linker) Binding_C 1. Binding to Tumor Antigen ADC_C->Binding_C Internalization_C 2. Internalization (Endocytosis) Binding_C->Internalization_C Trafficking_C 3. Trafficking to Lysosome Internalization_C->Trafficking_C Cleavage_C 4. Linker Cleavage (e.g., Cathepsin B) Trafficking_C->Cleavage_C Payload_Release_C Released Cell-Permeable Payload Cleavage_C->Payload_Release_C Cell_Death_C Target Cell Death Payload_Release_C->Cell_Death_C Bystander_Effect Bystander Killing of Neighboring Ag- Cell Payload_Release_C->Bystander_Effect ADC_NC ADC (Non-Cleavable Linker) Binding_NC 1. Binding to Tumor Antigen ADC_NC->Binding_NC Internalization_NC 2. Internalization (Endocytosis) Binding_NC->Internalization_NC Trafficking_NC 3. Trafficking to Lysosome Internalization_NC->Trafficking_NC Degradation_NC 4. Antibody Degradation Trafficking_NC->Degradation_NC Payload_Release_NC Released Payload- Amino Acid Adduct Degradation_NC->Payload_Release_NC Cell_Death_NC Target Cell Death Payload_Release_NC->Cell_Death_NC

Caption: Mechanisms of Action for ADCs with Cleavable vs. Non-Cleavable Linkers.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome Cell_Lines Antigen-Positive (Ag+) & Antigen-Negative (Ag-) Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Cell_Lines->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay (Co-culture) Cell_Lines->Bystander_Assay ADC_Constructs ADC with Cleavable Linker ADC with Non-Cleavable Linker ADC_Constructs->Cytotoxicity_Assay ADC_Constructs->Bystander_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Bystander_Quant Bystander Killing Quantification Bystander_Assay->Bystander_Quant Comparison Comparative Efficacy of Linkers IC50->Comparison Bystander_Quant->Comparison

Caption: Experimental workflow for comparing ADC linker cytotoxicity.

Experimental Protocols

Accurate and reproducible in vitro cytotoxicity data is essential for comparing different ADC linkers. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4]

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines[2]

  • Complete cell culture medium[2]

  • Test ADC and control antibody[2]

  • 96-well cell culture plates[4]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]

  • Microplate reader[4]

Procedure:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4] Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[4]

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and control articles in complete medium.[8] Remove the medium from the wells and add 100 µL of the diluted compounds.[8]

  • Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 72-120 hours).[5]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.[4] Plot the dose-response curves and determine the IC50 values using appropriate software.[4]

In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[4]

Materials:

  • Antigen-positive (Ag+) cancer cell line[4]

  • Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)[4]

  • Other materials as listed for the MTT assay[4]

Procedure:

  • Cell Seeding: Co-culture the Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).[4] Incubate overnight.[4]

  • ADC Treatment: Treat the co-cultures with serial dilutions of the ADC constructs.[4]

  • Incubation: Incubate the plate for 72-120 hours.[4]

  • Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the Ag- cell population.[4]

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells.[4] A decrease in the viability of Ag- cells indicates a bystander effect.[4]

Conclusion

The choice of linker is a critical design feature in the development of an ADC, with profound implications for its in vitro cytotoxicity and overall therapeutic potential.[3] Cleavable linkers can offer enhanced potency, in part due to the bystander effect, which is particularly advantageous in treating heterogeneous tumors.[3] Non-cleavable linkers, on the other hand, often provide greater stability, potentially leading to an improved safety profile.[3] The selection of the most appropriate linker strategy should be based on a comprehensive evaluation of the ADC's performance, including rigorous in vitro cytotoxicity testing as outlined in this guide, in the context of the specific target antigen, tumor type, and the physicochemical properties of the payload.

References

A Comparative Guide to the Structural Analysis of PROTAC Ternary Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structural and functional aspects of ternary complexes formed by Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of public data on ternary complexes specifically involving an NH2-PEG5-C2-NH-Boc linker, this guide will focus on well-characterized, structurally similar systems. We will use the extensively studied BRD4-MZ1-VHL complex as our primary example and compare it with other relevant PROTACs to illustrate key principles of structural analysis and performance.

The core function of a PROTAC is to induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding and E3-binding moieties is a critical determinant of the stability and conformation of this complex.

Comparative Analysis of PROTAC Ternary Complexes

The efficacy of a PROTAC is intimately linked to the stability of the ternary complex, which is often quantified by the cooperativity factor (α). A value of α > 1 indicates positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the second protein. This is a key feature for efficient degradation.

Below is a comparison of different PROTACs, focusing on their binding affinities and degradation performance.

PROTAC Target Protein E3 Ligase Linker Type Binary Affinity (Target, Kd) Binary Affinity (E3, Kd) Ternary Complex Cooperativity (α) Degradation (DC50) PDB ID
MZ1 BRD4(BD2)VHLPEG-based26 nM85 nM4.4~13 nM (HeLa cells)5T35
dBET1 BRD4CRBNPEG-based180 nM1700 nM>1003 nM (MV4-11 cells)5XN3
ARV-771 BRD4VHLAlkyl-ether3.3 nM (BRD4 BD1)470 nM2.5<1 nM (22Rv1 cells)Not Available
AT1 BRD4(BD2)VHLAlkyl26 nM85 nM0.7 (Negative Cooperativity)>1000 nM (HeLa cells)5T3A

Key Insights:

  • Cooperativity is Crucial: The comparison between MZ1 (α = 4.4) and its diastereomer AT1 (α = 0.7) starkly illustrates the importance of positive cooperativity. Despite having identical binding moieties, the subtle change in linker attachment stereochemistry in AT1 leads to negative cooperativity, unstable ternary complex formation, and a dramatic loss of degradation activity.

  • Linker Dictates Conformation: The linker does not merely connect the two binders; it actively participates in and helps define the protein-protein interface within the ternary complex. The PEG linker of MZ1, for instance, makes specific contacts with both BRD4 and VHL, contributing to the stability of the overall structure.

  • E3 Ligase Choice Matters: PROTACs using different E3 ligases, such as dBET1 (recruiting CRBN), can exhibit very high cooperativity and potent degradation, demonstrating that the choice of E3 ligase is a key design parameter.

Experimental Methodologies

The structural and functional characterization of PROTAC ternary complexes relies on a suite of biophysical and cell-based assays.

This technique provides high-resolution atomic models of the ternary complex, revealing the precise interactions that mediate its assembly.

Protocol Outline:

  • Protein Expression and Purification: The target protein (e.g., a BRD4 bromodomain) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC) are expressed (typically in E. coli or insect cells) and purified to high homogeneity using chromatography techniques.

  • Complex Formation: The purified proteins and the PROTAC molecule are incubated together in a stoichiometric ratio (e.g., 1:1.2:1.5 of Target:E3:PROTAC) to facilitate the formation of the ternary complex.

  • Crystallization: The complex solution is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, additives) using sitting-drop or hanging-drop vapor diffusion methods.

  • Data Collection and Processing: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction patterns are collected and processed to determine the electron density map.

  • Structure Solution and Refinement: The protein structure is solved using molecular replacement, and the model is built into the electron density map and refined to yield the final atomic coordinates. The structure of the MZ1-BRD4-VHL complex was solved using this method.

Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for quantifying the binding affinities and thermodynamics of the system.

Protocol Outline (SPR):

  • Immobilization: One of the proteins (e.g., the E3 ligase) is immobilized onto the surface of a sensor chip.

  • Analyte Injection (Binary): The PROTAC or the target protein is injected over the chip surface at various concentrations to measure the binary binding kinetics (association/dissociation rates) and affinity (Kd).

  • Analyte Injection (Ternary): To measure cooperativity, the experiment is repeated by injecting the target protein in the presence of a constant, saturating concentration of the PROTAC.

  • Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to calculate Kd and the cooperativity factor (α). The cooperativity is calculated as α = (Kd of protein 1 for PROTAC) / (Kd of protein 1 for the PROTAC:protein 2 complex).

Visualized Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual representations of the complex biological processes and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., MZ1) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation

Caption: Mechanism of Action for a PROTAC degrader.

Structural_Analysis_Workflow cluster_protein_prep 1. Protein & Complex Preparation cluster_structure 2. Structural Determination cluster_biophysics 3. Biophysical Validation P1 Express & Purify Target Protein P4 Incubate to Form Ternary Complex P1->P4 P2 Express & Purify E3 Ligase Complex P2->P4 P3 Synthesize PROTAC P3->P4 S1 Crystallization Screening P4->S1 B1 SPR / ITC Assays P4->B1 S2 X-Ray Diffraction Data Collection S1->S2 S3 Structure Solution & Refinement S2->S3 B2 Calculate Affinity (Kd) & Cooperativity (α) B1->B2

Caption: Experimental workflow for ternary complex structural analysis.

Linker_Comparison cluster_linker Linker Properties A PROTAC Design Goal: Stable & Effective Ternary Complex B Composition (PEG, Alkyl, etc.) A->B C Length A->C D Attachment Point & Stereochemistry A->D G Favorable PPIs in Ternary Complex B->G H Steric Clashes or Unfavorable Geometry B->H C->G C->H D->G D->H E Positive Cooperativity (α > 1) I Efficient Degradation E->I F Negative Cooperativity (α < 1) J Poor Degradation F->J G->E H->F

Caption: Logical relationships in PROTAC linker design.

Enhancing Drug Solubility: A Comparative Guide to NH2-PEG5-C2-NH-Boc and Alternative Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming the poor aqueous solubility of promising drug candidates is a critical hurdle. Insufficient solubility can hinder formulation, limit bioavailability, and ultimately lead to the failure of otherwise potent therapeutic agents. This guide provides an objective comparison of using a discrete polyethylene (B3416737) glycol (PEG) linker, specifically NH2-PEG5-C2-NH-Boc, to improve drug solubility against other established techniques. While direct experimental data for this particular PEG linker in drug solubility enhancement is not extensively published, its performance can be inferred from the well-documented properties of PEGylation. This guide will present supporting data from studies on similar PEG structures and alternative methods, detailed experimental protocols, and visualizations to inform your selection of a solubility enhancement strategy.

The Role of PEGylation in Solubility Enhancement

PEGylation, the process of attaching PEG chains to a molecule, is a widely used strategy to improve the physicochemical properties of drugs.[1] The hydrophilic nature of the repeating ethylene (B1197577) glycol units in the PEG chain increases the overall polarity of the drug conjugate, facilitating its interaction with aqueous environments and thereby enhancing its solubility.[2][3]

This compound is a heterobifunctional linker, meaning it has two different reactive ends: a primary amine (NH2) and a Boc-protected amine (NH-Boc). This structure makes it suitable for sequentially conjugating two different molecules, a common requirement in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4] In the context of a single small molecule drug, one of the functional groups could be used for conjugation, leaving the other available for further modification or to simply leverage the solubility-enhancing properties of the PEG chain.

Performance Comparison of Solubility Enhancement Techniques

The selection of a solubility enhancement strategy depends on various factors, including the physicochemical properties of the drug, the desired formulation, and the intended route of administration. Below is a comparison of PEGylation with other common techniques.

TechniqueMechanism of Solubility EnhancementAdvantagesDisadvantages
PEGylation (e.g., using this compound) Covalent attachment of hydrophilic PEG chains increases the overall polarity and hydrodynamic volume of the drug molecule.[5]- Improves aqueous solubility.[1]- Can enhance stability and prolong circulation half-life.[1]- Reduces immunogenicity.[1]- Requires chemical modification of the drug.- Can sometimes reduce the biological activity of the drug.[1]- Potential for the generation of anti-PEG antibodies.[6]
Solid Dispersions The drug is dispersed in a hydrophilic carrier matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.- Significant increases in solubility and dissolution rate.- Well-established and scalable manufacturing processes.- Physical instability of the amorphous state can lead to recrystallization over time.- The high amount of carrier may result in large dosage forms.
Cyclodextrin (B1172386) Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, whose hydrophilic exterior improves solubility in water.- Can significantly increase the solubility of poorly soluble drugs.- Can also be used for taste masking and to improve drug stability.- The large size of cyclodextrins can limit drug loading.- Potential for nephrotoxicity with some cyclodextrins.
Particle Size Reduction (Micronization/Nanonization) Reducing the particle size of the drug increases the surface area available for dissolution, leading to a faster dissolution rate.- Applicable to a wide range of drugs.- Can be achieved through various well-established techniques (e.g., milling, high-pressure homogenization).- Does not increase the equilibrium solubility of the drug.- High surface energy of small particles can lead to aggregation.

Quantitative Data on Solubility Enhancement

The following table summarizes representative quantitative data from studies on PEGylation and alternative techniques for enhancing the solubility of poorly soluble drugs.

DrugEnhancement TechniqueCarrier/PEGFold Increase in Aqueous SolubilityReference
KetoprofenSolid DispersionPEG 1000, 1500, 2000~7.3[7]
ClonazepamSolid DispersionPEG 6000Significant increase in dissolution rate
Pemetrexed (PMX)PEGylationPEGLower IC50 values, suggesting enhanced cell uptake and penetration due to increased solubility.[8]
PaclitaxelPEGylationPEGEnhanced cytotoxic efficacy due to altered delivery mechanism and solubility.[8]

Experimental Protocols

Accurate assessment of drug solubility is crucial for evaluating the effectiveness of any enhancement technique. Below are detailed protocols for determining equilibrium and kinetic solubility.

Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

Materials:

  • Test compound (drug alone and drug-conjugate/formulation)

  • Solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the test compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • The equilibrium solubility is reported as the concentration of the dissolved compound in the supernatant.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds.

Materials:

  • Test compound dissolved in DMSO (stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of nephelometry or turbidimetry

Procedure:

  • Prepare serial dilutions of the compound stock solution in DMSO in a 96-well plate.

  • Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations.

  • Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity or light scattering of each well using a plate reader. An increase in turbidity indicates precipitation.

  • The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the blank.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis Excess Compound Excess Compound Vial Vial Excess Compound->Vial Solvent Solvent Solvent->Vial Shaker Shaker Vial->Shaker 24-48h Centrifuge Centrifuge Shaker->Centrifuge Supernatant Supernatant Centrifuge->Supernatant HPLC/UV-Vis HPLC/UV-Vis Supernatant->HPLC/UV-Vis Quantification Solubility Result Solubility Result HPLC/UV-Vis->Solubility Result

Caption: Workflow for Equilibrium Solubility Determination.

cluster_peg PEGylation cluster_sd Solid Dispersion cluster_cd Cyclodextrin Complexation Poorly Soluble Drug Poorly Soluble Drug PEG_Linker This compound Poorly Soluble Drug->PEG_Linker Conjugation Hydrophilic_Carrier e.g., PEG 6000 Poorly Soluble Drug->Hydrophilic_Carrier Dispersion Cyclodextrin Cyclodextrin Poorly Soluble Drug->Cyclodextrin Encapsulation Drug_PEG_Conjugate Drug-PEG Conjugate PEG_Linker->Drug_PEG_Conjugate Improved Solubility Improved Solubility Drug_PEG_Conjugate->Improved Solubility Amorphous_Drug Amorphous Solid Dispersion Hydrophilic_Carrier->Amorphous_Drug Amorphous_Drug->Improved Solubility Inclusion_Complex Inclusion Complex Cyclodextrin->Inclusion_Complex Inclusion_Complex->Improved Solubility

Caption: Comparison of Solubility Enhancement Mechanisms.

References

Safety Operating Guide

Proper Disposal of NH2-PEG5-C2-NH-Boc: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed procedures for the proper disposal of NH2-PEG5-C2-NH-Boc, a PEG-based PROTAC linker. While specific hazard data for this compound is limited, it is prudent to handle it as a chemical waste product with unknown toxicological properties. Adherence to the following protocols is essential to minimize environmental impact and maintain workplace safety.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any potential dust or vapors.

Recommended Personal Protective Equipment (PPE)

PPE Category Specific Recommendations
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Nitrile or other chemically resistant gloves.[1]

| Body Protection | A standard laboratory coat.[1] |

First Aid Measures

Scenario Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area thoroughly with soap and plenty of water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |

II. Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][3][4]

Experimental Protocol: Standard Disposal Procedure

Objective: To safely collect and store this compound waste for final disposal by a licensed contractor.

Materials:

  • Waste this compound (solid or in solution)

  • Contaminated labware (e.g., pipette tips, gloves, vials)

  • Compatible chemical waste container (e.g., high-density polyethylene (B3416737) - HDPE)[5]

  • "Hazardous Waste" labels

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Waste Identification and Segregation:

    • Clearly identify the waste as "this compound".

    • Segregate this waste from other laboratory waste streams such as halogenated solvents, strong acids or bases, and heavy metals to prevent potentially hazardous reactions.[1][6]

  • Waste Container Preparation:

    • Select a clean, dry, and leak-proof chemical waste container that is compatible with the chemical.[5]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[5]

  • Labeling:

    • Clearly write the full chemical name, "this compound," and the CAS number, "189209-27-6," on the label.[7][8]

    • Avoid using abbreviations or chemical formulas.

    • Note the date when the first waste is added to the container.[5]

  • Waste Transfer:

    • Solid Waste: Place unused or expired solid this compound and any contaminated solid materials (e.g., weighing papers, pipette tips, gloves) directly into the labeled waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container. If the solvent is non-aqueous, it should be collected as organic solvent waste.

    • Empty Containers: Triple-rinse the empty container with a suitable solvent. Collect the rinsate as chemical waste. After rinsing, and once all labels are defaced, the container may be disposed of as regular plastic waste, in accordance with institutional guidelines.

  • Interim Storage:

    • Keep the waste container tightly sealed except when adding waste.[2]

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[2][3]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]

  • Final Disposal:

    • Once the waste container is full or has reached the institutional time limit for accumulation, arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[1][2]

Protocol for Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate any potential risks.

  • Secure the Area: Evacuate all non-essential personnel and ensure the area is well-ventilated.[3]

  • Use Appropriate PPE: Before addressing the spill, equip yourself with the necessary personal protective equipment as detailed above.[3]

  • Containment: Prevent the spill from spreading and ensure it does not enter any drains or water courses.[3]

  • Cleanup:

    • For liquid spills: Use an inert absorbent material like vermiculite (B1170534) or sand to soak up the substance.[3][5]

    • For solid spills: Gently cover the material to prevent it from becoming airborne.[3]

  • Collection: Carefully sweep or transfer the contained spill and absorbent material into a sealed, labeled hazardous waste container.[3][5]

  • Decontamination: Thoroughly wash the spill area after the material has been collected. Surfaces and equipment can be decontaminated by scrubbing with a suitable solvent, such as alcohol, with the rinsate also collected as hazardous waste.[3][6]

III. Chemical Data

The following table summarizes key identifiers for this compound.

PropertyValue
Chemical Name This compound
Synonyms tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate, PROTAC Linker 17[7][8]
CAS Number 189209-27-6[7][8]
Molecular Formula C17H36N2O7[7]
Molecular Weight 380.48 g/mol [7]

IV. Visual Workflow and Decision Diagrams

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe identify Identify Waste as This compound ppe->identify segregate Segregate from Other Waste Streams identify->segregate container Prepare & Label Compatible Waste Container segregate->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store ehs Contact EHS or Licensed Contractor store->ehs end End: Professional Disposal ehs->end

Caption: Disposal workflow for this compound.

WasteDecisionTree start Waste Generated waste_type What is the form of the waste? start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in a labeled solid chemical waste container. solid_waste->collect_solid collect_liquid Collect in a labeled liquid chemical waste container. liquid_waste->collect_liquid rinse_container Triple-rinse container with an appropriate solvent. empty_container->rinse_container store_waste Store sealed container in a designated secure area. collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as liquid chemical waste. rinse_container->collect_rinsate dispose_container Dispose of rinsed container as regular waste (deface labels). rinse_container->dispose_container collect_rinsate->collect_liquid final_disposal Arrange for pickup by EHS or licensed contractor. store_waste->final_disposal

Caption: Decision tree for handling different forms of waste.

References

Essential Safety and Logistical Information for Handling NH2-PEG5-C2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like NH2-PEG5-C2-NH-Boc, a PROTAC linker, are critical for ensuring a secure and compliant laboratory environment.[1] While some suppliers may classify this compound as non-hazardous, it is imperative to handle all laboratory chemicals with appropriate caution to minimize exposure and risk.[2][3] This guide provides essential, immediate safety protocols, operational guidance, and disposal plans.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE based on standard laboratory practices for similar chemical compounds.[2][4]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards should be worn.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Consult the manufacturer's glove compatibility chart.
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required.[2] A chemical-resistant apron is advised for splash risks.
Respiratory Protection Fume HoodAll handling should be conducted within a certified chemical fume hood to prevent inhalation.[2]
Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.[2]

1. Preparation:

  • Before handling, thoroughly read and understand the Safety Data Sheet (SDS).[5]

  • Work in a designated area, such as a chemical fume hood, with easy access to an emergency eyewash station and safety shower.[5]

  • Assemble all necessary equipment and reagents before you begin.[5]

  • Ensure you are wearing the appropriate PPE as detailed in the table above.[5]

2. Handling the Compound:

  • Allow the container to reach room temperature before opening to prevent moisture condensation.[5]

  • Carefully open the container and use a calibrated pipette or spatula for transfer.[5]

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the handling area.[5]

3. Post-Handling:

  • Tightly seal the container after use.[5]

  • Thoroughly wash your hands with soap and water after handling is complete.[5]

  • Clean and decontaminate the work surface with an appropriate solvent, followed by soap and water.[5]

Storage Conditions

Proper storage is essential to maintain the stability of this compound.

Storage DurationTemperatureAdditional Conditions
Short-term 0 - 4°CSuitable for days to weeks.[4]
Long-term -20°CRecommended for months to years.[2][4] Store in a dry, dark place.
Disposal Plan

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste.[5][6]

  • Waste Collection:

    • Solid Waste: Collect any unused compound and contaminated materials (e.g., gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[2][4]

    • Liquid Waste: Collect aqueous and organic solutions in separate, appropriately labeled hazardous waste containers.[2]

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.[5]

    • Do not dispose of the chemical down the drain. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

ScenarioFirst Aid / Spill Response
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Wash the affected area immediately with soap and plenty of water.[2] Remove any contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air and have them rest in a comfortable position for breathing. If symptoms persist, seek medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Minor Spill Evacuate the area. Wearing appropriate PPE, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, suitable container for hazardous waste disposal.[2]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

prep Preparation - Review SDS - Wear appropriate PPE - Work in fume hood handling Handling - Equilibrate to room temp - Avoid contact - No eating/drinking prep->handling Proceed with caution post_handling Post-Handling - Seal container - Wash hands - Clean work area handling->post_handling After use disposal Waste Disposal - Segregate waste - Label containers - Contact EHS post_handling->disposal Generate waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NH2-PEG5-C2-NH-Boc
Reactant of Route 2
Reactant of Route 2
NH2-PEG5-C2-NH-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.